Product packaging for Salicylaldehyde(Cat. No.:CAS No. 28777-87-9)

Salicylaldehyde

Cat. No.: B10795224
CAS No.: 28777-87-9
M. Wt: 122.12 g/mol
InChI Key: SMQUZDBALVYZAC-UHFFFAOYSA-N
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Description

Salicylaldehyde (CAS 90-02-8), also known as 2-Hydroxybenzaldehyde, is a vital fine chemical with an aromatic, burnt almond-like odor . It appears as a colorless to pale yellow oily liquid at room temperature and serves as a versatile building block in organic synthesis . Its primary research value lies in its bifunctional structure, containing both an electrophilic aldehyde group and a nucleophilic phenolic hydroxyl group. This allows it to participate in key reactions such as the Reimer-Tiemann reaction for its own synthesis from phenol and chloroform , and the Rapp-Stormer reaction to form benzofurans . It is a key precursor in the synthesis of various heterocyclic compounds, including coumarins, chromenes, and quinolines . Furthermore, this compound is a fundamental starting material for preparing a wide array of chelating ligands and Schiff bases, which are invaluable in coordination chemistry, metal ion detection, and the creation of adsorbents for environmental remediation like heavy metal removal from wastewater . Key Applications: • Organic Synthesis: Precursor for fragrances, dyes, pharmaceuticals, and pesticides . • Ligand & Complex Synthesis: Production of salen-type ligands and Schiff base complexes for catalysis and metal chelation . • Analytical Chemistry: Used as a reagent for the colorimetric detection of metal ions such as Fe(III) and Cu(II) . • Material Science: Intermediate in the synthesis of liquid crystal materials and functional polymers . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6O2 B10795224 Salicylaldehyde CAS No. 28777-87-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxybenzaldehyde
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InChI

InChI=1S/C7H6O2/c8-5-6-3-1-2-4-7(6)9/h1-5,9H
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InChI Key

SMQUZDBALVYZAC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C=O)O
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Molecular Formula

C7H6O2
Record name SALICYLALDEHYDE
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Related CAS

29734-89-2
Record name Benzaldehyde, 2-hydroxy-, homopolymer
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DSSTOX Substance ID

DTXSID1021792
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Molecular Weight

122.12 g/mol
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Physical Description

Liquid; colorless or pale yellow; bitter almond odor. Sinks and mixes slowly in water. (USCG, 1999), Colorless or dark red liquid with a bitter odor of almonds; [Hawley] Colorless or pale yellow liquid; [CAMEO] Colorless or light yellow oily liquid with almond-like odor; [MSDSonline], Liquid, colourless to straw coloured oily liquid with a pungent, bitter, almond-like odour
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Boiling Point

386 °F at 760 mmHg (USCG, 1999), 197 °C, 196.00 to 197.00 °C. @ 760.00 mm Hg
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Flash Point

172 °F (USCG, 1999), ca.78 °C (172 °F) - closed cup
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Solubility

Solubility in water, 1.7X10+4 mg/L at 86 °C, Slightly soluble in water, Slightly soluble in chloroform; miscible with ethanol; very soluble in acetone, benzene, Soluble in most organic solvents and oils, 17 mg/mL at 86 °C, slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.1674 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.167 g/cu cm at 20 °C/4 °C, 1.159-1.170
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Vapor Density

4.2 (USCG, 1999) - Heavier than air; will sink (Relative to Air), 4.2 (Air = 1)
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Vapor Pressure

1.09 mmHg at 90 °F (USCG, 1999), 0.59 [mmHg], 0.593 mm Hg at 25 °C /calculated from experimentally derived coefficients/
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Color/Form

Liquid, Colorless, oily liquid or dark-red oil, Colorless to straw, oily liquid

CAS No.

90-02-8, 27761-48-4
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Melting Point

19.4 °F (USCG, 1999), -7 °C, 0.7 °C
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Foundational & Exploratory

Duff reaction for ortho-formylation of phenols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Duff Reaction for Ortho-Formylation of Phenols

For the Researcher, Scientist, and Drug Development Professional

Abstract

The Duff reaction stands as a cornerstone of synthetic organic chemistry, providing a direct and regioselective pathway for the ortho-formylation of phenols to produce valuable salicylaldehyde derivatives. This guide offers a comprehensive exploration of the Duff reaction, delving into its intricate mechanism, outlining its synthetic scope and inherent limitations, and providing detailed experimental protocols. By synthesizing theoretical understanding with practical insights, this document aims to equip researchers with the knowledge to effectively harness and optimize the Duff reaction in their synthetic endeavors, particularly within the realm of pharmaceutical development where salicylaldehydes are crucial intermediates.

Introduction: The Enduring Relevance of a Classic Transformation

First described by James C. Duff in the 1930s, the Duff reaction is an electrophilic aromatic substitution that utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium to introduce a formyl group (-CHO) predominantly at the ortho-position of a phenolic hydroxyl group.[1][2] Salicylaldehydes, the primary products of this reaction, are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, owing to their versatile reactivity.

While other formylation methods such as the Reimer-Tiemann and Vilsmeier-Haack reactions exist, the Duff reaction often presents advantages in terms of operational simplicity, the use of inexpensive and readily available reagents, and its tolerance to certain functional groups.[3] However, the reaction is not without its challenges, including often modest yields and a mechanism that has been the subject of considerable study.[2][4] This guide will navigate these complexities, offering a detailed perspective for the modern synthetic chemist.

The Molecular Dance: Unraveling the Reaction Mechanism

The Duff reaction is a nuanced process, proceeding through several key stages. It is generally accepted to be a variant of the Mannich reaction.[3][5] The reaction is initiated by the activation of hexamethylenetetramine in an acidic environment.

The currently accepted mechanistic pathway can be outlined as follows:

  • Formation of the Electrophile: Hexamethylenetetramine (HMTA), a stable adamantane-like structure, is protonated in the presence of an acid catalyst.[6][7] This protonation facilitates the cleavage of a C-N bond, leading to the formation of a reactive iminium ion.[3][5][8]

  • Electrophilic Aromatic Substitution: The electron-rich phenol attacks the electrophilic iminium ion, preferentially at the ortho position. Theoretical studies, including Density Functional Theory (DFT) calculations, have provided significant insight into the remarkable ortho-selectivity.[3][5][9][10] These studies suggest the formation of a cyclohexa-2,4-dienone intermediate, which is stabilized by a crucial hydrogen bond between the phenolic hydroxyl group and the incoming electrophile.[3][9][10] This interaction directs the substitution to the proximate ortho position.

  • Formation of a Mannich Base Intermediate: The initial electrophilic attack results in the formation of a β-aminoketone-type Mannich base.[3][5]

  • Oxidation and Rearomatization: The Mannich base intermediate undergoes an intramolecular redox reaction, which raises the oxidation state of the benzylic carbon.[8] This is followed by rearomatization of the aromatic ring.

  • Hydrolysis to the Aldehyde: The final step involves the hydrolysis of the resulting imine or related nitrogen-containing intermediates, typically facilitated by the addition of water during the acidic work-up, to yield the desired this compound.[3][9]

The following diagram illustrates the proposed mechanistic pathway of the Duff reaction:

Duff_Reaction_Mechanism cluster_activation Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution cluster_final_steps Intermediate to Product HMTA Hexamethylenetetramine (HMTA) Protonation Protonation (H+) HMTA->Protonation Acid Catalyst Iminium Iminium Ion Electrophile Protonation->Iminium Ring Opening Attack Ortho Attack Iminium->Attack Phenol Phenol Phenol->Attack Intermediate Cyclohexadienone Intermediate (H-Bond Stabilized) Attack->Intermediate Mannich_Base Mannich Base Intermediate->Mannich_Base Oxidation Oxidation & Rearomatization Mannich_Base->Oxidation Imine Imine Intermediate Oxidation->Imine Hydrolysis Hydrolysis (H3O+) Imine->Hydrolysis Product This compound Hydrolysis->Product

Caption: Proposed mechanism of the .

Synthetic Utility: Scope and Limitations

The Duff reaction is a valuable tool in the synthetic chemist's arsenal, but a thorough understanding of its scope and limitations is crucial for its successful application.

Substrate Scope

The reaction is most effective for phenols bearing electron-donating groups, which activate the aromatic ring towards electrophilic substitution. The table below summarizes the general applicability of the Duff reaction to various substituted phenols.

Phenolic Substrate TypeReactivity & RegioselectivityTypical YieldsNotes
Phenol Moderate reactivity, primarily ortho-formylation.Low to Moderate
Alkyl-substituted Phenols Good reactivity, strong ortho-directing effect.Moderate to HighPara-substituted phenols give exclusively ortho-formylation.[9]
Alkoxy-substituted Phenols Good reactivity, strong ortho-directing effect.Moderate to High
Halogen-substituted Phenols Reactivity is generally good.ModerateThe reaction is successful with chloro- and bromo-substituted phenols.
Phenols with Electron-Withdrawing Groups Poor reactivity.Low to Very LowGroups like nitro and cyano deactivate the ring, hindering the reaction.[11][12]
Sterically Hindered Phenols Reactivity is highly dependent on the steric bulk.Low to ModerateBulky groups around the hydroxyl can block the ortho positions, leading to lower yields or para-formylation.[13]
Polycyclic Phenols (e.g., Naphthols) Good reactivity.Moderate to High2-Naphthol can be formylated to give 2-hydroxy-1-naphthaldehyde in good yield.[4]
Limitations and Challenges

Despite its utility, the Duff reaction is beset by several limitations:

  • Low Yields: In its original form, the reaction often provides low to moderate yields, sometimes in the range of 15-20%.[2][4]

  • Regioselectivity: While strongly ortho-selective, para-formylation can occur, especially if the ortho positions are sterically hindered.[8]

  • Over-formylation: In highly activated systems, diformylation and even triformylation can be observed.[8]

  • Harsh Reaction Conditions: The reaction often requires high temperatures, which can be detrimental to sensitive substrates.[11]

  • Work-up Procedures: The hydrolysis of the intermediate imine can sometimes be challenging.[9]

In the Laboratory: Experimental Protocols and Optimization

A successful outcome for a Duff reaction hinges on careful attention to experimental detail. The following provides a representative protocol and a logical workflow for optimization.

General Experimental Protocol

This protocol is a generalized procedure and may require optimization for specific substrates.

Reagents and Equipment:

  • Substituted phenol

  • Hexamethylenetetramine (HMTA)

  • Acid (e.g., glacial acetic acid, trifluoroacetic acid, or a mixture of glycerol and boric acid)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle or oil bath

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the phenol in the chosen acid solvent.

  • Addition of HMTA: To the stirred solution, add hexamethylenetetramine in one portion.

  • Heating: Heat the reaction mixture to the desired temperature (typically between 85-160°C) and maintain it for the required duration (which can range from 30 minutes to several hours).[11][14] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Hydrolysis: Upon completion, cool the reaction mixture and slowly add an aqueous acid solution (e.g., dilute sulfuric acid or hydrochloric acid) to hydrolyze the intermediate.

  • Work-up: Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to afford the pure this compound.

A Logic-Driven Workflow for Optimization

For substrates that prove to be challenging, a systematic approach to optimization is recommended. The following workflow can guide the experimental design:

Optimization_Workflow Start Start: Low Yield or Complex Mixture Solvent_Screen Solvent Screening (Acetic Acid, TFA, Glycerol/Boric Acid) Start->Solvent_Screen Temp_Optimization Temperature Optimization (80°C to 160°C) Solvent_Screen->Temp_Optimization Stoichiometry Adjust Reagent Stoichiometry (Phenol:HMTA ratio) Temp_Optimization->Stoichiometry Catalyst Consider Additives/Catalysts (e.g., Zn(OAc)2, Copper salts) Stoichiometry->Catalyst Microwave Explore Microwave Irradiation Catalyst->Microwave Analysis Analyze Results (TLC, LC-MS, NMR) Microwave->Analysis Decision Sufficiently Improved? Analysis->Decision Decision->Solvent_Screen No, Re-evaluate Stop Final Protocol Decision->Stop Yes

Caption: A logical workflow for the optimization of the Duff reaction.

Modern Variants and Alternative Approaches

Research into the Duff reaction and related transformations is ongoing, with a focus on improving yields, expanding the substrate scope, and developing more environmentally benign procedures.

  • Trifluoroacetic Acid (TFA) as a Solvent: The use of TFA has been a significant advancement, often leading to improved yields and milder reaction conditions.[2][3][14]

  • Microwave-Assisted Duff Reaction: Microwave irradiation has been shown to accelerate the reaction, sometimes leading to higher yields in shorter reaction times.[15]

  • Catalytic Versions: The use of metal catalysts, such as zinc(II) acetate or copper species, has been explored to enhance the efficiency and selectivity of the reaction.[11][16]

  • Mechanochemistry: A mechanochemical approach, using a mixer mill and a solid reaction medium, has been developed to avoid the use of toxic solvents.[9]

  • Magnesium-Mediated ortho-Formylation: An alternative method involves the use of magnesium salts and paraformaldehyde, which can provide high yields of salicylaldehydes.[17][18]

Conclusion: A Timeless Reaction with a Bright Future

The Duff reaction, despite its age, remains a highly relevant and valuable method for the synthesis of ortho-hydroxybenzaldehydes. A deep understanding of its mechanism and its practical nuances is essential for leveraging its full potential. While challenges such as modest yields and a somewhat limited substrate scope persist, modern advancements, including the use of alternative solvents, catalysts, and energy sources, continue to enhance its utility. For the drug development professional and the research scientist, the Duff reaction is more than just a classic name reaction; it is a practical and powerful tool for the construction of complex molecular architectures from simple phenolic precursors.

References

A Technical Guide to the Natural Occurrence, Biosynthesis, and Ecological Significance of Salicylaldehyde in the Plant Kingdom

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylaldehyde (2-hydroxybenzaldehyde) is an aromatic aldehyde that serves as a significant secondary metabolite in a diverse range of plant species. Far from being a mere metabolic curiosity, this compound is a key player in plant defense, allelopathy, and inter-species communication. Its potent biological activities, including antifungal, herbicidal, and insect-attracting properties, make it a molecule of substantial interest for applications in sustainable agriculture, pharmacology, and chemical ecology. This technical guide provides an in-depth exploration of the natural occurrence of this compound, its biosynthetic origins, its multifaceted ecological roles, and the established methodologies for its extraction and analysis from plant matrices. The content herein is structured to provide both foundational knowledge and practical insights for professionals engaged in natural product chemistry, drug discovery, and plant science research.

Distribution of this compound in the Plant Kingdom

This compound is not ubiquitous but has been identified in various tissues and essential oils of several plant families. Its presence is often associated with characteristic aromas and specific ecological functions. The compound's distribution highlights its evolutionary importance in certain plant lineages as a versatile chemical agent.

The following table summarizes the documented occurrence of this compound in various plant species.

Family Genus/Species Plant Part(s) Primary Role/Note Reference(s)
PolygonaceaeFagopyrum esculentum (Buckwheat)Groats/SeedsCharacteristic aroma component[1][2]
RosaceaeFilipendula ulmaria (Meadowsweet)Flowers, Aerial PartsHigh concentration in essential oil[3][4][5]
RosaceaeFilipendula vestitaLeavesDominant component of essential oil (51.5%)[4]
RosaceaeFilipendula hexapetalaAerial PartsSignificant component of essential oil (13.7%)[4]
SalicaceaePopulus nigra (Black Poplar)Leaves, BarkVolatile kairomone for pests[6]
AsteraceaeCrepis foetidaRootsIdentified as a constituent[5]
ApocynaceaeRauwolfia caffraRindIdentified as a constituent[5]
RhamnaceaeCeanothus velutinusLeavesIdentified as a constituent[5]
LauraceaeCinnamomum sp. (Cinnamon)Essential OilIdentified as a constituent[5]

Biosynthesis and Metabolism

The synthesis of this compound in plants is intricately linked to the broader benzenoid network, particularly the pathways leading to salicylic acid (SA). While the complete pathway for this compound itself is not fully elucidated in all species, evidence points towards its origin from the Phenylalanine Ammonia-Lyase (PAL) pathway.[7][8][9] This pathway is a cornerstone of secondary metabolism, responsible for producing a vast array of phenolic compounds.

2.1 The Phenylalanine Ammonia-Lyase (PAL) Pathway

The biosynthesis begins with the amino acid L-phenylalanine.

  • Deamination: Phenylalanine Ammonia-Lyase (PAL) catalyzes the deamination of L-phenylalanine to produce trans-cinnamic acid.

  • β-Oxidation: trans-Cinnamic acid undergoes a series of reactions analogous to fatty acid β-oxidation within the peroxisome. This process shortens the side chain, ultimately yielding benzoyl-CoA.[7]

  • Formation of Benzaldehyde: A key branching point involves the enzyme benzaldehyde synthase, which is required for the formation of benzaldehyde.[7][8][10] Knockout studies in poplar have demonstrated that this step is crucial for the downstream production of related benzenoids, including benzyl benzoate and salicylic acid.[7][8]

  • Hydroxylation: It is hypothesized that this compound is formed via ortho-hydroxylation of benzaldehyde. This step introduces the hydroxyl group at the C2 position of the benzene ring, a critical feature of the molecule.

The diagram below illustrates the proposed biosynthetic route leading to this compound and related benzenoids via the PAL pathway.

SAL_Biosynthesis cluster_pathway PAL-Mediated Benzenoid Pathway Phe L-Phenylalanine TCA trans-Cinnamic Acid Phe->TCA PAL BenzoylCoA Benzoyl-CoA TCA->BenzoylCoA β-Oxidation Benzaldehyde Benzaldehyde BenzoylCoA->Benzaldehyde Benzaldehyde Synthase BenzoicAcid Benzoic Acid BenzoylCoA->BenzoicAcid BenzylBenzoate Benzyl Benzoate BenzoylCoA->BenzylBenzoate This compound This compound Benzaldehyde->this compound ortho-Hydroxylase (Putative) BenzylOH Benzyl Alcohol Benzaldehyde->BenzylOH BenzylOH->BenzylBenzoate BenzylSalicylate Benzyl Salicylate BenzylBenzoate->BenzylSalicylate Cytochrome P450 (Putative) SA Salicylic Acid BenzylSalicylate->SA BSE (Esterase) SAL_Workflow cluster_workflow Experimental Workflow for this compound Analysis Collection Plant Material Collection & Preparation (Drying, Grinding) Extraction Extraction Collection->Extraction Purification Purification (Optional) Extraction->Purification Analysis Instrumental Analysis Extraction->Analysis Direct Analysis Purification->Analysis DataProc Data Processing & Identification Analysis->DataProc Quant Quantification DataProc->Quant Conclusion Biological Interpretation Quant->Conclusion

References

Salicylaldehyde: A Cornerstone Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylaldehyde (2-hydroxybenzaldehyde), a seemingly simple aromatic aldehyde, stands as a titan in the realm of organic synthesis. Its unique bifunctional nature, possessing both a reactive aldehyde and a phenolic hydroxyl group in an ortho configuration, imparts a remarkable versatility that has been harnessed for the synthesis of a vast and diverse array of complex molecules.[1] This guide provides a comprehensive exploration of this compound's pivotal role as a precursor, delving into the mechanistic underpinnings of its key reactions, offering detailed and field-proven experimental protocols, and highlighting its applications in the synthesis of high-value compounds, particularly in the fields of medicinal chemistry and materials science. From the classical synthesis of coumarins and Schiff bases to the construction of sophisticated chelating agents and heterocyclic scaffolds, this document serves as a technical resource for chemists seeking to exploit the full potential of this indispensable building block.

Introduction: The Enduring Significance of a Versatile Phenolic Aldehyde

This compound is a colorless to pale yellow oily liquid characterized by a distinct bitter almond-like odor.[2][3] Its molecular structure, featuring a hydroxyl group ortho to a formyl group on a benzene ring, is the key to its broad utility in organic chemistry.[1][3] This arrangement facilitates intramolecular hydrogen bonding, influencing its reactivity and physical properties.[4]

Historically, this compound was famously prepared via the Reimer-Tiemann reaction, which involves the ortho-formylation of phenol using chloroform in a basic medium.[3][5] While this method is still relevant, other synthetic routes have also been developed.[6] The true value of this compound, however, lies not in its synthesis but in its subsequent transformations. It serves as a critical starting material for a multitude of valuable compounds, including pharmaceuticals, fragrances, dyes, and advanced materials.[1][7]

This guide will systematically explore the major classes of reactions where this compound functions as a key precursor, providing both theoretical understanding and practical, actionable protocols for the modern synthetic chemist.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₇H₆O₂
Molecular Weight 122.12 g/mol [3]
Appearance Colorless to yellow oily liquid[2][5]
Odor Bitter almond-like[2][5]
Melting Point -7 °C[3][5]
Boiling Point 196-197 °C[2][3][5]
Density 1.146 g/mL at 25 °C[2]
Solubility Slightly soluble in water; soluble in ethanol, ether, and benzene[2][5]
CAS Number 90-02-8[3]

The Synthesis of Schiff Bases: A Gateway to Coordination Chemistry and Bioactive Molecules

One of the most fundamental and widely utilized reactions of this compound is its condensation with primary amines to form Schiff bases, also known as imines or azomethines.[8][9] This reaction proceeds through a nucleophilic addition of the amine to the aldehyde carbonyl group, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond characteristic of a Schiff base.[8]

The resulting this compound-derived Schiff bases are not merely simple imines; they are often multidentate ligands capable of forming stable complexes with a wide range of metal ions.[10] The phenolic hydroxyl group, in proximity to the imine nitrogen, provides a second coordination site, leading to the formation of robust chelate rings. This chelating ability is central to their application in catalysis, analytical chemistry, and the development of metal-based drugs.[5][10]

Mechanistic Rationale and Experimental Considerations

The formation of Schiff bases from this compound is typically a straightforward condensation reaction. The choice of solvent and catalyst, however, can significantly influence the reaction rate and yield. While often carried out in organic solvents like ethanol or methanol, environmentally friendly procedures using water as a solvent have also been developed, offering advantages such as reduced cost, toxicity, and flammability.[8] The reaction is often self-catalyzed, but acid or base catalysis can be employed to accelerate the process.

Experimental Protocol: Synthesis of a this compound-Based Schiff Base

This protocol describes a general, environmentally friendly procedure for the synthesis of a Schiff base from this compound and an amine in an aqueous medium.[8]

Materials:

  • This compound (0.01 mol)

  • Primary amine (e.g., aniline, ethylenediamine, 3-aminobenzoic acid) (0.01 mol)

  • Water (10 mL)

Procedure:

  • In a round-bottom flask, dissolve the amine (0.01 mol) in 10 mL of water.

  • To this solution, add this compound (0.01 mol).

  • Stir the reaction mixture vigorously at room temperature for 10 minutes.

  • The formation of a yellow precipitate indicates the formation of the Schiff base.

  • Filter the precipitate using a Buchner funnel.

  • Wash the solid product with water to remove any unreacted starting materials.

  • Dry the purified Schiff base in a desiccator or a vacuum oven.

Characterization: The formation of the Schiff base can be confirmed by Fourier-transform infrared (FTIR) spectroscopy, which will show the appearance of a characteristic C=N stretching vibration.

Salen Ligands: A Special Class of Schiff Base Ligands

A particularly important class of Schiff bases derived from this compound are the "salen" ligands, which are tetradentate C2-symmetric ligands synthesized from the condensation of this compound (two equivalents) and a diamine, most commonly ethylenediamine.[11][12]

Salen_Synthesis cluster_reactants Reactants cluster_product Product Sal 2 x this compound Salen Salen Ligand Sal->Salen Condensation En Ethylenediamine En->Salen

Salen ligands are renowned for their ability to form stable complexes with a wide variety of metal ions, and these metal-salen complexes have found extensive applications as catalysts in numerous organic transformations, including asymmetric synthesis.[11][12]

The Synthesis of Coumarins: Building a Privileged Heterocyclic Scaffold

Coumarins are a large and important class of naturally occurring and synthetic heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties.[5][13] this compound is a key precursor for the synthesis of many coumarin derivatives through several named reactions.

Knoevenagel Condensation: A Versatile Route to Coumarins

The Knoevenagel condensation provides a mild and general method for the synthesis of coumarins.[14] This reaction involves the condensation of this compound with a compound containing an active methylene group, such as diethyl malonate or ethyl acetoacetate, in the presence of a weak base like piperidine.[14][15] The reaction proceeds through an initial Knoevenagel condensation to form a substituted alkene, which then undergoes an intramolecular cyclization (lactonization) to yield the coumarin ring system.

Knoevenagel_Coumarin_Synthesis This compound This compound Intermediate Alkene Intermediate This compound->Intermediate Knoevenagel Condensation ActiveMethylene Active Methylene Compound ActiveMethylene->Intermediate Coumarin Coumarin Intermediate->Coumarin Intramolecular Cyclization

Experimental Protocol: Synthesis of Coumarin-3-carboxylic Acid via Knoevenagel Condensation

This two-step protocol describes the synthesis of coumarin-3-carboxylic acid starting from this compound and diethyl malonate.[14]

Part 1: Synthesis of Ethyl Coumarin-3-carboxylate

Materials:

  • This compound (1.0 g, 8.2 mmol)

  • Diethyl malonate (1.5 g, 9.4 mmol)

  • Absolute ethanol (5 mL)

  • Piperidine (0.1 mL)

  • Acetic acid (1 drop)

Procedure:

  • To a 25 mL round-bottom flask, add this compound, diethyl malonate, absolute ethanol, piperidine, and one drop of acetic acid.

  • Fit the flask with a reflux condenser and a CaCl₂ drying tube.

  • Heat the reaction mixture to reflux using a heating mantle.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using 60% diethyl ether/petroleum ether as the eluent.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product, ethyl coumarin-3-carboxylate, will precipitate as a solid.

  • Collect the solid by filtration and wash with cold ethanol.

Part 2: Hydrolysis to Coumarin-3-carboxylic Acid

Procedure: The ethyl coumarin-3-carboxylate obtained in Part 1 is then hydrolyzed using a strong base, such as sodium hydroxide, followed by acidification to yield the final product, coumarin-3-carboxylic acid.

Other Methods for Coumarin Synthesis from this compound

While the Knoevenagel condensation is widely used, other methods for synthesizing coumarins from this compound include:

  • Perkin Reaction: This reaction involves the condensation of this compound with an acid anhydride, such as acetic anhydride, in the presence of a weak base like sodium acetate.[14][16] The mechanism involves an initial aldol-type condensation followed by intramolecular esterification.[14][16]

  • Tandem Reactions: More recent methods involve the tandem reaction of this compound with compounds like aryl-substituted 1,1-dibromo-1-alkenes under transition-metal-free conditions.[17]

This compound in the Synthesis of Other Heterocyclic Systems

Beyond coumarins, the reactivity of this compound allows for its use as a precursor to a variety of other important heterocyclic scaffolds.

Chromenes and Chromanes

The reaction of this compound with α,β-unsaturated compounds can lead to the formation of chromene and chromane derivatives.[18][19] These reactions often proceed via an initial oxo-Michael addition of the phenolic hydroxyl group to the unsaturated system, followed by an intramolecular aldol-type condensation.[18][19]

Benzofurans

Benzofurans can be prepared from this compound by reaction with α-halo ketones.[5] This synthesis proceeds through an intermolecular aldol condensation of an intermediate product.[5]

Applications in Drug Development and Materials Science

The derivatives of this compound are of significant interest to researchers in drug development and materials science due to their diverse biological activities and functional properties.

Medicinal Chemistry
  • Antimicrobial Agents: this compound-derived Schiff bases and their metal complexes have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties.[8][10][20]

  • Anticancer Agents: Certain this compound benzoylhydrazone derivatives have shown potent and selective activity against various cancer cell lines, particularly leukemia.[21]

  • Other Therapeutic Applications: this compound derivatives are also investigated for their antimalarial, anti-inflammatory, antiviral, and antipyretic properties.[10]

Materials Science
  • Chelating Agents: The ability of this compound derivatives, particularly Schiff bases, to chelate metal ions is utilized in various applications, including the colorimetric detection of heavy metal ions in water samples.[5][13]

  • Catalysis: As previously mentioned, metal-salen complexes are powerful catalysts for a wide range of organic transformations, playing a crucial role in both academic research and industrial processes.[11]

Conclusion

This compound's enduring importance in organic synthesis is a testament to its remarkable versatility. The strategic placement of a hydroxyl and an aldehyde group on an aromatic ring provides a powerful synthetic handle for the construction of a vast and diverse range of molecular architectures. From the fundamental synthesis of Schiff bases and coumarins to the development of complex heterocyclic systems and functional materials, this compound continues to be an indispensable tool for synthetic chemists. As the demand for novel bioactive molecules and advanced materials grows, the creative and efficient utilization of this cornerstone precursor will undoubtedly continue to drive innovation in the chemical sciences.

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Schiff Bases from Salicylaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of Schiff bases derived from this compound, compounds of significant interest in coordination chemistry, catalysis, and pharmaceutical development. We will delve into the fundamental reaction mechanism, explore the critical role of reaction parameters, and present validated, step-by-step protocols for their synthesis. This document is intended for researchers, scientists, and professionals in drug development seeking both a theoretical understanding and practical, field-proven methodologies for the preparation of these versatile molecules.

Introduction: The Significance of this compound-Derived Schiff Bases

Schiff bases, or imines, are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (azomethine group). Those derived from this compound (2-hydroxybenzaldehyde) are particularly noteworthy due to the intramolecular hydrogen bond between the hydroxyl proton and the imine nitrogen. This structural feature imparts significant stability and unique coordination properties to the molecule. This compound-derived Schiff bases, often referred to as salen-type ligands when used in coordination chemistry, are renowned for their ability to form stable complexes with a wide range of metal ions. These metal complexes have found applications in diverse fields, including:

  • Homogeneous and Heterogeneous Catalysis: Acting as catalysts in various organic transformations such as oxidation, reduction, and asymmetric synthesis.

  • Biological and Medicinal Chemistry: Exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.

  • Materials Science: Serving as building blocks for fluorescent sensors, molecular magnets, and liquid crystals.

The versatility and importance of these compounds necessitate a thorough understanding of their synthesis to enable the rational design of new molecules with tailored properties.

The Core Mechanism: Nucleophilic Addition and Dehydration

The formation of a Schiff base from this compound and a primary amine is a reversible condensation reaction that proceeds in two principal stages: nucleophilic addition and subsequent dehydration.

Stage 1: Nucleophilic Addition The reaction is typically initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of this compound. This step is often the rate-determining step and can be influenced by the pH of the reaction medium. An acidic environment can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. However, excessive acidity can protonate the amine, rendering it non-nucleophilic and inhibiting the reaction. This initial addition results in the formation of an unstable carbinolamine intermediate.

Stage 2: Dehydration The carbinolamine intermediate then undergoes dehydration to form the stable imine. This elimination of a water molecule is the driving force for the reaction and is typically acid or base-catalyzed. The presence of the ortho-hydroxyl group in this compound can participate in this step through intramolecular hydrogen bonding, facilitating the departure of the water molecule.

Diagram of the Reaction Mechanism

SchiffBase_Mechanism This compound This compound ProtonatedCarbonyl Protonated Carbonyl This compound->ProtonatedCarbonyl + H+ Amine Primary Amine (R-NH2) Proton H+ Carbinolamine Carbinolamine Intermediate ProtonatedCarbonyl->Carbinolamine + R-NH2 ProtonatedCarbinolamine Protonated Carbinolamine Carbinolamine->ProtonatedCarbinolamine + H+ SchiffBase Schiff Base ProtonatedCarbinolamine->SchiffBase - H2O Water H2O

Caption: General mechanism for the acid-catalyzed formation of a Schiff base.

Critical Parameters in Schiff Base Synthesis

The successful synthesis of this compound-derived Schiff bases with high yield and purity is contingent upon the careful control of several experimental parameters.

Choice of Solvent

The solvent plays a crucial role in solubilizing the reactants and influencing the reaction equilibrium. Alcohols, such as methanol and ethanol, are commonly employed due to their ability to dissolve both this compound and a wide range of primary amines. Moreover, their polarity can help stabilize the charged intermediates formed during the reaction. In some cases, aprotic solvents like toluene or benzene can be used, often in conjunction with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, thereby driving the equilibrium towards the product side.

Role of Catalysts

While many Schiff base formations proceed readily without a catalyst, the reaction rate can be significantly enhanced by the addition of an acid or base catalyst.

  • Acid Catalysis: A few drops of a strong acid like glacial acetic acid or sulfuric acid can protonate the carbonyl oxygen of this compound, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine.

  • Base Catalysis: In some instances, a base can deprotonate the amine, increasing its nucleophilicity. However, acid catalysis is more commonly employed for this reaction.

Reaction Temperature

The reaction is typically carried out at room temperature or with gentle heating (reflux). Increasing the temperature generally increases the reaction rate but can also lead to the formation of side products. The optimal temperature is dependent on the specific reactants and solvent used.

Reactant Stoichiometry

A 1:1 molar ratio of this compound to the primary amine is typically used. However, in some cases, a slight excess of the amine may be employed to ensure complete conversion of the this compound.

Validated Synthetic Protocols

The following protocols are presented as robust and reproducible methods for the synthesis of this compound-derived Schiff bases.

Protocol 1: Conventional Synthesis in Ethanol

This method is a widely used, straightforward approach suitable for a broad range of primary amines.

Methodology:

  • Reactant Dissolution: Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Amine Addition: To this stirring solution, add the primary amine (1.0 eq) dropwise at room temperature.

  • Catalyst Addition (Optional): Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or reflux for a specified period (typically 1-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, the colored Schiff base product often precipitates from the solution. If not, the solution can be cooled in an ice bath to induce crystallization.

  • Purification: The solid product is collected by vacuum filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried in a vacuum oven. Recrystallization from a suitable solvent (e.g., ethanol, methanol) can be performed for further purification.

Diagram of the Conventional Synthesis Workflow

Conventional_Workflow A Dissolve this compound in Ethanol B Add Primary Amine (dropwise) A->B C Add Glacial Acetic Acid (catalyst) B->C D Stir at Room Temp or Reflux (1-4h) C->D E Monitor by TLC D->E F Cool in Ice Bath (induce crystallization) E->F Reaction Complete G Vacuum Filtration F->G H Wash with Cold Ethanol G->H I Dry in Vacuum Oven H->I J Recrystallize for Purity I->J

Caption: Workflow for the conventional synthesis of this compound Schiff bases.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the reaction, often leading to higher yields in shorter reaction times and is considered a green chemistry approach.

Methodology:

  • Reactant Mixture: In a microwave-safe reaction vessel, mix this compound (1.0 eq) and the primary amine (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethanol) or under solvent-free conditions.

  • Catalyst Addition: Add a catalytic amount of an acid, such as glacial acetic acid.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a specific power and temperature for a short duration (typically 2-10 minutes).

  • Product Isolation and Purification: After cooling, the product is isolated and purified as described in Protocol 1.

Comparative Data of Synthesis Methods
MethodCatalystSolventTimeYield (%)Reference
ConventionalAcetic AcidEthanol2-4 hours85-95%
MicrowaveAcetic AcidEthanol3-5 min90-98%
UltrasoundNoneNone15-30 min92-97%

Characterization of this compound Schiff Bases

Once synthesized, the identity and purity of the Schiff base must be confirmed using various analytical techniques:

  • Spectroscopic Methods:

    • FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the C=N (azomethine) group in the range of 1610-1640 cm⁻¹ and the disappearance of the C=O (carbonyl) band of this compound (around 1665 cm⁻¹) and the N-H stretching bands of the primary amine.

    • ¹H NMR Spectroscopy: The formation of the imine bond is evidenced by the appearance of a singlet for the azomethine proton (-CH=N-) in the region of δ 8.0-9.0 ppm. The disappearance of the aldehyde proton signal of this compound (around δ 9.9 ppm) also confirms the reaction.

    • UV-Vis Spectroscopy: this compound Schiff bases exhibit characteristic absorption bands in the UV-visible region, which can be used to study their electronic properties.

  • Melting Point Determination: A sharp and well-defined melting point is indicative of a pure compound.

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N), which can be compared with the calculated values for the expected molecular formula.

Conclusion and Future Outlook

The synthesis of Schiff bases from this compound is a fundamental and versatile transformation in organic chemistry. The methodologies presented in this guide, from conventional heating to modern microwave-assisted techniques, provide a robust toolkit for the preparation of these valuable compounds. The choice of method will depend on the specific requirements of the research, including desired yield, purity, and environmental considerations. As the demand for novel catalysts, therapeutic agents, and advanced materials continues to grow, the development of more efficient and sustainable methods for the synthesis of this compound-derived Schiff bases will remain an active and important area of research.

Whitepaper: A Senior Application Scientist's Guide to the Synthesis of Coumarin Derivatives from Salicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Coumarin (2H-1-benzopyran-2-one) and its derivatives represent a critical class of scaffolds in medicinal chemistry and materials science, exhibiting a vast range of biological activities including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties.[1] The synthetic versatility of the coumarin core allows for extensive functionalization, making it a privileged structure in drug development. This technical guide provides an in-depth analysis of the principal synthetic methodologies for constructing coumarin derivatives, with a strategic focus on pathways originating from salicylaldehyde. We will dissect the mechanistic underpinnings, operational protocols, and critical process parameters of the Perkin, Knoevenagel, and Wittig reactions. This document is designed for researchers, chemists, and drug development professionals, offering field-proven insights to guide experimental design, optimize reaction outcomes, and troubleshoot common synthetic challenges.

Chapter 1: Foundational Strategies in Coumarin Synthesis

The selection of a synthetic route is a critical decision point dictated by the desired substitution pattern on the coumarin ring, the availability of starting materials, and the required reaction conditions. This compound serves as a versatile and cost-effective precursor, providing a direct pathway to the core benzopyrone structure through several classic name reactions.[2] This guide focuses on the three most robust and widely adopted methods originating from this key starting material.

The Perkin Reaction: High-Temperature Cyclization

The Perkin reaction is a cornerstone method for synthesizing the parent coumarin ring.[3] It involves the high-temperature condensation of this compound with acetic anhydride, catalyzed by a weak base, typically the sodium or potassium salt of the corresponding acid (e.g., sodium acetate).[3][4]

The reaction's efficacy hinges on a sequence of carefully controlled steps initiated by the base. The alkali salt, such as sodium acetate, acts as the catalyst by deprotonating acetic anhydride to form a reactive enolate. This carbanion then executes a nucleophilic attack on the electrophilic carbonyl carbon of this compound. The resulting aldol-type intermediate undergoes dehydration to form o-hydroxycinnamic acid, which, under the high-temperature conditions, spontaneously undergoes an intramolecular esterification (lactonization) to yield the thermodynamically stable coumarin ring.[3][4] The high temperature (180-200°C) is a critical parameter, providing the necessary activation energy for both the dehydration and the final ring-closing lactonization steps.[1][5]

Perkin_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway This compound This compound Aldol Aldol Condensation This compound->Aldol AceticAnhydride Acetic Anhydride Enolate Anhydride Enolate Formation AceticAnhydride->Enolate Base Sodium Acetate (Base) Base->AceticAnhydride Deprotonation Enolate->this compound Nucleophilic Attack Dehydration Dehydration Aldol->Dehydration -H2O Lactonization Intramolecular Cyclization (Lactonization) Dehydration->Lactonization Heat Product Coumarin Lactonization->Product

Caption: Mechanistic flow of the Perkin Reaction.

This protocol is designed for reproducibility and safety. Each step includes a rationale to ensure the process is self-validating.

  • Reagent Preparation (Anhydrous Conditions): Combine this compound (1.0 mol), anhydrous sodium acetate (≤1.0 mol), and acetic anhydride (1.5 - 3.0 mol) in a round-bottom flask equipped with a reflux condenser and a distillation head.

    • Causality: Anhydrous conditions are critical to prevent the hydrolysis of acetic anhydride. Maintaining the molar concentration of sodium acetate at or below that of this compound has been shown to simplify product purification by allowing for fractional distillation.[5]

  • Thermal Ramp-Up: Gradually heat the mixture to approximately 160°C over one hour. Acetic acid, a byproduct, will begin to distill off.

    • Causality: A slow, controlled heating ramp prevents thermal runaway and ensures a homogenous reaction progression. The removal of acetic acid helps drive the equilibrium towards the product side.

  • Reaction Maintenance: Increase the temperature to 180°C and maintain for 2-3 hours. Additional portions of acetic anhydride can be added periodically if required by the specific procedure.[5]

    • Causality: This sustained high-temperature phase is essential for the dehydration and lactonization steps, which have high activation barriers.

  • Work-up and Purification: After cooling, the reaction mixture can be purified. Traditionally, this involves pouring the mixture into water to precipitate the crude coumarin, followed by recrystallization. Alternatively, if molar ratios were controlled as in step 1, the coumarin can be separated by fractional distillation under reduced pressure at temperatures up to 250°C.[1][5]

    • Causality: The choice of purification depends on the reaction scale and purity requirements. Distillation is often more efficient for larger scales, avoiding aqueous waste streams.

Chapter 2: The Knoevenagel Condensation: Milder Conditions for C3-Functionalization

For the synthesis of coumarins with substituents at the C3 position, the Knoevenagel condensation offers a more versatile and generally milder alternative to the Perkin reaction.[6] The reaction condenses this compound with a compound containing an "active methylene" group, catalyzed by a weak organic base.[1][6]

The key to this reaction is the "active methylene compound"—a molecule where a CH₂ group is flanked by two electron-withdrawing groups (e.g., esters, ketones, nitriles), such as diethyl malonate or ethyl acetoacetate.[7] The weak base (e.g., piperidine, L-proline) is sufficiently strong to deprotonate this highly acidic methylene group, creating a stabilized carbanion.[1][2] This nucleophile then attacks the this compound carbonyl. The subsequent steps involve a Knoevenagel condensation to form a vinylogous acid, followed by a rapid, spontaneous intramolecular transesterification that closes the ring to form the coumarin derivative. The mild conditions (often room temperature to 80°C) are a significant advantage, tolerating a wider range of functional groups than the Perkin reaction.[1][6]

Knoevenagel_Workflow cluster_inputs Inputs cluster_process Process This compound This compound Mixing Combine Reactants in Flask This compound->Mixing ActiveMethylene Active Methylene Cmpd. (e.g., Diethyl Malonate) ActiveMethylene->Mixing Catalyst Weak Base Catalyst (e.g., Piperidine) Catalyst->Mixing Solvent Solvent (e.g., Ethanol) Solvent->Mixing Reflux Heat under Reflux (e.g., 1-2 hours) Mixing->Reflux TLC Monitor Reaction by TLC Reflux->TLC Check Completion Cooling Cool to Room Temp. Reflux->Cooling Upon Completion Precipitation Precipitate Product (e.g., in Ice Water) Cooling->Precipitation Filtration Isolate by Vacuum Filtration Precipitation->Filtration Recrystallization Purify by Recrystallization Filtration->Recrystallization Product C3-Substituted Coumarin Recrystallization->Product

Caption: Experimental workflow for Knoevenagel condensation.

This protocol is adapted from established laboratory procedures for the synthesis of coumarin-3-carboxylic acid derivatives.[6]

  • Reaction Setup: In a 25 mL round-bottom flask, add this compound (8.2 mmol), diethyl malonate (9.4 mmol), absolute ethanol (5 mL), piperidine (0.1 mL), and one drop of glacial acetic acid.[6]

    • Causality: Diethyl malonate is used in slight excess to ensure complete consumption of the limiting this compound. Piperidine acts as the base catalyst, while the drop of acetic acid helps to buffer the reaction and prevent side reactions. Ethanol is a suitable polar protic solvent for this condensation.

  • Heating and Reflux: Add boiling stones, attach a reflux condenser, and heat the mixture under reflux for 1-2 hours.[6]

    • Causality: Refluxing provides the thermal energy to overcome the activation barrier of the condensation and cyclization steps while preventing solvent loss.

  • Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the this compound spot has been consumed.[6]

    • Causality: TLC provides a direct, real-time validation of reaction completion, preventing unnecessary heating that could lead to byproduct formation.

  • Isolation and Purification: Cool the reaction mixture to room temperature. Pour the mixture into an Erlenmeyer flask containing ice-cold water to precipitate the solid product. Collect the crude ethyl coumarin-3-carboxylate by vacuum filtration and wash with cold water.

    • Causality: The product is sparingly soluble in cold water, allowing for efficient isolation via precipitation.

  • Final Purification: Recrystallize the crude product from ethanol to obtain the pure ester.

    • Trustworthiness: Recrystallization is a robust method for removing unreacted starting materials and soluble impurities, yielding a product with a sharp, well-defined melting point. The ester can then be hydrolyzed using a base like KOH to yield coumarin-3-carboxylic acid if desired.[6]

The Wittig Reaction: A Pathway to C4-Functionalized Coumarins

The Wittig reaction provides a powerful and regioselective method for coumarin synthesis, particularly for derivatives functionalized at the C4 position.[3] This route involves the reaction of this compound with a stabilized phosphorus ylide.[3][8]

The core of this method is the Wittig reagent, such as (carboxymethyl)triphenylphosphonium bromide, which is deprotonated to form a stable phosphonium ylide. This ylide reacts with this compound in a classic Wittig olefination to form an alkene. The key intermediate is an o-hydroxy-substituted cinnamic acid ester. The final step is an intramolecular transesterification (lactonization), driven by heating in a high-boiling solvent, which expels the phenol group to form the coumarin ring.[3] The choice of ylide directly dictates the substitution pattern, offering high synthetic control.

This protocol is a generalized workflow based on literature for this reaction type.[8]

  • Ylide Formation: Prepare the phosphonium ylide by reacting the corresponding phosphonium salt with a suitable base.

  • Reaction Execution: In a flask equipped for reflux, dissolve this compound (1.0 eq) and the stabilized ylide (1.0-1.2 eq) in a high-boiling solvent such as N,N-diethylaniline.[8]

    • Causality: A high-boiling solvent is required to provide the thermal energy needed for the final lactonization step.

  • Heating: Heat the reaction mixture under reflux for several hours, monitoring by TLC.

  • Work-up and Purification: After cooling, the reaction mixture is typically subjected to an acid-base workup to remove the solvent and triphenylphosphine oxide byproduct. The crude product is then purified by column chromatography or recrystallization.

    • Trustworthiness: The multi-step workup is designed to systematically remove specific components: the basic solvent is removed with an acid wash, and the triphenylphosphine oxide is often removed during purification, ensuring the final product's integrity.

Chapter 3: Comparative Analysis and Modern Methodologies

The choice between these classical methods depends entirely on the synthetic goal. The Perkin reaction is ideal for unsubstituted or simple coumarins, while the Knoevenagel and Wittig reactions provide strategic access to C3- and C4-functionalized derivatives, respectively.

Quantitative Data Summary
FeaturePerkin ReactionKnoevenagel CondensationWittig Reaction
Primary Target Unsubstituted CoumarinC3-Substituted CoumarinsC4-Substituted Coumarins
Key Reagents This compound, Acetic Anhydride, Sodium AcetateThis compound, Active Methylene Compound, Weak BaseThis compound, Stabilized Phosphorus Ylide
Temp. (°C) High (180-200°C)[1][5]Mild to Moderate (RT - 80°C)[1]High (Reflux in high-boiling solvent)[8]
Typical Yields Moderate to Good (46-74% for derivatives)[1]Good to Excellent (80-98%)[2][7]Moderate to High[8]
Advantages Simple reagents, direct route to parent coumarin.Mild conditions, high yields, wide substrate scope.High regioselectivity for C4-substitution.
Limitations Harsh conditions, limited to simple derivatives.Requires active methylene compounds.Stoichiometric phosphine oxide byproduct.
Modern Advancements: Green Chemistry Approaches

In line with the principles of green chemistry, recent advancements have focused on improving the efficiency and environmental footprint of these classic reactions.

  • Microwave-Assisted Synthesis: By using microwave irradiation, the reaction times for Knoevenagel and Perkin condensations can be dramatically reduced from hours to mere minutes, often under solvent-free conditions, leading to higher yields and cleaner product profiles.[2][9][10]

  • Ultrasound-Assisted Synthesis: Sonication provides mechanical energy that enhances mass transfer and accelerates reaction rates. Ultrasound-assisted Knoevenagel condensations have been shown to produce higher yields in significantly shorter times (e.g., 40 minutes vs. 7 hours for reflux).[2][11][12] These methods represent a significant step forward in sustainable chemical manufacturing.

Conclusion

The synthesis of coumarin derivatives from this compound remains a cornerstone of heterocyclic chemistry. The Perkin, Knoevenagel, and Wittig reactions offer a powerful and versatile toolkit for accessing a wide array of coumarin structures. A thorough understanding of the underlying mechanisms and the causality behind specific experimental conditions is paramount for achieving successful and reproducible outcomes. While these classical methods are robust, the adoption of modern energy sources like microwave and ultrasound irradiation is transforming the field, enabling faster, more efficient, and environmentally benign syntheses. For the modern researcher, the optimal approach involves a judicious selection from the classical repertoire, enhanced by contemporary green chemistry techniques to meet the demands of 21st-century drug discovery and materials science.

References

A Technical Guide to the Central Role of Salicylaldehyde in Chelating Agent Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Salicylaldehyde, a simple aromatic aldehyde, stands as a cornerstone in the edifice of coordination chemistry. Its unique molecular architecture, featuring a hydroxyl group ortho to a carbonyl group, provides an ideal platform for the synthesis of a vast and versatile class of chelating agents. This guide delves into the fundamental principles and practical methodologies governing the use of this compound as a precursor. We will explore the predominant synthesis pathways, focusing on Schiff base condensation, elucidate the coordination chemistry of the resulting ligands with various metal ions, and present detailed, field-proven experimental protocols. Furthermore, this document highlights the critical applications of these chelating agents in catalysis, analytical sensing, and medicinal chemistry, providing researchers and drug development professionals with a comprehensive technical resource.

The Unique Chemistry of this compound: A Foundation for Chelation

This compound (2-hydroxybenzaldehyde) is more than a simple aromatic aldehyde; its true value in synthetic chemistry lies in the synergistic relationship between its two key functional groups: the phenolic hydroxyl (-OH) group and the aldehyde (-CHO) group.

  • The Hydroxyl Group: The acidity of the phenolic proton allows for its easy removal (deprotonation) under basic conditions to form a phenolate anion. This negatively charged oxygen atom becomes a potent coordination site for metal cations.

  • The Aldehyde Group: The electrophilic carbon of the carbonyl group is highly susceptible to nucleophilic attack, particularly from primary amines. This reactivity is the gateway to forming Schiff bases (imines), which introduces a nitrogen atom that can also act as a donor site.

This dual functionality allows this compound to act as a bidentate chelating agent itself, coordinating to metal ions through the phenolato and aldehyde oxygens[1][2]. However, its most significant role is as a foundational building block for multidentate ligands, primarily through the formation of Schiff bases.

The Workhorse Reaction: Schiff Base Condensation

The condensation of this compound with a primary amine is the most common and powerful strategy for generating robust chelating agents. This reaction replaces the carbonyl C=O group with a C=N imine or "azomethine" group, introducing a key nitrogen donor atom into the ligand framework[3][4].

The general mechanism proceeds via a two-step process: nucleophilic addition of the amine to the aldehyde, forming a hemiaminal intermediate, followed by dehydration to yield the final Schiff base product[3].

Schiff_Base_Formation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound (Ar-CHO) Hemiaminal Hemiaminal (Ar-CH(OH)-NHR) This compound->Hemiaminal + R-NH2 (Nucleophilic Addition) Amine Primary Amine (R-NH2) SchiffBase Schiff Base (Ar-CH=N-R) Hemiaminal->SchiffBase - H2O (Dehydration) Water Water (H2O)

Caption: General mechanism for Schiff base formation from this compound.

The choice of the primary amine is a critical experimental decision that dictates the denticity and geometry of the final chelating agent.

  • Monodentate Amines (e.g., Aniline): Produce bidentate ligands that coordinate through the phenolic oxygen and the imine nitrogen.

  • Diamines (e.g., Ethylenediamine): React with two equivalents of this compound to form tetradentate ligands, such as the commercially and scientifically significant Salen ligand[5][6][7].

  • Functionalized Amines (e.g., Amino Acids, Hydrazides): Introduce additional donor groups (like carboxylates or other nitrogens), leading to tri- or polydentate ligands with tailored properties[8][9][10].

Salen Ligands: The Archetypal Tetradentate Chelators

Among the myriad of chelating agents derived from this compound, the Salen ligand family stands out for its stability, versatility, and broad utility[11][12]. Salen itself, N,N'-bis(salicylidene)ethylenediamine, is synthesized by the condensation of one equivalent of ethylenediamine with two equivalents of this compound[4][6].

The resulting ligand is a tetradentate "di-anionic" chelator, meaning it typically loses two protons from its hydroxyl groups upon binding to a metal ion. It coordinates to a metal center through two phenolate oxygen atoms and two imine nitrogen atoms, forming a highly stable, planar coordination geometry that is ideal for many transition metals[6].

Salen_Synthesis_Workflow cluster_ligand Part A: SalenH2 Ligand Synthesis cluster_complex Part B: Metal-Salen Complex Synthesis s1 Dissolve this compound in Ethanol s2 Add Ethylenediamine dropwise s1->s2 s3 Reflux mixture (e.g., 1-2 hours) s2->s3 s4 Cool to room temp. to precipitate product s3->s4 s5 Filter, wash with cold ethanol, and dry s4->s5 c1 Dissolve SalenH2 ligand in hot Ethanol s5->c1 Purified SalenH2 c2 Add ethanolic solution of Metal(II) Salt (e.g., Ni(OAc)2·4H2O) c1->c2 c3 Reflux mixture c2->c3 c4 Cool, filter, wash, and dry the complex c3->c4 end end c4->end Final Metal-Salen Complex

Caption: Experimental workflow for the synthesis of a Salen ligand and its metal complex.

Coordination Chemistry and Characterization

The formation of a metal-ligand complex is confirmed through various spectroscopic techniques, with Infrared (IR) spectroscopy being particularly informative. The chelation of the this compound-derived ligand to a metal ion causes distinct and predictable shifts in the vibrational frequencies of key functional groups.

Expert Insight: The primary evidence for successful coordination comes from observing two key changes in the IR spectrum:

  • Weakening of the C=N Bond: The stretching vibration of the azomethine group (ν(C=N)), typically seen around 1600-1630 cm⁻¹, shifts to a lower frequency upon coordination. This indicates that the lone pair of electrons on the nitrogen is now shared with the metal ion, weakening the double bond[13][14].

  • Formation of a Metal-Phenolate Bond: The stretching vibration of the phenolic C-O bond (ν(C-O)), usually found around 1280 cm⁻¹, shifts to a higher frequency. This is because the deprotonation and coordination of the oxygen to the metal center increases the bond order of the C-O bond[1][2].

These characteristic shifts provide a self-validating system for confirming complex formation.

Vibrational Mode Free Ligand (Approx. cm⁻¹) Metal Complex (Approx. cm⁻¹) Reason for Shift Reference
Phenolic O-H stretch~3200 (broad)AbsentDeprotonation upon coordination[13]
Azomethine C=N stretch1621 - 16631600 - 1626 (Lower)Coordination of imine nitrogen to metal[1][13]
Phenolic C-O stretch1272 - 12931306 - 1340 (Higher)Coordination of phenolato oxygen to metal[1][2][13]

Table 1: Typical Infrared Spectral Shifts Upon Complexation of this compound-Based Schiff Base Ligands.

Applications in Research and Development

The ease of synthesis and the ability to tune the steric and electronic properties of this compound-derived ligands have led to their widespread application.

  • Homogeneous Catalysis: Chiral metal-Salen complexes are renowned catalysts for asymmetric synthesis, particularly in epoxidation reactions. The rigid, planar structure of the ligand provides a well-defined chiral environment around the metal center, enabling high enantioselectivity[11][15].

  • Medicinal Chemistry and Drug Development: A significant body of research indicates that the metal complexes of these Schiff bases often exhibit greater biological activity than the free ligands. They have shown a broad range of potent activities, including antibacterial, antifungal, antiviral, and antiproliferative properties[3][5][6][10][11]. The increased lipophilicity of the metal complexes is thought to enhance their ability to penetrate cell membranes[3].

  • Analytical Sensors: The interaction of these ligands with specific metal ions can induce a change in their photophysical properties. This has been exploited to develop highly selective and sensitive fluorescent or colorimetric sensors for detecting metal ions like Zn²⁺, Al³⁺, Cd²⁺, and Ni²⁺ in biological and environmental samples[16][17][18][19]. The fluorescence can be "turned on" upon metal binding, which inhibits processes like photoinduced electron transfer (PET) or excited-state intramolecular proton-transfer (ESIPT) that quench fluorescence in the free ligand[18][20].

Experimental Protocol: Synthesis of N,N'-bis(salicylidene)ethylenediamine (SalenH₂) and its Nickel(II) Complex (Ni(salen))

This protocol describes a reliable and reproducible method for the synthesis of a classic tetradentate Schiff base ligand and its subsequent complexation with Nickel(II).

Part A: Synthesis of SalenH₂ Ligand

  • Setup: In a 100 mL round-bottom flask, dissolve 2.44 g (0.02 mol) of this compound in 40 mL of 95% ethanol. Stir the solution at room temperature.

  • Reaction: Slowly add 0.60 g (0.01 mol) of ethylenediamine dropwise to the stirring this compound solution. A yellow precipitate will form almost immediately.

  • Reflux: Heat the mixture to reflux with continuous stirring for 1 hour to ensure the reaction goes to completion.

  • Isolation: Cool the flask to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the bright yellow crystalline product by vacuum filtration. Wash the solid with two portions of cold ethanol (5 mL each).

  • Drying: Dry the product in a desiccator. The expected yield is typically high (>90%). Characterize by IR spectroscopy and melting point.

Part B: Synthesis of [Ni(salen)] Complex

  • Ligand Solution: In a 100 mL round-bottom flask, add the synthesized SalenH₂ ligand (0.536 g, 2.0 mmol) and 50 mL of 95% ethanol. Heat the mixture to a gentle boil to dissolve the ligand[12].

  • Metal Salt Solution: In a separate beaker, dissolve 0.498 g (2.0 mmol) of nickel(II) acetate tetrahydrate [Ni(CH₃COO)₂·4H₂O] in 10 mL of ethanol[12][21]. Gentle warming may be required.

  • Complexation: Add the warm nickel(II) acetate solution to the hot, stirring solution of the SalenH₂ ligand. An immediate color change and precipitation of the complex should be observed.

  • Reflux: Heat the reaction mixture at reflux for 1-2 hours to ensure complete complexation[12][21].

  • Isolation: Cool the mixture to room temperature. Collect the orange-brown microcrystalline product by vacuum filtration.

  • Purification and Drying: Wash the solid product with water, then with cold ethanol, and finally with diethyl ether to facilitate drying[12]. Dry the complex thoroughly. Characterize via IR spectroscopy to confirm the coordination as described in Table 1.

Conclusion and Future Outlook

This compound remains an indispensable tool in the synthesis of chelating agents. Its straightforward reactivity, low cost, and the modular nature of its condensation reactions allow for the creation of an almost limitless variety of ligands with finely tuned properties. The resulting metal complexes continue to be at the forefront of research in catalysis, medicine, and materials science. Future research will likely focus on grafting these ligands onto solid supports for heterogeneous catalysis, developing more sophisticated sensors for multi-analyte detection, and exploring novel biological targets for their therapeutic potential.

References

Methodological & Application

Salicylaldehyde Synthesis via the Reimer-Tiemann Reaction: A Detailed Protocol and Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The Reimer-Tiemann reaction is a cornerstone of aromatic chemistry, providing a direct and effective method for the ortho-formylation of phenols.[1] This application note presents a comprehensive guide to the synthesis of salicylaldehyde from phenol using this classic named reaction. We delve into the underlying mechanism, offering a step-by-step experimental protocol designed for reproducibility and safety. This document provides researchers, chemists, and drug development professionals with the technical insights and practical steps necessary to successfully perform this synthesis, from initial setup to final purification.

Introduction and Scientific Principle

Discovered by Karl Reimer and Ferdinand Tiemann, the Reimer-Tiemann reaction is an electrophilic aromatic substitution used to convert a phenol into an ortho-hydroxy benzaldehyde.[1][2] The simplest and most common application is the synthesis of this compound from phenol, chloroform (CHCl₃), and a strong base, typically sodium hydroxide (NaOH).[3]

The overall transformation is as follows: Phenol + Chloroform + NaOH → this compound

A key advantage of the Reimer-Tiemann reaction over other formylation methods, such as the Gattermann or Vilsmeier-Haack reactions, is that it does not require acidic or anhydrous conditions, making it a more accessible route for many laboratory settings.[1][4][5] The reaction proceeds through the in-situ generation of a highly reactive intermediate, dichlorocarbene (:CCl₂), which acts as the electrophile.

The Reaction Mechanism: A Stepwise Analysis

The reaction's efficacy hinges on a sequence of well-defined steps, beginning with the generation of the key electrophile.

Step 1: Generation of Dichlorocarbene The strong base (hydroxide ion) deprotonates chloroform. The resulting trichloromethanide anion is unstable and undergoes alpha-elimination, losing a chloride ion to form the neutral but highly electron-deficient dichlorocarbene.[1][2][3] This is the principal reactive species in the reaction.

Step 2: Formation of the Phenoxide Nucleophile In parallel, the hydroxide base also deprotonates the phenol to form the sodium phenoxide salt.[1] This step is crucial as the negative charge on the phenoxide is delocalized into the aromatic ring, significantly increasing its nucleophilicity and reactivity towards electrophiles compared to neutral phenol.

Step 3: Electrophilic Attack and Ortho-Selectivity The electron-rich phenoxide ring attacks the electron-deficient dichlorocarbene.[1] The reaction demonstrates a pronounced preference for substitution at the ortho position. This selectivity is attributed to an interaction between the phenoxide oxygen and the carbene, which directs the electrophile to the adjacent carbon. The attack results in the formation of a dichloromethyl-substituted phenoxide intermediate.

Step 4: Hydrolysis to the Aldehyde The intermediate undergoes hydrolysis in the basic medium. The two chlorine atoms are replaced by hydroxyl groups, forming an unstable gem-diol which rapidly loses a molecule of water to yield the formyl group (-CHO).

Step 5: Final Acidification The final product exists as the sodium salt of this compound in the basic reaction mixture. A concluding acidification step (workup) is required to protonate the phenoxide and liberate the final, neutral this compound product.

Reimer_Tiemann_Mechanism Figure 1: Reimer-Tiemann Reaction Mechanism cluster_0 Step 1: Dichlorocarbene Formation cluster_1 Step 2-4: Formylation and Hydrolysis cluster_2 Step 5: Final Product CHCl3 CHCl₃ (Chloroform) Carbanion ⁻CCl₃ (Trichloromethanide) CHCl3->Carbanion + ⁻OH - H₂O OH_ion ⁻OH Carbene :CCl₂ (Dichlorocarbene) Carbanion->Carbene - Cl⁻ Phenoxide Phenoxide Ion Cl_ion Cl⁻ Phenol Phenol Phenol->Phenoxide + ⁻OH - H₂O Intermediate1 Dichloromethyl Intermediate Phenoxide->Intermediate1 + :CCl₂ (from Step 1) (Ortho Attack) Intermediate2 Hydrolyzed Intermediate Intermediate1->Intermediate2 + 2 ⁻OH - 2 Cl⁻ Product_Salt This compound (Sodium Salt) Intermediate2->Product_Salt - H₂O Product_Salt_2 This compound (Sodium Salt) Final_Product This compound Product_Salt_2->Final_Product + H⁺ (Acid Workup)

Figure 1: Reimer-Tiemann Reaction Mechanism.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures and provides a reliable method for synthesis.[6][7]

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesProperties & Hazards
PhenolC₆H₅OH94.1125.0 g0.266Toxic, Corrosive, Mutagen
Sodium HydroxideNaOH40.0080.0 g2.000Corrosive, Causes severe burns
ChloroformCHCl₃119.3840.0 mL (59.2 g)0.496Harmful, Suspected Carcinogen
Sulfuric AcidH₂SO₄98.08~100 mL (1M)-Corrosive, handle with care
Deionized WaterH₂O18.02~1 L-N/A
DichloromethaneCH₂Cl₂84.93~100 mL-Volatile, Suspected Carcinogen

Safety Precaution: This reaction must be performed in a well-ventilated chemical fume hood. All reagents are hazardous. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Equipment
  • 1000 mL three-necked round-bottom flask

  • Overhead mechanical stirrer

  • Reflux condenser

  • 125 mL pressure-equalizing dropping funnel

  • Heating mantle with temperature controller

  • Water bath or oil bath

  • Apparatus for steam distillation

  • Separatory funnel (500 mL)

  • Standard laboratory glassware (beakers, graduated cylinders)

Reaction Procedure

Part A: Reaction Setup and Execution

  • Prepare Base Solution: In a beaker, carefully dissolve 80 g of sodium hydroxide in 80 mL of deionized water. This is a highly exothermic process; use an ice bath to cool the solution.

  • Set up Apparatus: Assemble the 1000 mL three-necked flask with the overhead stirrer in the central neck, the reflux condenser in one side neck, and the dropping funnel in the other.

  • Charge the Flask: Add the warm sodium hydroxide solution to the flask, followed by 25 g of phenol. Begin stirring to form a homogenous solution of sodium phenoxide.

  • Heating: Place the flask in a water bath on a heating mantle and heat the mixture to 65-70°C.[6] This temperature is optimal for initiating the reaction without causing uncontrolled boiling of the chloroform.[3][8]

  • Chloroform Addition: Measure 40 mL of chloroform into the dropping funnel. Add the chloroform dropwise to the rapidly stirring phenoxide solution over a period of approximately 30-45 minutes. The rate of addition must be carefully controlled to maintain a gentle reflux and prevent the exothermic reaction from becoming too vigorous.[6]

  • Reflux Period: Once all the chloroform has been added, continue heating and stirring the mixture under reflux at 65-70°C for an additional 60-90 minutes to ensure the reaction goes to completion. The mixture will become a thick, reddish-brown paste.

Part B: Workup and Purification

  • Removal of Excess Chloroform: After the reflux period, arrange the apparatus for simple distillation (or steam distillation) and distill off any unreacted chloroform.[6]

  • Acidification: Allow the reaction mixture to cool to room temperature. Transfer the thick paste to a larger beaker and slowly, with constant stirring, add approximately 250-300 mL of 1M sulfuric acid until the solution is distinctly acidic (test with pH paper). This will neutralize the excess NaOH and protonate the product, causing a dark, oily layer of crude this compound to separate.[6]

  • Purification by Steam Distillation: Transfer the entire acidified mixture back to a large flask and perform steam distillation.[9][10] this compound is volatile in steam, along with any unreacted phenol. Continue distillation until the distillate runs clear and no more oily droplets are observed. The distillate will consist of two layers: an aqueous layer and a yellow, oily layer of the product.

  • Extraction: Cool the collected distillate and transfer it to a separatory funnel. Extract the mixture twice with 50 mL portions of dichloromethane to dissolve the this compound.[6] Combine the organic layers.

  • Drying and Evaporation: Dry the combined dichloromethane extracts over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound as a yellow to brown oil. A typical yield is in the range of 10-15 grams (30-45%).[6][9]

Workflow Figure 2: Experimental Workflow A 1. Prepare NaOH solution & charge flask with Phenol B 2. Heat to 65-70°C A->B C 3. Add Chloroform dropwise B->C D 4. Reflux for 60-90 min C->D E 5. Distill excess Chloroform D->E F 6. Cool and Acidify with H₂SO₄ E->F G 7. Steam Distill crude product F->G H 8. Extract distillate with CH₂Cl₂ G->H I 9. Dry and Evaporate solvent H->I J Pure this compound I->J

Figure 2: Experimental Workflow.

Field-Proven Insights and Troubleshooting

  • Managing the Biphasic System: The reaction is inherently biphasic, as aqueous NaOH is not soluble in chloroform.[1][2] Vigorous mechanical stirring is non-negotiable to maximize the interfacial area where the reaction occurs. For more challenging substrates, a phase-transfer catalyst can be employed.[3]

  • Controlling Exothermicity: While initial heating is required, the reaction becomes highly exothermic once initiated.[3][4][8] The primary method of control is the slow addition of chloroform. Have an ice bath on standby to cool the reaction flask if the reflux becomes too vigorous.

  • Byproduct Formation: The main byproduct is p-hydroxybenzaldehyde. The ortho-selectivity is strong but not absolute. Purification via steam distillation is effective at separating the isomers.

  • Low Yields: The Reimer-Tiemann reaction is known for often producing modest yields.[11] Losses can occur due to the formation of byproducts, incomplete reaction, or during the multi-step workup process. Careful execution of the extraction and distillation steps is critical to maximizing recovery.

Conclusion

The Reimer-Tiemann reaction remains a highly relevant and practical method for the synthesis of this compound and its derivatives. Its operational simplicity and avoidance of harsh anhydrous conditions ensure its continued use in both academic and industrial research. By understanding the underlying mechanism and adhering to a carefully controlled protocol, researchers can reliably produce this valuable chemical building block for applications ranging from fragrance synthesis to the development of complex pharmaceutical agents.

References

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Salen Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

Salen ligands, a class of tetradentate Schiff bases, are foundational pillars in the fields of coordination chemistry and homogeneous catalysis.[1][2] The name "salen" is a portmanteau of its constituent building blocks: sal icylaldehyde and e thylen ediamine. First reported by Pfeiffer and coworkers in 1933, these ligands are renowned for their ability to form stable complexes with a vast array of metal ions.[3][4] The resulting metal-salen complexes are not merely structural curiosities; they are potent catalysts for a multitude of organic transformations, including asymmetric epoxidations (e.g., the Jacobsen-Katsuki epoxidation), cyclopropanation reactions, and kinetic resolutions.[1][2][3]

The power of the salen framework lies in its remarkable versatility. The electronic and steric properties of the ligand can be precisely tuned by introducing substituents on the salicylaldehyde rings or by modifying the diamine backbone.[3][5] This modularity allows for the rational design of catalysts with tailored activity and selectivity.[6][7] Furthermore, the synthesis of the basic salen ligand is straightforward, robust, and readily scalable, making it an accessible yet powerful tool for both academic research and industrial applications.[4][8]

This document provides a detailed, step-by-step guide to the synthesis of the parent salen ligand, N,N'-bis(salicylidene)ethylenediamine (H₂salen), from this compound and ethylenediamine. It includes a discussion of the underlying reaction mechanism, a validated experimental protocol, comprehensive characterization data, and critical safety information.

Reaction Mechanism: Schiff Base Condensation

The formation of a salen ligand is a classic example of a Schiff base condensation reaction. The process involves two key stages: nucleophilic addition and dehydration. The overall reaction involves two equivalents of this compound reacting with one equivalent of ethylenediamine.[3]

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the primary amine nitrogen of ethylenediamine on the electrophilic carbonyl carbon of this compound. This forms an unstable hemiaminal (or carbinolamine) intermediate.[9]

  • Dehydration: The hemiaminal intermediate then undergoes dehydration (elimination of a water molecule) to form the stable carbon-nitrogen double bond (C=N), known as an imine or azomethine group.[9]

  • Second Condensation: Since ethylenediamine is a diamine, this process repeats at the second primary amine group, leading to the formation of the tetradentate N₂O₂ salen ligand.[3]

The reaction is typically performed in a protic solvent like ethanol, which facilitates proton transfer steps and allows for the easy precipitation of the final product. While the condensation of aliphatic amines generally does not require an acid catalyst, the reaction is often expedited by heating under reflux.[4][8]

G cluster_reactants Sal This compound (2 equiv.) Hemiaminal Hemiaminal Intermediate Sal->Hemiaminal Nucleophilic Addition EDA Ethylenediamine (1 equiv.) EDA->Hemiaminal Nucleophilic Addition Salen Salen Ligand (Product) Hemiaminal->Salen Dehydration (-2 H₂O) Water 2 H₂O (Byproduct)

Figure 1: Generalized reaction mechanism for Salen ligand synthesis.

Detailed Experimental Protocol

This protocol details the synthesis of N,N'-bis(salicylidene)ethylenediamine (H₂salen). The procedure is reliable and yields a product of high purity, often without the need for extensive purification beyond recrystallization.[8]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)Notes
This compoundC₇H₆O₂122.122.00 mL18.76Purity >98%. Corrosive, handle with care.[10]
EthylenediamineC₂H₈N₂60.100.60 mL8.98Purity >99%. Corrosive and flammable.
Absolute EthanolC₂H₅OH46.07~40 mL-Used as the reaction solvent.
Round-bottom flask--100 mL-With magnetic stir bar.
Reflux condenser----
Heating mantle----
Buchner funnel & flask----For vacuum filtration.

Synthesis Workflow

G prep Step 1: Reagent Preparation Dissolve this compound in 20 mL EtOH. Dissolve ethylenediamine in 10 mL EtOH. combine Step 2: Combine Reagents Slowly add diamine solution to This compound solution with stirring. prep->combine reflux Step 3: Reaction Heat the mixture to reflux for 1-2 hours. A yellow precipitate will form. combine->reflux cool Step 4: Isolation Cool mixture to room temperature, then in an ice bath for 30 min. reflux->cool filter Step 5: Collection & Washing Collect solid by vacuum filtration. Wash with cold EtOH (~10 mL). cool->filter dry Step 6: Drying Air-dry the product on the filter or in a desiccator. Obtain mass and yield. filter->dry purify Step 7 (Optional): Recrystallization Recrystallize from hot ethanol for higher purity if needed. dry->purify char Step 8: Characterization Analyze via NMR, FT-IR, and melting point. dry->char If pure enough purify->char

Figure 2: Step-by-step experimental workflow for H₂salen synthesis.

Step-by-Step Procedure
  • Reagent Preparation: In a 100 mL round-bottom flask, add this compound (2.00 mL, 18.76 mmol) to 20 mL of absolute ethanol. Stir the solution with a magnetic stir bar until the this compound is fully dissolved. In a separate small beaker or flask, add ethylenediamine (0.60 mL, 8.98 mmol) to 10 mL of absolute ethanol.

  • Reaction Initiation: Slowly add the ethylenediamine solution dropwise to the stirring this compound solution at room temperature. A color change to bright yellow should be observed immediately.

  • Reflux: Attach a reflux condenser to the round-bottom flask and heat the mixture to a gentle reflux using a heating mantle. Continue to reflux with stirring for 1 to 2 hours. During this time, a bright yellow precipitate will form.[4][11]

  • Product Isolation: After the reflux period, turn off the heat and allow the mixture to cool to room temperature. To maximize precipitation, place the flask in an ice-water bath for approximately 30 minutes.

  • Filtration and Washing: Collect the yellow crystalline solid by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount (approx. 10 mL) of cold ethanol to remove any unreacted starting materials.[12]

  • Drying: Allow the product to air-dry on the filter paper for 15-20 minutes by pulling air through the funnel. For complete drying, transfer the solid to a watch glass and place it in a desiccator. Once dry, weigh the final product and calculate the percent yield. The reaction typically affords a high yield (often >90%).[12]

Product Characterization and Validation

Proper characterization is essential to confirm the identity and purity of the synthesized H₂salen ligand. The expected product is a bright yellow, crystalline solid.[11]

PropertyExpected Result
Appearance Bright yellow crystalline solid
Melting Point 126 °C[13]
Yield Typically >90%
Spectroscopic Data

¹H NMR Spectroscopy (d₆-DMSO, 400 MHz): The proton NMR spectrum is the most definitive method for confirming the structure.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.2 - 12.9broad singlet2HPhenolic -OH
~8.9 - 8.4singlet2HImine -CH =N-
~7.4 - 6.8multiplet8HAromatic C-H
~4.8 - 3.9singlet4HEthylene bridge -CH ₂-CH ₂-

Note: The phenolic proton is acidic and may be broadened or absent upon D₂O exchange. The exact chemical shifts can vary slightly depending on the solvent and concentration.[4][14][15]

¹³C NMR Spectroscopy (d₆-DMSO, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~165 - 161Imine C =N
~161Phenolic C -OH
~133 - 117Aromatic C H
~119Quaternary Aromatic C
~59Ethylene bridge -C H₂-C H₂-

Reference data from similar synthesized compounds supports these assignments.[4][16]

FT-IR Spectroscopy (KBr pellet, cm⁻¹): Infrared spectroscopy is useful for identifying key functional groups.

Frequency (cm⁻¹)VibrationAppearance
3200-2400O-H stretch (intramolecular H-bond)Broad
~3050Aromatic C-H stretchWeak
~1610-1630C=N stretch (imine)Strong
~1190Phenolic C-O stretchStrong

The strong C=N stretch is a hallmark of successful Schiff base formation, while the disappearance of the C=O stretch from this compound (around 1665 cm⁻¹) confirms the reaction completion.[4]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Impure starting materials.2. Insufficient reaction time or temperature.3. Incorrect stoichiometry.1. Use fresh, high-purity reagents.2. Ensure proper reflux is maintained for the full duration.3. Double-check all measurements and calculations.
Product is Oily/Gummy 1. Presence of water in reagents or solvent.2. Incomplete reaction.1. Use absolute ethanol and ensure glassware is dry.2. Extend the reflux time.3. Attempt to triturate the oil with cold ethanol or hexane to induce crystallization.[17]
Product appears impure (from NMR) 1. Residual this compound.2. Trapped solvent.1. Wash the solid thoroughly with cold ethanol during filtration.2. Recrystallize the product from hot ethanol.[18]3. Dry the product under vacuum to remove residual solvent.

Safety and Handling

Proper safety precautions are mandatory when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[19][20]

  • Ventilation: Conduct the synthesis in a well-ventilated fume hood to avoid inhaling vapors from the reagents and solvent.[19][21]

  • Reagent Hazards:

    • This compound: Harmful if swallowed and causes skin irritation. It is also combustible. Keep away from ignition sources.[10][21]

    • Ethylenediamine: Corrosive, flammable, and can cause severe skin burns and eye damage. Handle with extreme care.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's hazardous waste disposal protocols.

References

A Practical Guide to Schiff Base Condensation with Salicylaldehyde: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed, field-proven methodology for the synthesis of Schiff bases via the condensation of salicylaldehyde with primary amines. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of the reaction, explores the critical parameters influencing yield and purity, and offers robust protocols for both conventional and green synthesis approaches. Detailed procedures for spectroscopic characterization (FT-IR, ¹H NMR) are provided to ensure self-validating experimental outcomes. The guide culminates in a discussion of the broad applications of this compound-derived Schiff bases, particularly in coordination chemistry and as scaffolds for therapeutic agents.

Introduction: The Significance of this compound-Derived Schiff Bases

Schiff bases, compounds containing an azomethine or imine group (-C=N-), are among the most versatile and widely studied ligands in coordination chemistry.[1][2] They are typically formed through the condensation of a primary amine with an aldehyde or ketone.[3] Among the vast library of carbonyl precursors, this compound (2-hydroxybenzaldehyde) holds a privileged position. The resulting salicylaldimine ligands are not only synthetically accessible but also possess a unique structural feature: an ortho-hydroxyl group. This group, in conjunction with the imine nitrogen, creates a powerful bidentate chelation site (O, N donor set) capable of forming stable complexes with a wide array of transition metal ions.[4]

These metal complexes are at the forefront of research in catalysis, materials science, and medicinal chemistry.[5][6] The biological activity of Schiff bases and their metal complexes—spanning antimicrobial, antifungal, anti-inflammatory, and anticancer properties—makes them highly attractive scaffolds in drug discovery and development.[7][8][9] This guide offers a practical and scientifically grounded approach to the synthesis and validation of these crucial molecular building blocks.

Mechanistic Foundation of the Condensation Reaction

The formation of a Schiff base is a reversible, acid-catalyzed condensation reaction.[1] Understanding the mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The process occurs in two main stages:

  • Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of this compound. This forms a zwitterionic intermediate which rapidly undergoes a proton transfer to yield a neutral hemiaminal (or carbinolamine).[2][3]

  • Dehydration: The hemiaminal is an unstable intermediate. Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (H₂O). Subsequent elimination of water and the formation of a carbon-nitrogen double bond yields the final imine product.[2]

The entire process is reversible, and the removal of water is often necessary to drive the equilibrium toward the product side.[1][2]

SchiffBase_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Sal This compound (R'-CHO) Hemiaminal Hemiaminal Intermediate Sal->Hemiaminal 1. Nucleophilic Attack (from Amine) Amine Primary Amine (R-NH2) SchiffBase Schiff Base (Imine) Hemiaminal->SchiffBase 2. Dehydration (-H2O, Acid Catalyzed) Water Water (H2O) Workflow Setup 1. Reaction Setup (Equimolar Reactants, Solvent, Catalyst) Reaction 2. Reaction (Stirring/Reflux) Setup->Reaction Monitoring 3. Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction If incomplete Workup 4. Product Isolation (Cooling & Filtration) Monitoring->Workup If complete Purification 5. Purification (Recrystallization) Workup->Purification Characterization 6. Characterization (FT-IR, NMR, etc.) Purification->Characterization

References

Application Notes and Protocols: Salicylaldehyde Derivatives in Fluorescence Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Salicylaldehyde Derivatives in Fluorescence Sensing

Fluorescence spectroscopy is a cornerstone of modern analytical science, offering exceptional sensitivity and specificity for quantifying and characterizing a vast array of molecules.[1] At the heart of this technique lies the fluorescent probe—a molecule designed to signal the presence of a specific analyte through a change in its light-emitting properties.[2] Among the diverse families of organic fluorophores, this compound and its derivatives have emerged as a remarkably versatile and powerful class of chemosensors.[3][4]

Their prevalence stems from several key advantages: a straightforward synthesis, typically a one-step Schiff base condensation; excellent photostability; and highly tunable photophysical properties.[4][5] The intrinsic phenolic hydroxyl group and the adjacent aldehyde (or its imine derivative) form a pre-organized binding site, making them exceptionally well-suited for detecting a wide range of analytes, including metal ions, anions, and biologically relevant molecules.[6][7][8] This guide provides an in-depth exploration of the core principles, applications, and experimental protocols for leveraging this compound derivatives in fluorescence spectroscopy, aimed at researchers, scientists, and drug development professionals.

Part 1: Core Principles and Sensing Mechanisms

The remarkable sensing capabilities of this compound derivatives are rooted in several distinct photophysical mechanisms. Understanding these processes is critical for designing effective probes and interpreting experimental data.

Excited-State Intramolecular Proton Transfer (ESIPT)

ESIPT is a hallmark of many this compound-based probes.[9] In these molecules, an intramolecular hydrogen bond exists between the phenolic proton (donor) and the imine nitrogen (acceptor). Upon photoexcitation, the acidity of the phenol and the basicity of the imine nitrogen increase dramatically, triggering an ultrafast transfer of the proton within the molecule.[10][11] This process creates a transient keto-tautomer, which is responsible for the fluorescence emission.

The key feature of ESIPT is the large Stokes shift—a significant separation between the absorption and emission wavelengths. This occurs because the molecule absorbs light in its stable enol form but emits light from the lower-energy, electronically distinct keto form.[10] This large shift is highly advantageous as it minimizes self-absorption and background interference, leading to a higher signal-to-noise ratio. The ESIPT process can be modulated by analytes that interact with the proton transfer pathway, forming the basis for a "turn-on" or ratiometric sensing response.[9]

ESIPT_Cycle cluster_ground Ground State (S0) cluster_excited Excited State (S1) S0_E Enol (E) S1_E Enol* (E) S0_E->S1_E Absorption (hν_ex) S0_K Keto (K) S0_K->S0_E Ground State Tautomerization S1_K Keto (K*) S1_E->S1_K ESIPT (~femtoseconds) S1_K->S0_E Non-radiative Decay S1_K->S0_K Fluorescence (hν_em) Large Stokes Shift

Caption: The four-level photocycle of Excited-State Intramolecular Proton Transfer (ESIPT).

Chelation-Enhanced Fluorescence (CHEF)

The CHEF mechanism is fundamental to the detection of metal ions.[12] Many this compound Schiff bases are weakly fluorescent in their free state. This is often due to efficient non-radiative decay pathways, such as photoinduced electron transfer (PET) from the imine nitrogen to the aromatic system or free rotation around single bonds, which quenches fluorescence.[13][14]

Upon coordination with a metal ion (e.g., Zn²⁺, Al³⁺), a rigid chelate ring is formed.[15] This structural rigidification inhibits the vibrational and rotational motions that would otherwise dissipate the excited-state energy non-radiatively.[13] Furthermore, the binding of the metal ion to the lone pair of electrons on the imine nitrogen lowers its energy, effectively shutting down the PET quenching pathway. The result is a dramatic increase in the fluorescence quantum yield, leading to a "turn-on" fluorescence response that is highly sensitive to the presence of the target metal ion.[8]

CHEF_Mechanism Probe_Free Free Probe (Weak Fluorescence) Probe_Bound Probe-Metal Complex (Strong Fluorescence) Probe_Free->Probe_Bound + Analyte (Chelation) PET Photoinduced Electron Transfer (PET) Rotation Intramolecular Rotation/Vibration Probe_Bound->Probe_Free - Analyte Rigid Structural Rigidity (Inhibits Rotation) PET_Block PET Blocked Analyte Metal Ion (e.g., Zn²⁺, Al³⁺)

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism for metal ion detection.

Aggregation-Induced Emission (AIE)

A significant limitation of many traditional fluorophores is a phenomenon called Aggregation-Caused Quenching (ACQ), where fluorescence intensity decreases upon aggregation in solution or in the solid state.[16] The AIE phenomenon, first reported by Tang et al., describes the opposite effect: certain molecules are non-emissive in solution but become highly fluorescent upon aggregation.[16][17]

This effect is typically observed in molecules with propeller-like structures, such as those containing tetraphenylethylene (TPE) units. In dilute solutions, the phenyl rings undergo active intramolecular rotation, providing a non-radiative pathway for the excited state to relax.[18] In an aggregated state or a high-viscosity medium, these rotations are physically restricted. This Restriction of Intramolecular Motion (RIM) blocks the non-radiative decay channels, forcing the excited state to decay radiatively and thus "turning on" strong fluorescence.[18][19] this compound derivatives can be functionalized with AIE-active moieties to create probes that are highly sensitive to processes inducing aggregation, such as binding to biomacromolecules or changes in solvent polarity.[20]

AIE_vs_ACQ cluster_AIE AIEgens (e.g., TPE-based) cluster_ACQ Traditional Dyes (ACQ) AIE_Sol In Solution: Active Rotation => Non-emissive AIE_Agg In Aggregate: Rotation Restricted => Highly Emissive AIE_Sol->AIE_Agg Aggregation ACQ_Sol In Solution: Emissive ACQ_Agg In Aggregate: π-π Stacking => Quenched ACQ_Sol->ACQ_Agg Aggregation

Caption: Comparison of Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ).

Part 2: Application Notes for Key Analytes

The tunable nature of this compound derivatives allows for the rational design of probes for a multitude of targets.

Detection of Metal Cations (Zn²⁺ and Al³⁺)

Significance: Zinc (Zn²⁺) is a vital cofactor in countless enzymatic processes, while aluminum (Al³⁺) is a known neurotoxin. Monitoring their concentrations in biological and environmental samples is of paramount importance.

Probe Design and Application: this compound Schiff bases are excellent chemosensors for d¹⁰ metal ions like Zn²⁺ and hard Lewis acids like Al³⁺.[6][21] A typical probe features N,O-donor atoms from the imine and phenolic groups, which selectively coordinate with the target ion. For instance, a Schiff base chemosensor (SNN) was developed for the dual detection of Al³⁺ and Zn²⁺.[6] Upon binding Al³⁺, the probe exhibited a significant fluorescence enhancement at 493 nm due to the CHEF effect. In contrast, the addition of Zn²⁺ induced a large blue shift of ~65 nm to 434 nm, allowing for ratiometric detection.[6] This dual-response mechanism, combining CHEF and ESIPT modulation, enables the selective identification of both ions.[6]

Probe TypeTarget Ionλex (nm)λem (nm)Limit of Detection (LOD)MechanismReference
This compoundZn²⁺~370~4500.148 µMCHEF[21][22]
5-Methyl this compound Schiff BaseAl³⁺~380~48018.3 nMCHEF / ESIPT Inhibition[3][4]
Naphthohydrazide Schiff Base (SNN)Al³⁺4104933.99 nMCHEF / ESIPT[6]
Naphthohydrazide Schiff Base (SNN)Zn²⁺3684341.33 nMCHEF / ESIPT[6]
Detection of Anions (F⁻)

Significance: Fluoride (F⁻) is beneficial for dental health in trace amounts but is toxic at higher concentrations. The World Health Organization (WHO) has set a guideline value for fluoride in drinking water, necessitating sensitive detection methods.[7]

Probe Design and Application: Anion sensing with this compound derivatives typically relies on the interaction between the anion and the acidic phenolic -OH proton.[23] For highly basic anions like fluoride, this interaction can range from strong hydrogen bonding to complete deprotonation of the hydroxyl group.[7][24] This event perturbs the electronic structure of the fluorophore, leading to a distinct change in its optical properties. Probes have been designed that are almost non-emissive in solution but exhibit a "turn-on" green fluorescence upon the addition of F⁻.[7] The mechanism is attributed to the formation of a sensor-F⁻ complex via hydrogen bonding, which promotes the ESIPT process and fluorescence emission.[7] This allows for detection limits as low as 7.5 x 10⁻⁷ M, well below the WHO's permitted level.[7]

Probe TypeTarget AnionSolventResponseLimit of Detection (LOD)MechanismReference
This compound-based Sensor (BDQ)F⁻DMSOTurn-on Green Fluorescence7.5 x 10⁻⁷ MHydrogen Bond-assisted ESPT[7]
Naphthalene Isothiocyanate DerivativeF⁻DMSOFluorescence EnhancementMicromolar (µM) rangeICT / Hydrogen Bonding[25]
This compound AzineF⁻DMSOColorimetric & "Turn-on" FluorescenceNot specifiedHydrogen Bonding[23]

Part 3: Experimental Protocols

The following protocols provide a framework for the synthesis and application of this compound-based fluorescent probes.

Protocol 1: General Synthesis of a this compound Schiff Base Probe

This protocol describes a one-step condensation reaction, a common and efficient method for synthesizing this compound-based probes.[4]

Materials and Reagents:

  • Substituted this compound (1.0 mmol)

  • Primary Amine (e.g., 2-aminobenzothiazole) (1.0 mmol)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • Round-bottom flask, condenser, magnetic stirrer/hotplate

  • Filtration apparatus (Büchner funnel)

  • Solvents for recrystallization (e.g., Ethanol, Methanol)

Procedure:

  • Dissolve the substituted this compound (1.0 mmol) in 10 mL of absolute ethanol in a round-bottom flask with magnetic stirring.

  • In a separate beaker, dissolve the primary amine (1.0 mmol) in 10 mL of absolute ethanol.

  • Add the amine solution dropwise to the this compound solution at room temperature.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Attach a condenser to the flask and heat the mixture to reflux (typically 70-80 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.

  • Collect the crude product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base probe.

  • Dry the purified product under vacuum.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the formation of the imine bond (-CH=N-) and the overall molecular structure.[7]

    • Mass Spectrometry (ESI-MS): To verify the molecular weight of the synthesized compound.[6]

    • FT-IR Spectroscopy: To observe the C=N stretching vibration and the disappearance of the aldehyde C=O and amine N-H stretches.[5]

Synthesis_Workflow Start Start: This compound + Amine in Ethanol Reaction Step 1: Reflux with Catalytic Acid (2-4h) Start->Reaction Cooling Step 2: Cool to Room Temp => Precipitation Reaction->Cooling Filter Step 3: Vacuum Filtration & Wash Cooling->Filter Purify Step 4: Recrystallization Filter->Purify Characterize Step 5: Characterization (NMR, MS, IR) Purify->Characterize End End: Pure Schiff Base Probe Characterize->End

Caption: Workflow for the synthesis and characterization of a this compound Schiff base probe.

Protocol 2: Fluorescence Titration for Analyte Detection

This protocol details the procedure for evaluating the sensing performance of a synthesized probe towards a target analyte (e.g., a metal ion).

Equipment and Materials:

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

  • Volumetric flasks

  • Probe stock solution (e.g., 1.0 mM in DMSO or CH₃CN)

  • Analyte stock solution (e.g., 10 mM of ZnCl₂ in buffer or water)

  • Buffer solution (e.g., HEPES, pH 7.4)

Procedure:

  • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation and emission slit widths (e.g., 5 nm).

  • Determine Excitation Wavelength: Prepare a dilute solution of the probe in the chosen buffer. Scan the excitation spectrum while monitoring the emission at an estimated wavelength to find the excitation maximum (λex).

  • Sample Preparation:

    • In a series of labeled vials, add a fixed volume of the buffer solution (e.g., 2 mL).

    • To each vial, add a constant aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 µM). Mix well.

    • To the first vial (blank), add no analyte.

    • To the subsequent vials, add increasing volumes of the analyte stock solution to create a concentration gradient (e.g., 0, 0.2, 0.4, 0.6... 2.0 equivalents of analyte). Ensure the total volume added is small to avoid significant dilution effects.

  • Spectral Acquisition:

    • Transfer the blank solution to a cuvette and record its fluorescence emission spectrum by scanning a wavelength range that covers the expected emission peak.

    • Sequentially measure the emission spectra for each sample with increasing analyte concentration. Allow for a brief incubation period (e.g., 30-60 seconds) after adding the analyte to ensure the binding equilibrium is reached.[15]

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (λem) against the concentration of the added analyte.

    • Limit of Detection (LOD) Calculation: Calculate the LOD using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement (n ≥ 10) and k is the slope of the linear portion of the calibration curve at low analyte concentrations.[6]

    • (Optional) Binding Constant (Ka) Calculation: For a 1:1 binding stoichiometry, the binding constant can be determined using the Benesi-Hildebrand equation by plotting 1/(F - F₀) versus 1/[Analyte], where F₀ is the fluorescence of the free probe and F is the fluorescence at a given analyte concentration.[22]

Titration_Workflow cluster_analysis Analysis Details Start Start: Prepare Probe & Analyte Stock Solutions Prepare Step 1: Prepare Samples (Fixed [Probe], Variable [Analyte]) Start->Prepare Acquire Step 2: Acquire Emission Spectra on Spectrofluorometer Prepare->Acquire Plot Step 3: Plot Fluorescence Intensity vs. [Analyte] Acquire->Plot Analyze Step 4: Data Analysis Plot->Analyze End End: Determine LOD, Binding Constant, Selectivity Analyze->End LOD Calculate LOD (3σ/k) Binding Calculate Binding Constant (e.g., Benesi-Hildebrand Plot)

Caption: Workflow for a fluorescence titration experiment and subsequent data analysis.

Part 4: Conclusion and Future Perspectives

This compound derivatives represent a cornerstone in the field of fluorescent chemosensors. Their synthetic accessibility, combined with a rich variety of photophysical response mechanisms—including ESIPT, CHEF, and AIE—makes them ideal platforms for developing highly sensitive and selective probes. The applications detailed herein for detecting metal ions and anions demonstrate their broad utility in environmental monitoring, chemical biology, and diagnostics.

The future of this field is bright, with ongoing research focused on several exciting areas. These include the development of probes that operate in the near-infrared (NIR) window for deep-tissue imaging, the creation of multi-functional probes capable of detecting several analytes simultaneously or performing theranostic functions, and their integration into advanced materials for solid-state sensing devices and anti-counterfeiting applications.[7][12][26] The principles and protocols outlined in this guide provide a solid foundation for researchers to explore and expand the already impressive capabilities of this compound-based fluorescent probes.

References

Application Note: Salicylaldehyde as a Versatile Platform for the Synthesis of Fluorescent Chemosensors for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Salicylaldehyde and its derivatives serve as a foundational molecular framework for the facile synthesis of highly sensitive and selective fluorescent chemosensors. Their inherent structural features—a phenolic hydroxyl group and an adjacent aldehyde—allow for straightforward condensation reactions to form Schiff base ligands. These ligands possess strategically positioned N and O donor atoms ideal for coordinating with metal ions. This coordination event perturbs the electronic properties of the molecule, leading to distinct changes in fluorescence via mechanisms such as Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT). This application note provides a comprehensive guide for researchers, covering the design principles, key sensing mechanisms, detailed synthesis protocols, and characterization of this compound-based fluorescent chemosensors for the detection of critical metal ions like Zn²⁺, Al³⁺, and Fe³⁺.

Introduction: The Utility of this compound in Chemosensor Design

The detection of metal ions is of paramount importance in environmental monitoring, clinical diagnostics, and industrial process control. Fluorescent chemosensors have emerged as a powerful analytical tool due to their high sensitivity, rapid response time, and potential for real-time analysis and bioimaging.[1] this compound is an exemplary starting material in this field for several compelling reasons:

  • Synthetic Accessibility: The aldehyde group readily undergoes condensation reactions with a vast array of primary amines (anilines, aliphatic amines, hydrazines, etc.) in a simple, often one-step, Schiff base reaction.[2] This modularity allows for the fine-tuning of the sensor's electronic properties and coordination environment.

  • Inherent Coordination Sites: The resulting Schiff base ligand inherently contains a phenolic oxygen and an imine nitrogen, forming a bidentate or potentially tridentate chelation site perfectly suited for binding with metal ions.[3]

  • Rich Photophysical Properties: The this compound moiety is photostable and its derivatives are often involved in complex photophysical processes like ESIPT.[2][4] The coordination with a metal ion rigidly holds the molecular structure, which can inhibit non-radiative decay pathways (e.g., C=N isomerization) and modulate processes like PET and CHEF, leading to significant and detectable fluorescence changes.[4][5]

This guide will explore the fundamental principles and provide practical protocols for leveraging these advantages to create novel fluorescent chemosensors.

Core Sensing Mechanisms Explained

The "turn-on" or "turn-off" fluorescence response of a this compound-based sensor upon metal ion binding is not arbitrary. It is governed by distinct photophysical mechanisms. Understanding these principles is crucial for the rational design of new sensors.

  • Chelation-Enhanced Fluorescence (CHEF): In the unbound state, many Schiff base ligands can dissipate absorbed energy through non-radiative pathways like intramolecular rotation or vibration around the C-N or C-C single bonds. Upon binding a metal ion, a more rigid, planar complex is formed. This restriction of molecular motion significantly reduces the probability of non-radiative decay, forcing the molecule to release its energy radiatively as fluorescence, resulting in a "turn-on" response.[5][6]

  • Photoinduced Electron Transfer (PET): If the amine component of the Schiff base is electron-rich (e.g., a tertiary amine), it can act as a PET donor to the excited this compound fluorophore, quenching its fluorescence. When a metal cation binds to the chelation site (involving the imine nitrogen and phenolic oxygen), the lone pair electrons of the nitrogen become engaged in the coordinate bond. This lowers the energy of the donor orbital, inhibiting the PET process and causing a significant recovery of fluorescence ("turn-on").[4][7]

  • Excited-State Intramolecular Proton Transfer (ESIPT): The proximate phenolic proton (-OH) and imine nitrogen (C=N) in this compound Schiff bases can facilitate the transfer of the proton from the oxygen to the nitrogen in the excited state. This creates a transient keto-tautomer with a different emission profile. Metal ion coordination with the phenolic oxygen can block this proton transfer pathway, leading to a change in the fluorescence signal, often resulting in a new or enhanced emission from the original enol form.[2][4]

The interplay of these mechanisms dictates the sensor's response. For example, a sensor might exhibit a CHEF effect while simultaneously inhibiting PET, leading to a very strong "turn-on" signal.

Visualizing the Sensing Workflow

The general workflow for developing and validating a this compound-based chemosensor follows a logical progression from synthesis to application.

G cluster_0 Design & Synthesis cluster_1 Characterization cluster_2 Sensor Validation cluster_3 Application A Select this compound & Amine Precursors B One-Step Schiff Base Condensation Reaction A->B Reflux in EtOH/MeOH C Purification (Recrystallization) B->C D Structural Verification (NMR, IR, HRMS) C->D E Photophysical Study (Absorbance, Fluorescence) D->E F Selectivity Screening (vs. Interfering Ions) E->F G Titration with Target Ion (Determine LOD & Ka) F->G H Stoichiometry Analysis (Job's Plot) G->H I Real Sample Analysis (Water, Food) H->I J Cellular Bioimaging H->J

Caption: Workflow for chemosensor development.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and characterization of this compound-based fluorescent chemosensors.

Protocol 1: General Synthesis of a this compound Schiff Base Sensor

This protocol describes a general method for the condensation reaction, which is the core of sensor synthesis.[2]

Objective: To synthesize a Schiff base ligand from this compound and a primary amine.

Materials:

  • This compound (or substituted derivative)

  • Primary amine of choice (e.g., 2-amino-2-(hydroxymethyl)propane-1,3-diol for a Zn²⁺ sensor[8])

  • Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Beaker, filter funnel, and filter paper

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of absolute ethanol. Stir the solution until the this compound is fully dissolved.

  • Addition of Amine: To the stirred solution, add the primary amine (10 mmol) either as a solid or dissolved in a minimal amount of ethanol. Causality Note: An equimolar ratio is typically used for a 1:1 condensation. The solvent provides the medium for the reactants to interact effectively under reflux.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C for ethanol) using a heating mantle or oil bath. Let the reaction proceed for 2-4 hours. Often, a color change or the formation of a precipitate indicates product formation.

  • Isolation: After the reaction is complete, allow the flask to cool to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration. If no solid forms, reduce the solvent volume by rotary evaporation until a precipitate appears, then cool the mixture in an ice bath to maximize crystallization.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to yield the pure Schiff base product.

  • Drying and Storage: Dry the purified product in a vacuum oven. Store the final compound in a desiccator.

Validation: The structure of the synthesized probe must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).[8][9]

Protocol 2: Fluorescence Spectroscopic Analysis of a Sensor for a Target Metal Ion (e.g., Zn²⁺)

Objective: To evaluate the selectivity and sensitivity of the synthesized sensor for a specific metal ion.

Materials:

  • Synthesized Schiff base sensor

  • High-purity solvent (e.g., HEPES buffer, Tris-HCl, or an aqueous/organic mixture like H₂O/DMF depending on sensor solubility)[10][11]

  • Stock solutions of various metal perchlorates or chlorides (e.g., Zn²⁺, Al³⁺, Fe³⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Ni²⁺, Cd²⁺, Hg²⁺)

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Procedure:

Part A: Selectivity Study

  • Prepare Sensor Solution: Prepare a stock solution of the sensor (e.g., 1 mM) in the chosen solvent. Create a working solution for analysis (e.g., 10 µM) by diluting the stock solution.

  • Prepare Metal Ion Solutions: Prepare stock solutions of various metal ions (e.g., 10 mM).

  • Measurement: To a series of cuvettes, add 2 mL of the 10 µM sensor solution.

  • To the first cuvette (the blank), add 20 µL of pure solvent.

  • To the other cuvettes, add 20 µL of each different metal ion stock solution to achieve a final concentration of 100 µM (a 10-fold excess).

  • Record Spectra: Gently mix and allow the solutions to equilibrate for 2-5 minutes. Record the fluorescence emission spectrum for each sample, using an appropriate excitation wavelength determined from an initial absorbance scan.

  • Analysis: Compare the fluorescence intensity of the sensor in the presence of different metal ions. A highly selective sensor will show a significant change (enhancement or quenching) only for the target ion.[8][12]

Part B: Titration and Limit of Detection (LOD)

  • Setup: Place 2 mL of the 10 µM sensor solution in a cuvette.

  • Titration: Record the initial fluorescence spectrum. Then, make successive additions of small aliquots (e.g., 2 µL) of a standardized stock solution of the target metal ion (e.g., 1 mM Zn²⁺).

  • Record Spectra: After each addition, mix thoroughly, wait for equilibration, and record the fluorescence emission spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.

  • LOD Calculation: The limit of detection can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve at low concentrations.[4][12]

Visualizing the Sensing Mechanism

The interaction between the sensor and the metal ion can be visualized to understand the resulting fluorescence change.

G cluster_0 Unbound Sensor: PET Quenching cluster_1 Bound Sensor: Fluorescence 'Turn-On' S0 Ground State S1 Excited State S0->S1 Excitation (hν) S1->S0 PET Quenching (No Fluorescence) PET_Donor e⁻ Donor (Amine) PET_Donor->S1 Electron Transfer S0_bound Ground State S1_bound Excited State S0_bound->S1_bound Excitation (hν) S1_bound->S0_bound Fluorescence (hν') Metal Metal Ion (e.g., Zn²⁺) PET_Donor_bound e⁻ Donor (Blocked) Metal->PET_Donor_bound Coordination

Caption: Inhibition of PET leading to fluorescence.

Data Summary and Performance

The effectiveness of a sensor is quantified by its selectivity, sensitivity (LOD), binding constant (Ka), and response time. This compound-based sensors have demonstrated excellent performance for various ions.

Sensor MoietyTarget IonSensing MechanismLimit of Detection (LOD)Response TypeReference
This compound-benzohydrazideZn²⁺CHEF/PETLow nM rangeTurn-on[10]
This compound Schiff baseAl³⁺C=N Isomerization & PET Inhibition63 nMTurn-on[12]
Substituted this compoundAl³⁺ / Zn²⁺PET / ESIPT3.99 nM (Al³⁺), 1.33 nM (Zn²⁺)Dual Sensing[4]
This compound derivativeFe³⁺-Not specifiedTurn-off[9][11]
5-Methyl this compoundAl³⁺ESIPT / CHEF2.81 x 10⁻⁷ MTurn-on[2]

Conclusion

This compound provides an exceptionally robust and versatile starting point for the development of fluorescent chemosensors for metal ions. The simplicity of Schiff base chemistry, combined with the profound impact of metal ion coordination on well-understood photophysical mechanisms like CHEF, PET, and ESIPT, allows for the rational design of highly selective and sensitive probes. The protocols outlined in this note offer a validated framework for researchers to synthesize, characterize, and apply these powerful analytical tools for diverse applications, from environmental water testing to cellular imaging.

References

Application Note: A Comprehensive Guide to the Kinetic Study of N-salicylideneaniline Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of Schiff bases, or imines, represents a cornerstone of condensation chemistry, yielding compounds with significant applications across medicinal chemistry, material science, and catalysis.[1][2][3] The reaction between salicylaldehyde and aniline to form N-salicylideneaniline is a classic example, providing an ideal model for studying the principles of chemical kinetics. This document provides a detailed guide for researchers, outlining the theoretical underpinnings, experimental protocols, and data analysis pipelines for a comprehensive kinetic study of this reaction. By explaining the causality behind experimental choices and embedding self-validating steps, this guide ensures both technical accuracy and practical reliability.

Introduction and Scientific Context

Schiff bases, characterized by the azomethine group (-C=N-), are synthesized through the condensation of a primary amine with an aldehyde or ketone.[4] These compounds are not merely synthetic curiosities; they are pivotal in various biological processes and serve as versatile ligands in coordination chemistry.[2][5] N-salicylideneaniline and its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties, making them attractive scaffolds in drug discovery and development.[1][3][6]

Understanding the kinetics of Schiff base formation—the factors governing the reaction rate and mechanism—is crucial for optimizing synthesis, controlling product yield, and designing novel therapeutic agents.[7][8] This guide focuses on the reaction between this compound and aniline, a process readily monitored by UV-Visible spectrophotometry, providing a robust framework for kinetic analysis.

Theoretical Framework

The Mechanism of Schiff Base Formation

The formation of N-salicylideneaniline is a reversible, two-step process:[7][9]

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the aniline molecule attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a transient, unstable intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine is then protonated (often acid-catalyzed), converting the hydroxyl group into a good leaving group (water). Subsequent elimination of a water molecule and a proton from the nitrogen atom yields the stable imine, or Schiff base.

The overall reaction is an equilibrium process. To drive the reaction toward the product, experimental conditions can be manipulated, for instance, by removing the water formed during the reaction.[10]

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound Carbinolamine Carbinolamine This compound->Carbinolamine + Aniline (Nucleophilic Addition) Aniline Aniline SchiffBase N-salicylideneaniline (Schiff Base) Carbinolamine->SchiffBase - H₂O (Dehydration) Water Water

Caption: The two-step mechanism of Schiff base formation.

Principles of Kinetic Analysis

The rate of the reaction between this compound (S.A.) and aniline (ANI) can be described by the following rate law:

Rate = k[S.A.]m[ANI]n

Where:

  • k is the rate constant.

  • [S.A.] and [ANI] are the molar concentrations of the reactants.

  • m and n are the orders of the reaction with respect to each reactant.

Studies have consistently shown that this reaction is first-order with respect to this compound (m=1) and first-order with respect to aniline (n=1), making it a second-order reaction overall.[7][8][11] Our experimental design will serve to validate this finding. The rate constant's dependence on temperature is described by the Arrhenius equation, which allows for the calculation of activation energy (Ea) and other thermodynamic parameters.

Experimental Design and Strategy

Rationale for UV-Visible Spectrophotometry

UV-Visible spectrophotometry is an ideal technique for monitoring the kinetics of this reaction for several key reasons:[12][13]

  • Chromophoric Signature: The product, N-salicylideneaniline, possesses an extended conjugated system involving the aromatic rings and the azomethine bridge. This results in a strong absorbance in the visible region of the electromagnetic spectrum (around 435 nm), where the initial reactants, this compound and aniline, have negligible absorbance.[7]

  • Beer-Lambert Law: The absorbance of the product is directly proportional to its concentration (A = εcl).[13] This relationship allows us to track the formation of the product over time by simply measuring the increase in absorbance at its wavelength of maximum absorbance (λmax).

  • Non-Invasive Monitoring: The reaction can be monitored in real-time within a quartz cuvette without disturbing the reaction mixture.

Experimental Workflow Overview

The kinetic study is structured to first determine the order of the reaction with respect to each reactant individually and then to study the effect of temperature on the reaction rate. This is achieved by systematically varying the concentration of one reactant while keeping the other in large excess (pseudo-first-order conditions) and then performing the reaction at different temperatures.

ExperimentalWorkflow cluster_prep Preparation cluster_kinetics Kinetic Runs cluster_analysis Data Analysis Prep_Solutions Prepare Stock Solutions (this compound, Aniline in Ethanol) Setup_Reaction Mix Reactants in Thermostatted Cuvette Prep_Solutions->Setup_Reaction Prep_Standard Synthesize Standard (N-salicylideneaniline) Prep_Cal Create Calibration Curve (Determine ε at λmax) Calc_Conc Convert Absorbance to Concentration Prep_Cal->Calc_Conc Monitor_Abs Monitor Absorbance vs. Time at λmax Setup_Reaction->Monitor_Abs Vary_Conc Repeat at Different Reactant Concentrations Monitor_Abs->Vary_Conc Vary_Temp Repeat at Different Temperatures Monitor_Abs->Vary_Temp Vary_Conc->Calc_Conc Vary_Temp->Calc_Conc Plot_Data Plot Kinetic Data (e.g., 1/(a-x) vs. time) Calc_Conc->Plot_Data Det_Rate Determine Rate Constants (k) Plot_Data->Det_Rate Calc_Thermo Calculate Thermodynamic Parameters (Ea, ΔH‡, ΔS‡) Det_Rate->Calc_Thermo

Caption: Overall experimental workflow for the kinetic study.

Detailed Protocols

Protocol 1: Synthesis and Calibration Standard Preparation

Objective: To synthesize a pure sample of N-salicylideneaniline to determine its molar extinction coefficient (ε).

Materials:

  • This compound (0.01 mol)

  • Aniline (0.01 mol)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve 0.01 mol of this compound in 20 mL of absolute ethanol in a round-bottom flask.

  • Add 0.01 mol of aniline to the solution, followed by 2-3 drops of glacial acetic acid.

  • Reflux the mixture with constant stirring for 2-3 hours.[5]

  • Cool the reaction mixture in an ice bath. Yellow crystals of N-salicylideneaniline will precipitate.

  • Filter the crystals, wash with a small amount of cold ethanol, and dry.

  • Calibration Curve: Prepare a series of standard solutions of the purified product in ethanol (e.g., 1x10⁻⁴ M to 5x10⁻⁴ M). Measure the absorbance of each solution at the λmax (approx. 435 nm) and plot Absorbance vs. Concentration. The slope of this line is the molar extinction coefficient (ε).[7]

Protocol 2: Kinetic Run Procedure (Example: Determination of Overall Order)

Objective: To monitor the reaction progress under specific concentration and temperature conditions.

Materials & Equipment:

  • Stock solution of this compound in ethanol (e.g., 0.01 M)

  • Stock solution of Aniline in ethanol (e.g., 0.01 M)

  • Thermostatted UV-Vis Spectrophotometer with a cuvette holder

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Set the spectrophotometer to the predetermined λmax of N-salicylideneaniline.

  • Equilibrate two flasks, one containing the this compound solution and the other the aniline solution, in a thermostatic water bath at the desired temperature (e.g., 303 K).[7][11]

  • For a second-order run with equal concentrations, pipette equal volumes of the stock solutions into a separate, pre-thermostatted beaker to achieve the final desired concentration (e.g., 1.0 x 10⁻³ M for each).

  • Quickly mix the contents and transfer the reaction mixture to a quartz cuvette.

  • Place the cuvette in the spectrophotometer and immediately start recording the absorbance as a function of time. A blank cuvette containing ethanol should be used as a reference.[11]

  • Continue recording data until the reaction is near completion (i.e., the absorbance reading becomes stable).

Protocol 3: Determination of Reaction Order

Objective: To experimentally verify the order of the reaction with respect to each reactant.

Procedure:

  • Order with respect to this compound:

    • Perform a series of kinetic runs where the concentration of aniline is kept in large excess (e.g., 0.05 M) and the concentration of this compound is varied (e.g., 1x10⁻³ M, 2x10⁻³ M, 3x10⁻³ M).

    • Under these pseudo-first-order conditions, the rate law simplifies to Rate = k'[S.A.]m, where k' = k[ANI]n.

    • Analyze the data for each run. A plot of ln[S.A.] vs. time will be linear if the reaction is first order (m=1) with respect to this compound.

  • Order with respect to Aniline:

    • Perform a series of kinetic runs where the concentration of this compound is in large excess (e.g., 0.05 M) and the concentration of aniline is varied.

    • Analyze the data similarly. A plot of ln[ANI] vs. time will be linear if the reaction is first order (n=1) with respect to aniline.

Data Analysis and Interpretation

The analysis pipeline transforms raw absorbance-time data into meaningful kinetic and thermodynamic parameters.

DataAnalysisPipeline RawData Raw Data (Absorbance vs. Time) ConcData Concentration of Product (x) vs. Time (x = Abs / εl) RawData->ConcData ReactantConc Concentration of Reactants (a-x) vs. Time ConcData->ReactantConc KineticPlot Kinetic Plot (e.g., 1/(a-x) vs. Time for 2nd Order) ReactantConc->KineticPlot RateConstant Rate Constant (k) (from slope of linear plot) KineticPlot->RateConstant ArrheniusPlot Arrhenius Plot (ln(k) vs. 1/T) RateConstant->ArrheniusPlot ThermoParams Thermodynamic Parameters (Ea, ΔH‡, ΔS‡, ΔG‡) ArrheniusPlot->ThermoParams

Caption: The logical pipeline for kinetic data analysis.

Calculating the Second-Order Rate Constant (k)

For a second-order reaction with equal initial concentrations ('a') of both reactants, the integrated rate law is:

1 / (a - x) = kt + 1 / a

Where:

  • (a - x) is the concentration of the reactants at time 't'.

  • x is the concentration of the product at time 't', calculated from absorbance (x = A / εl).

A plot of 1/(a-x) versus time (t) will yield a straight line with a slope equal to the second-order rate constant, k .[7][11]

Expected Data

Table 1: Example Kinetic Data at 303 K

Time (s) Absorbance at λmax Product Conc. (x) (M) Reactant Conc. (a-x) (M) 1 / (a-x) (M⁻¹)
0 0.000 0.00000 0.00100 1000
60 0.150 0.00012 0.00088 1136
120 0.280 0.00022 0.00078 1282
180 0.390 0.00031 0.00069 1449
240 0.485 0.00039 0.00061 1639

(Assuming ε = 12500 M⁻¹cm⁻¹ and a = 0.001 M)

Thermodynamic Analysis

By determining the rate constant (k) at several different temperatures (e.g., 303 K, 308 K, 313 K, 318 K), the activation energy (Ea) can be found using the Arrhenius equation in its logarithmic form:

ln(k) = -Ea/R * (1/T) + ln(A)

A plot of ln(k) vs. 1/T (Arrhenius plot) gives a straight line with a slope of -Ea/R . From this, other thermodynamic parameters of activation like enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) can be calculated, providing deeper insight into the transition state of the reaction.[7][8]

Table 2: Example Temperature Dependence Data

Temperature (K) 1/T (K⁻¹) k (M⁻¹s⁻¹) ln(k)
303 0.00330 2.50 0.916
308 0.00325 3.75 1.322
313 0.00319 5.50 1.705

| 318 | 0.00314 | 7.95 | 2.073 |

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for investigating the kinetics of the reaction between this compound and aniline. By following these methodologies, researchers can accurately determine the reaction order, rate constants, and thermodynamic activation parameters. This knowledge is fundamental for optimizing the synthesis of Schiff bases and provides a quantitative framework for structure-activity relationship studies, which is invaluable for professionals in medicinal chemistry and drug development.

References

Application Note & Protocol: Synthesis and Aggregation-Induced Emission (AIE) Studies of Salicylaldehyde Azine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Aggregation-Induced Emission

In the landscape of fluorescent materials, a significant challenge has been the phenomenon of aggregation-caused quenching (ACQ), where luminogens that are highly emissive in dilute solutions see their fluorescence diminish or disappear entirely upon aggregation.[1] This has historically limited the application of many promising fluorophores in solid-state devices and biological imaging, where high concentrations are often unavoidable. A paradigm shift occurred with the discovery of Aggregation-Induced Emission (AIE), a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation.[1][2] This unique characteristic has opened up new avenues for the development of advanced materials for optoelectronics, chemical sensing, and bioimaging.[1][2][3]

Salicylaldehyde azine and its derivatives have emerged as a classic and compelling class of AIE-active compounds, or "AIEgens".[2][4][5] These molecules are typically characterized by weak fluorescence in good solvents but exhibit strong emission in the aggregated state or in poor solvents.[4][5] The underlying mechanism for this behavior is primarily attributed to the Restriction of Intramolecular Rotation (RIR).[3][6][7] In dilute solutions, the excited state energy is dissipated non-radiatively through the free rotation of the N-N and C-N bonds. However, in the aggregated state, these intramolecular rotations are physically hindered, which blocks the non-radiative decay pathways and opens up a radiative channel, leading to intense fluorescence.[6][7] Some this compound azine derivatives also exhibit excited-state intramolecular proton transfer (ESIPT), which can influence their photophysical properties.[6][8]

This application note provides a detailed, step-by-step protocol for the synthesis of this compound azine and the subsequent investigation of its AIE properties. The procedures outlined herein are designed to be accessible to researchers in chemistry and materials science, providing a solid foundation for exploring the fascinating world of AIE.

Synthesis of this compound Azine: A Step-by-Step Protocol

The synthesis of this compound azine is a straightforward condensation reaction between this compound and hydrazine.[9] The following protocol is a robust method for obtaining this AIEgen.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compoundReagent GradeMerck India
Hydrazine Hydrate (80%)GRLoba, India
MethanolReagent GradeMerck India
Tetrahydrofuran (THF)Reagent GradeMerck India
Deionized Water
Beakers
Magnetic Stirrer and Stir Bar
Buchner Funnel and Filter Paper
Vacuum Flask

Experimental Workflow

cluster_synthesis Synthesis Protocol dissolve_sal Dissolve this compound in Methanol add_hydrazine Add Hydrazine Hydrate (dropwise) dissolve_sal->add_hydrazine 2 mmol this compound in 15 mL Methanol stir_reaction Stir at Room Temperature add_hydrazine->stir_reaction 1 mmol Hydrazine filtration Filter the Yellow Precipitate stir_reaction->filtration Formation of yellow powder wash_product Wash with Methanol filtration->wash_product drying Dry the Product wash_product->drying Yields this compound Azine recrystallization Recrystallize from THF (optional, for single crystals) drying->recrystallization

Figure 1: Synthesis workflow for this compound azine.

Detailed Synthesis Procedure
  • Reaction Setup: In a 50 mL beaker equipped with a magnetic stir bar, dissolve 0.244 g (2.0 mmol) of this compound in 15 mL of methanol.

  • Addition of Hydrazine: While stirring the this compound solution, slowly add 0.05 g (1 mmol) of 80% hydrazine hydrate dropwise.

  • Reaction: Continue stirring the mixture at room temperature. A yellow, powder-like product will begin to precipitate out of the solution.

  • Isolation of Product: After stirring for a sufficient time to ensure complete reaction (typically 30-60 minutes), filter the yellow precipitate using a Buchner funnel under vacuum.[10]

  • Washing: Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials.

  • Drying: Dry the purified this compound azine in a desiccator or a vacuum oven at a low temperature.

  • Recrystallization (Optional): For obtaining high-purity, crystalline material suitable for X-ray diffraction analysis, the crude product can be recrystallized. This is achieved by dissolving the powder in a minimal amount of a suitable solvent like tetrahydrofuran (THF) and allowing for slow evaporation of the solvent.

Characterization of this compound Azine

Proper characterization of the synthesized this compound azine is crucial to confirm its identity and purity. The following techniques are recommended:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups. Key peaks to look for include the C=N stretching vibration (around 1624 cm⁻¹) and the O-H stretching of the intramolecular hydrogen bond.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure. The proton NMR spectrum will show characteristic signals for the aromatic protons and the imine proton.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight of the synthesized compound.[11]

  • X-ray Single Crystal Diffraction: To determine the precise three-dimensional arrangement of the atoms in the crystalline state, which can provide insights into the packing and intermolecular interactions that influence AIE.[11]

Investigating the Aggregation-Induced Emission (AIE) Properties

The hallmark of this compound azine is its AIE characteristic. The following protocol outlines how to induce and measure this phenomenon.

Materials and Equipment
ItemSpecification
This compound AzineSynthesized as per the above protocol
Tetrahydrofuran (THF)Spectroscopic Grade
Deionized Water
Fluorometer
Quartz Cuvettes1 cm path length
Micropipettes

Experimental Workflow for AIE Studies

cluster_aie AIE Measurement Protocol prepare_stock Prepare Stock Solution in THF prepare_samples Prepare Samples with Varying Water Fractions prepare_stock->prepare_samples e.g., 10⁻⁴ M measure_pl Measure Photoluminescence Spectra prepare_samples->measure_pl 0% to 90% water analyze_data Analyze Fluorescence Intensity vs. Water Fraction measure_pl->analyze_data

Figure 2: Workflow for AIE property investigation.

Detailed Procedure for AIE Measurement
  • Stock Solution Preparation: Prepare a stock solution of this compound azine in a good solvent, such as THF or DMSO, at a concentration of approximately 10⁻⁴ M. In this solvent, the compound should exhibit weak or no fluorescence.[3][4]

  • Sample Preparation for AIE Study: Prepare a series of solutions in quartz cuvettes containing varying fractions of a poor solvent, typically water. For example, prepare solutions with water fractions ranging from 0% to 90% (v/v) while keeping the concentration of this compound azine constant.

  • Photoluminescence (PL) Spectroscopy: Measure the fluorescence emission spectra of each solution using a fluorometer. It is important to keep the excitation wavelength constant for all measurements.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the water fraction. A significant enhancement in fluorescence intensity with increasing water fraction is a clear indication of the AIE effect.[3]

Expected Results and Interpretation

In a good solvent like THF (0% water), this compound azine is molecularly dissolved and exhibits weak fluorescence due to the dissipation of energy through intramolecular rotations.[6] As the fraction of the poor solvent (water) increases, the solubility of the compound decreases, forcing the molecules to aggregate. This aggregation restricts the intramolecular rotations of the N-N and C-N single bonds, which in turn blocks the non-radiative decay pathways.[6][7] Consequently, the excited-state energy is released radiatively, leading to a dramatic increase in fluorescence intensity.[4][5] The color of the emission can vary depending on the specific substituents on the this compound azine backbone.[4][5]

Mechanism of Aggregation-Induced Emission in this compound Azine

cluster_solution In Dilute Solution cluster_aggregate In Aggregated State Excited_State_Sol Excited State Ground_State_Sol Ground State Excited_State_Sol->Ground_State_Sol Weak Fluorescence Non_Radiative_Decay Non-Radiative Decay (Intramolecular Rotation) Excited_State_Sol->Non_Radiative_Decay Dominant Pathway Non_Radiative_Decay->Ground_State_Sol Excited_State_Agg Excited State Ground_State_Agg Ground State Excited_State_Agg->Ground_State_Agg Restricted Rotation Radiative_Decay Radiative Decay (Fluorescence) Excited_State_Agg->Radiative_Decay Dominant Pathway Radiative_Decay->Ground_State_Agg

Figure 3: AIE mechanism in this compound azine.

Conclusion

This application note has provided a comprehensive guide to the synthesis and AIE study of this compound azine. The straightforward synthesis and the robust and easily observable AIE phenomenon make this compound an excellent model system for researchers new to the field of AIE. The insights gained from studying this compound azine can be applied to the design and development of novel AIEgens with tailored properties for a wide range of applications, from advanced materials to biomedical diagnostics.

References

Salicylaldehyde-Derived Metal-Organic Frameworks: A Versatile Platform for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Introduction: The Unique Role of Salicylaldehyde in MOF Chemistry

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, owing to their tunable structures and functionalities.[1][2] Within the vast library of organic building blocks for MOF synthesis, this compound and its derivatives occupy a special position. The inherent functionalities of this compound—a hydroxyl group ortho to an aldehyde—provide a rich playground for coordination chemistry and post-synthetic modification, leading to MOFs with tailored properties for a range of applications, including gas storage and separation, catalysis, and chemical sensing.[2][3][4]

This technical guide provides an in-depth exploration of this compound as a building block for MOFs. We will delve into the synthetic strategies, from conventional solvothermal methods to rapid microwave-assisted and green mechanochemical routes. Detailed, field-proven protocols are provided to guide researchers in the synthesis and characterization of these promising materials. Furthermore, we will explore the power of post-synthetic modification to introduce new functionalities and enhance the performance of this compound-based MOFs.

I. Synthetic Strategies: From Design to Crystalline Reality

The choice of synthetic methodology is paramount in determining the final properties of a MOF. For this compound-based systems, several approaches have proven effective, each with its own set of advantages and considerations.

A. Solvothermal Synthesis: The Workhorse of MOF Chemistry

Solvothermal synthesis remains the most widely employed method for producing high-quality, crystalline MOFs.[5][6][7] The principle lies in the reaction of metal salts and organic linkers in a sealed vessel at elevated temperatures, allowing for the slow crystallization of the desired framework.

Causality Behind Experimental Choices:

  • Solvent System: A crucial parameter is the choice of solvent. High-boiling point solvents like N,N-dimethylformamide (DMF) and N,N-diethylformamide (DEF) are commonly used as they can solvate both the metal salts and the organic linkers, facilitating the reaction. The solvent can also act as a template or a coordinating species, influencing the final topology of the MOF.

  • Temperature and Time: The reaction temperature and duration are critical for controlling the nucleation and growth of the MOF crystals. Higher temperatures can lead to faster crystallization but may also result in the formation of undesired phases. A systematic optimization of these parameters is often necessary to obtain a pure, highly crystalline product.[6]

  • Modulators: The addition of modulators, such as monocarboxylic acids (e.g., acetic acid, formic acid), can influence the crystallinity, particle size, and defect density of the resulting MOF. Modulators compete with the linker for coordination to the metal centers, thereby controlling the kinetics of framework assembly.

Experimental Workflow: Solvothermal Synthesis

solvothermal_synthesis reagents Metal Salt & this compound-based Linker dissolution Dissolution & Mixing reagents->dissolution solvent Solvent (e.g., DMF) solvent->dissolution autoclave Transfer to Teflon-lined Autoclave dissolution->autoclave heating Heating in Oven (e.g., 120°C, 24h) autoclave->heating cooling Cooling to Room Temperature heating->cooling washing Washing with Fresh Solvent (e.g., DMF, Ethanol) cooling->washing activation Activation (Solvent Exchange & Heating under Vacuum) washing->activation product Crystalline MOF Powder activation->product

Caption: A typical workflow for the solvothermal synthesis of a this compound-based MOF.

B. Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted synthesis offers a significant advantage in terms of reaction speed, often reducing synthesis times from days to minutes.[8][9][10] The rapid and uniform heating provided by microwaves can lead to the formation of smaller, more uniform crystals.[9][10]

Causality Behind Experimental Choices:

  • Solvent Polarity: Solvents with high dielectric constants, such as DMF and ethanol, are efficient at absorbing microwave energy and are therefore well-suited for this method.

  • Power and Time: Careful control of the microwave power and irradiation time is crucial to prevent overheating and the formation of amorphous byproducts.

Protocol: Microwave-Assisted Synthesis of a this compound-Schiff Base MOF

This protocol describes the synthesis of a Schiff base ligand in situ followed by its coordination to a metal center under microwave irradiation.

  • Ligand Formation: In a microwave-safe vessel, dissolve 1 mmol of this compound and 1 mmol of an appropriate amine (e.g., p-aminophenol) in 15 mL of methanol.[11]

  • Microwave Irradiation (Ligand): Irradiate the mixture in a microwave reactor for 3-5 minutes at a medium-low power setting.[11][12]

  • Metal Salt Addition: To the resulting solution of the Schiff base ligand, add a solution of 1 mmol of a metal salt (e.g., Cu(CH₃COO)₂·H₂O) in 10 mL of hot ethanol.[12]

  • Microwave Irradiation (MOF): Irradiate the final mixture for an additional 2-5 minutes.[12]

  • Work-up: Allow the vessel to cool to room temperature. The precipitated MOF crystals are then collected by filtration, washed with fresh ethanol, and dried under vacuum.

C. Mechanochemical Synthesis: A Greener Approach

Mechanochemical synthesis, typically performed using a ball mill, offers a solvent-free or minimal-solvent route to MOF production.[13] This method is not only environmentally friendly but can also lead to the formation of novel phases that are not accessible through traditional solution-based methods.

Causality Behind Experimental Choices:

  • Grinding Parameters: The frequency and duration of grinding, as well as the size and material of the grinding balls, are critical parameters that influence the outcome of the reaction.

  • Liquid-Assisted Grinding (LAG): The addition of a small amount of a liquid can significantly accelerate the reaction and improve the crystallinity of the product.

II. The Versatility of this compound Derivatives

The true power of using this compound as a building block lies in the ease with which its aromatic ring can be functionalized. The introduction of various substituents allows for the fine-tuning of the resulting MOF's properties.

Functional Group on this compoundInfluence on MOF Properties
-NH₂ (Amino) Provides a site for post-synthetic modification, enhances basicity for catalytic applications.
-OH (Hydroxyl) Can act as an additional coordination site, potentially leading to higher connectivity and more robust frameworks.
-COOH (Carboxyl) Increases the number of coordination sites on the linker, enabling the formation of highly connected and stable MOFs.
-Br, -Cl (Halogen) Can influence the electronic properties of the framework and serve as a handle for further reactions.
-NO₂ (Nitro) Can be reduced to an amino group for post-synthetic modification, also influences the electronic properties.

III. Post-Synthetic Modification: Tailoring Functionality

Post-synthetic modification (PSM) is a powerful technique for introducing new functionalities into a pre-existing MOF without altering its underlying framework. The aldehyde group of this compound-based MOFs is a particularly versatile handle for PSM, most notably through the formation of Schiff bases.

Schiff Base Condensation: The reaction of the aldehyde group with a primary amine leads to the formation of an imine linkage, allowing for the introduction of a wide range of functional groups.[3]

Experimental Workflow: Post-Synthetic Modification

psm_workflow start_mof This compound-based MOF reaction Suspension in Solvent & Reaction start_mof->reaction reagent Amine-containing Reagent reagent->reaction washing Washing to Remove Excess Reagent reaction->washing activation Activation washing->activation functionalized_mof Functionalized MOF activation->functionalized_mof

Caption: A general workflow for the post-synthetic modification of a this compound-based MOF via Schiff base condensation.

IV. Characterization: Unveiling Structure and Properties

A thorough characterization of the synthesized MOFs is essential to confirm their structure, purity, and properties.

A. Powder X-Ray Diffraction (PXRD): The Fingerprint of a MOF

PXRD is the primary technique for confirming the crystallinity and phase purity of a synthesized MOF.[14] The experimental diffraction pattern is compared to a simulated pattern from single-crystal X-ray diffraction data or to previously reported data for the same material.[15][16][17][18]

B. Thermogravimetric Analysis (TGA): Assessing Thermal Stability

TGA measures the change in mass of a material as a function of temperature.[19] For MOFs, TGA is used to determine their thermal stability and to identify the temperature at which the framework begins to decompose.[20][21][22][23] The TGA curve can also provide information about the removal of solvent molecules from the pores during activation.

C. Gas Sorption Analysis: Quantifying Porosity

Gas sorption measurements, typically using nitrogen at 77 K, are used to determine the surface area and pore volume of a MOF.[24] The shape of the sorption isotherm provides information about the pore size distribution.[25][26][27][28] For this compound-based MOFs, which may have specific applications in gas separation, sorption isotherms for other gases like carbon dioxide and methane are also highly relevant.

Representative Data for a this compound-Based MOF

Characterization TechniqueTypical Results
PXRD Sharp diffraction peaks indicating a highly crystalline material.
TGA A stable framework up to a certain temperature, followed by a sharp weight loss corresponding to framework decomposition.
N₂ Sorption (77 K) A Type I isotherm, characteristic of microporous materials, with a high surface area.

V. Applications: From Catalysis to Sensing

The unique structural and chemical features of this compound-based MOFs make them promising candidates for a variety of applications.

A. Catalysis

The tunable pore environment and the presence of active metal sites make MOFs excellent catalysts. This compound-based MOFs, particularly those that have been post-synthetically modified to incorporate catalytic moieties, have shown promise in a range of organic transformations.[4][9][29][30]

B. Chemical Sensing

The ability of MOFs to selectively adsorb small molecules makes them ideal for chemical sensing applications. This compound-based MOFs have been developed as fluorescent sensors for the detection of various analytes.[31][32][33][34] The interaction of the analyte with the MOF can lead to a change in its fluorescence properties, providing a detectable signal. For instance, an amine-functionalized Eu-MOF has been shown to be a highly selective and sensitive fluorescent probe for detecting this compound itself, where the fluorescence quenching is attributed to the formation of a Schiff base.[31]

VI. Conclusion and Future Outlook

This compound and its derivatives have proven to be invaluable building blocks in the design and synthesis of functional metal-organic frameworks. The combination of their inherent coordination capabilities and the potential for post-synthetic modification allows for the creation of materials with precisely tailored properties. The detailed protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this exciting class of materials. As the field of MOF chemistry continues to evolve, we can expect to see even more innovative applications of this compound-based MOFs in areas ranging from drug delivery to environmental remediation.

VII. References

  • Huang, X., et al. (2015). Amine-Functionalized Metal–Organic Frameworks for Highly Selective and Sensitive Detection of this compound. Crystal Growth & Design, 15(4), 1883-1888. --INVALID-LINK--

  • Huang, X., et al. (2015). Amine-Functionalized Metal–Organic Frameworks for Highly Selective and Sensitive Detection of this compound. ResearchGate. --INVALID-LINK--

  • Alhadidi Almheiri, H. A., et al. (2023). An Mo-salicylaldehyde-linker (Mo-Tp) based 2D MOF as a single-atom catalyst for the nitrogen reduction reaction. The Royal Society of Chemistry. --INVALID-LINK--

  • Jain, S., & Sareen, N. (2013). Rapid and Economic Synthesis of Schiff Base of this compound by Microwave Irradiation. International Science Community Association. --INVALID-LINK--

  • Shri, F. S., & Mehdi, H. A. (2021). Microwave Assisted Synthesis of Schiff base derived from Salicyldehyde and 1, 4- butane diamine and Complexes with Transition Metal (Sm+3, Cu+2). Impactfactor. --INVALID-LINK--

  • Marshall, R. J., & Forgan, R. S. (2016). Postsynthetic Modification of Zirconium Metal-Organic Frameworks. ResearchGate. --INVALID-LINK--

  • Gao, X., et al. (2025). Zn2+-Based Luminescent Metal-Organic Framework for Reversible Sensing of Benzaldehyde and this compound Vapors. PubMed. --INVALID-LINK--

  • Alhadidi Almheiri, H. A., et al. (2024). A Mo–this compound-linker (Mo–Tp) based 2D MOF as a single-atom catalyst for the nitrogen reduction reaction. Journal of Materials Chemistry A. --INVALID-LINK--

  • Gao, X., et al. (2025). Zn2+-Based Luminescent Metal–Organic Framework for Reversible Sensing of Benzaldehyde and this compound Vapors. ACS Publications. --INVALID-LINK--

  • A review on synthesis and applications of some selected Schiff bases with their transition metal complexes. ResearchGate. --INVALID-LINK--

  • Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. ZYLAB. --INVALID-LINK--

  • Alhadidi Almheiri, H. A., et al. (2024). A Mo–this compound-linker (Mo–Tp) based 2D MOF as a single-atom catalyst for the nitrogen reduction reaction. ResearchGate. --INVALID-LINK--

  • Alhadidi Almheiri, H. A., et al. (2024). A Mo–this compound-linker (Mo–Tp) based 2D MOF as a single-atom catalyst for. RSC Publishing. --INVALID-LINK--

  • Synthesis of Some this compound-Based Schiff Bases in Aqueous Media. Semantic Scholar. --INVALID-LINK--

  • Kumar, D., et al. (2022). Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst. ACS Omega. --INVALID-LINK--

  • Figure S12. X-ray powder diffraction pattern of this compound... ResearchGate. --INVALID-LINK--

  • This compound based Schiff base as a selective and sensitive chemosensor for Cd2+ and Ni2+ ions. ResearchGate. --INVALID-LINK--

  • Jamil, Z., et al. (2025). High-Concentration Aqueous Synthesis of Salicylate-Based Metal-Organic Frameworks. ChemRxiv. --INVALID-LINK--

  • Powder X-ray diffraction patterns of MOFs transformation from... ResearchGate. --INVALID-LINK--

  • Metal-organic frameworks: structure, properties, methods of synthesis, and characterization. ResearchGate. --INVALID-LINK--

  • Nitrogen adsorption–desorption isotherms for the synthesized MOFs. ResearchGate. --INVALID-LINK--

  • N2 adsorption–desorption isotherms at 77 K for MOFs (powder and sphere... ResearchGate. --INVALID-LINK--

  • TGA curves for (a) MOF-5(µw) and (b) MOF-5(s). ResearchGate. --INVALID-LINK--

    • Synthesis and characterization techniques. ISTE OpenScience. --INVALID-LINK--

  • Shetty, D., et al. (2023). Salicylaldehydate coordinated two-dimensional-conjugated metal–organic frameworks. Chemical Communications. --INVALID-LINK--

  • Functionalized metal–organic frameworks for heavy metal ion removal from water. RSC Publishing. --INVALID-LINK--

  • Optimization of Washing Processes in Solvothermal Synthesis of Nickel-Based MOF-74. MDPI. --INVALID-LINK--

  • Synthesis and Characterization of Functionalized Metal-organic Frameworks. JoVE. --INVALID-LINK--

  • Martí-Rujas, J. (2020). Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. Dalton Transactions. --INVALID-LINK--

  • Optimization of Washing Processes in Solvothermal Synthesis of Nickel-Based MOF-74. PubMed. --INVALID-LINK--

  • MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control. Alfa Chemistry. --INVALID-LINK--

  • Synthesis and characterization of Al@MOF materials. Dalton Transactions. --INVALID-LINK--

  • a). Thermogravimetric analysis (TGA) of dry MOF-5 with a heating rate... ResearchGate. --INVALID-LINK--

  • Synthesis and Characterization of Metal–Organic Frameworks (MOFs): Structure, Properties, and Applications. ResearchGate. --INVALID-LINK--

  • Li, Y., et al. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. RSC Advances. --INVALID-LINK--

  • Powder X-ray diffraction patterns of MOFs ((a)1, (b) 2, (c) 3, (d) 4). ResearchGate. --INVALID-LINK--

  • Metal-organic Framework-based Materials: Synthesis, Stability and Applications in Food Safety and Preservation. Engineered Science Publisher. --INVALID-LINK--

  • Nitrogen adsorption-desorption isotherms of MOF-5 and Ni-MOF-5. ResearchGate. --INVALID-LINK--

  • Thermogravimetric analysis (TGA) curves of Zr‐MOFs with different synthesized conditions. ResearchGate. --INVALID-LINK--

  • Isoreticular Metal-Organic Framework-3 (IRMOF-3): From Experimental Preparation, Functionalized Modification to Practical Applications. MDPI. --INVALID-LINK--

  • The thermogravimetric analysis (TGA) curves of the as-synthesized and activated samples of metal−organic framework (MOF) 1 showing the continuous weight loss before ca. 500 °C. ResearchGate. --INVALID-LINK--

  • Powder X-ray diffraction patterns for (a) synthesized Pb-MOF. ResearchGate. --INVALID-LINK--

  • A systematic analysis of the nitrogen adsorption desorption isotherms recorded for a series of microporous mesoporous amorphous. ChemRxiv. --INVALID-LINK--

  • Characterization of an Isostructural MOF Series of Imidazolate Frameworks Potsdam by Means of Sorption Experiments with Water Vapor. NIH. --INVALID-LINK--

  • Stages of optimization of washing processes in solvothermal synthesis. ResearchGate. --INVALID-LINK--

  • Thermo gravimetric analysis (TGA) curve of the Ni-MOF ({Ni3(HCOO)6·DMF}n). ResearchGate. --INVALID-LINK--

  • Synthesis and characterization of functionalized metal-organic frameworks. PubMed. --INVALID-LINK--

  • Synthesis and Characterization of MOF‐Derived Structures: Recent Advances and Future Perspectives. Wiley Online Library. --INVALID-LINK--

  • Physiochemical characterization of metal organic framework materials: A mini review. PMC. --INVALID-LINK--

References

Troubleshooting & Optimization

improving the yield of salicylaldehyde in the Duff reaction

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: The Duff Reaction

A Senior Application Scientist's Guide to Optimizing Salicylaldehyde Synthesis

Welcome to the technical support center for the Duff reaction. As researchers and drug development professionals, you understand that while the Duff reaction is a cornerstone for aromatic formylation, achieving high yields of this compound can be a significant challenge. This guide is structured to move beyond simple protocols, offering a deep dive into the causality behind experimental choices to empower you with the knowledge to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the Duff reaction, providing the core knowledge needed to understand its intricacies.

Q1: What is the Duff reaction and its general mechanism?

The Duff reaction is a formylation reaction that introduces an aldehyde group (-CHO) onto an electron-rich aromatic ring, most commonly at the ortho position of a phenol, to produce o-hydroxyaldehydes like this compound.[1][2] The formyl carbon is sourced from hexamethylenetetramine (HMTA).[3]

The reaction proceeds via electrophilic aromatic substitution.[4] In an acidic medium, HMTA is protonated and subsequently breaks down to generate an electrophilic iminium ion.[3][5] This electrophile is then attacked by the electron-rich phenol ring. A key aspect of the mechanism is the formation of a benzylamine intermediate, which undergoes an intramolecular redox reaction followed by acidic hydrolysis during workup to liberate the final aldehyde product.[3][5]

Q2: What is the fundamental role of each key reagent?

  • Phenol (Substrate): The starting aromatic compound. The hydroxyl group is a strong electron-donating group, which activates the aromatic ring, making it susceptible to electrophilic attack.[3]

  • Hexamethylenetetramine (HMTA): This acts as the formylating agent. In the acidic environment, it serves as a stable, solid source of a formaldehyde equivalent, ultimately delivering the CH=N- moiety that becomes the aldehyde group after hydrolysis.[3]

  • Acid Catalyst/Solvent: The acid is crucial for protonating HMTA to generate the active iminium electrophile.[6] Common acids and media include:

    • Glyceroboric acid: Formed in situ from glycerol and boric acid, this provides a mildly acidic, high-boiling medium that often improves yields and ortho-selectivity.[7][8]

    • Acetic Acid/Trifluoroacetic Acid (TFA): These acids can also serve as the catalyst and solvent. TFA is more effective for less reactive phenols but is also more corrosive and expensive.[4][9]

Q3: Why are the yields of the Duff reaction often low?

The Duff reaction is notoriously known for modest to low yields.[3][10] This is attributable to several factors:

  • Side Reactions: The high temperatures (often 150-160°C) required for the reaction can promote the formation of tarry phenol-formaldehyde resins.[7][11]

  • Byproduct Formation: Depending on the substrate and conditions, side products like the para-isomer or di-formylated products can form, reducing the yield of the desired ortho-isomer.[3][11]

  • Product Degradation: The desired this compound product can be sensitive to the harsh reaction conditions and may degrade over prolonged reaction times.[7]

  • Complex Mechanism: The reaction involves multiple equilibrium steps, and the formation of stable, non-productive intermediates can sequester reagents and lower the overall efficiency.[5][12]

Troubleshooting Guide: From Low Yields to Pure Product

This section provides direct answers to specific experimental problems.

Issue 1: Low or No Yield of this compound

Q: My reaction resulted in a very low yield, or I primarily recovered my starting phenol. What are the most likely causes and how can I fix them?

A: This is a common issue that can be traced to several factors, from reagent quality to reaction conditions and workup procedures.

Possible Causes & Solutions:

  • Reagent and Glassware Contamination:

    • The Problem: HMTA is hygroscopic, and water can be detrimental in the initial stages of the reaction, as it can hydrolyze HMTA prematurely.[8]

    • The Solution: Ensure all reagents are anhydrous and that your glassware is thoroughly oven- or flame-dried before use.[13] Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture contamination.

  • Insufficient Reaction Temperature or Time:

    • The Problem: The Duff reaction has a significant activation energy barrier and requires high temperatures, typically between 150-160°C, especially for the glyceroboric acid method.[8] Insufficient heat or time will lead to an incomplete reaction.

    • The Solution: Use a high-temperature thermometer and a reliable heating mantle with vigorous stirring to ensure a uniform temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is consumed slowly, consider extending the reaction time, but be cautious of potential product degradation.

  • Ineffective Acid Catalysis:

    • The Problem: The formation of the glyceroboric acid complex is temperature-dependent. If the glycerol and boric acid are not heated sufficiently before adding the phenol-HMTA mixture, the catalytic medium will not be effective.

    • The Solution: In the glyceroboric acid protocol, ensure you pre-heat the glycerol and boric acid to ~160°C to drive off water and form the active complex before adding the other reagents.[7]

  • Improper Workup and Hydrolysis:

    • The Problem: The reaction produces an imine intermediate which must be hydrolyzed with acid to yield the final aldehyde.[14] If the acidification during workup is insufficient, the hydrolysis will be incomplete, leading to low yields of this compound.

    • The Solution: After cooling the reaction mixture, acidify it with a dilute mineral acid like H₂SO₄. Ensure the pH is strongly acidic (pH ~1-2) and stir vigorously to promote complete hydrolysis of the imine intermediate before proceeding to extraction or steam distillation.[15]

Issue 2: High Percentage of Byproducts

Q: My main product is contaminated with a significant amount of a tarry, resinous polymer. How can I prevent this?

A: The formation of phenol-formaldehyde resins is a major competing pathway, especially under the acidic and high-temperature conditions of the Duff reaction.[11]

Solutions to Minimize Resin Formation:

  • Control Stoichiometry: The ratio of HMTA to phenol is critical. An excess of HMTA can drive polymerization. Start with a phenol-to-HMTA molar ratio of approximately 1:1.2 to 1:1.5.

  • Temperature Management: While high temperatures are necessary, avoid overheating. An excessive temperature (e.g., >175°C) will significantly accelerate resin formation.[11] Maintain the temperature in the optimal range of 150-160°C.[8]

  • Minimize Reaction Time: Monitor the reaction closely by TLC. Once the consumption of the starting phenol plateaus, proceed to the workup. Prolonged heating will only serve to increase polymerization and product degradation.[11]

Q: I'm observing di-formylation or the formation of the para-isomer. How can I improve the ortho-mono-selectivity?

A: Regioselectivity is a known challenge. While the Duff reaction generally favors ortho substitution for phenols, deviations occur.[3]

Solutions to Improve Selectivity:

  • Control HMTA Stoichiometry: To prevent di-formylation when both ortho positions are available, use a molar ratio of HMTA that is not significantly greater than 1:1 relative to the phenol.[11][16]

  • Leverage Chelation: The use of boric acid in glycerol is believed to enhance ortho-selectivity. The boric acid can form a chelate with the phenolic hydroxyl group, directing the incoming electrophile to the adjacent ortho position.

  • Solvent Choice: In some systems, switching from a non-coordinating solvent like TFA to a chelating medium like glyceroboric acid can improve the ortho:para ratio. Theoretical studies suggest that hydrogen bonding between the phenol and the HMTA-derived electrophile is key to directing the ortho substitution.[17][18]

Visualizing the Process

The Duff Reaction Mechanism

Duff_Reaction_Mechanism cluster_activation Step 1: Electrophile Generation HMTA Hexamethylenetetramine (HMTA) Iminium Electrophilic Iminium Ion HMTA->Iminium Protonation & Ring Opening H_plus H⁺ (from Acid) Phenol Phenol Intermediate Benzylamine Intermediate Phenol->Intermediate Electrophilic Attack Iminium_intermediate Iminium Schiff Base Intermediate->Iminium_intermediate Intramolecular Redox This compound This compound (Product) Iminium_intermediate->this compound Hydrolysis Water H₂O, H⁺ (Workup)

Caption: Key steps in the Duff reaction mechanism.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Start: Low Yield check_reagents Are reagents pure & anhydrous? Is glassware dry? start->check_reagents reagent_sol Action: Use fresh HMTA. Dry all solvents/glassware. Use inert atmosphere. check_reagents->reagent_sol No check_conditions Was Temp (150-160°C) & Time sufficient? check_reagents->check_conditions Yes reagent_sol->check_conditions conditions_sol Action: Verify temperature. Monitor with TLC and increase reaction time cautiously. check_conditions->conditions_sol No check_workup Was workup acidification (pH 1-2) sufficient? check_conditions->check_workup Yes conditions_sol->check_workup workup_sol Action: Re-check pH of aqueous layer. Ensure vigorous stirring during hydrolysis. check_workup->workup_sol No check_byproducts Does TLC/NMR show resins or side products? check_workup->check_byproducts Yes workup_sol->check_byproducts byproducts_sol Action: Adjust HMTA:Phenol ratio. Optimize temperature to minimize resin formation. check_byproducts->byproducts_sol Yes end_point Yield Improved check_byproducts->end_point No (Problem Solved) byproducts_sol->end_point

Caption: A logical workflow for diagnosing low yield issues.

Optimized Protocol: Duff Reaction via the Glyceroboric Acid Method

This protocol is a robust starting point for the synthesis of this compound from phenol, designed to maximize yield by controlling key parameters.[7][8]

Materials:

  • Phenol

  • Hexamethylenetetramine (HMTA)

  • Glycerol (anhydrous)

  • Boric Acid

  • Sulfuric Acid (concentrated)

  • Deionized Water

  • Appropriate organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)

Procedure:

  • Preparation of Glyceroboric Acid Medium:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add glycerol (e.g., 150 g) and boric acid (e.g., 25 g).

    • Heat the mixture with vigorous stirring to 160°C. Maintain this temperature until the boric acid has fully dissolved and water evolution has ceased, indicating the formation of glyceroboric acid. This step is critical and ensures an anhydrous reaction medium.

  • Reaction Execution:

    • In a separate beaker, intimately mix phenol (e.g., 50 g) and HMTA (e.g., 50 g) by grinding them together into a fine powder.[8]

    • Cool the glyceroboric acid solution to 150°C.

    • Carefully add the phenol-HMTA mixture to the hot glyceroboric acid in portions, ensuring the temperature does not drop below 145°C. The reaction is often exothermic.

    • Once the addition is complete, maintain the reaction temperature between 150-160°C with vigorous stirring for 15-20 minutes.[7]

  • Workup and Hydrolysis:

    • Allow the reaction mixture to cool to approximately 100-110°C.

    • Slowly and carefully add a solution of dilute sulfuric acid (e.g., 50 mL of conc. H₂SO₄ in 150 mL of water). Caution: This addition is highly exothermic and will generate fumes. Perform this in a well-ventilated fume hood.

    • Ensure the resulting mixture is strongly acidic to litmus paper (pH ~1-2). Stir for an additional 15 minutes to ensure complete hydrolysis of the intermediate.

  • Product Isolation and Purification:

    • The this compound can now be isolated from the acidic mixture. Steam distillation is the most effective method for purification.[7][15]

    • Set up the flask for steam distillation and collect the distillate until it is no longer cloudy and does not give a positive test for this compound (e.g., with FeCl₃ solution).

    • Extract the collected distillate with an organic solvent (e.g., diethyl ether, 3 x 100 mL).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield the crude this compound.

    • Further purification can be achieved by vacuum distillation if necessary.

Quantitative Data Summary

For ease of reference, the following table summarizes key parameters that can be adjusted to optimize the Duff reaction.

ParameterRecommended Range/ValueRationale & Impact on Yield
Phenol:HMTA Molar Ratio 1 : 1.2 - 1 : 1.5A slight excess of HMTA ensures complete consumption of phenol. A large excess can lead to di-formylation and increased resin formation.[11]
Reaction Temperature 150 - 160 °COptimal range for reaction rate. Below this, the reaction is too slow; above this, product degradation and polymerization become severe.[8]
Reaction Time 15 - 30 minutesSufficient for most activated phenols. Longer times often decrease yield due to side reactions. Monitor by TLC for optimization.[7]
Workup pH 1 - 2Ensures complete and rapid hydrolysis of the imine intermediate to the final aldehyde product.[15]

References

minimizing p-hydroxybenzaldehyde byproduct in Reimer-Tiemann reaction

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Reimer-Tiemann Reaction Optimization

Guide Objective: To provide researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for minimizing the formation of the p-hydroxybenzaldehyde byproduct in the Reimer-Tiemann reaction, thereby maximizing the yield of the desired o-hydroxybenzaldehyde (salicylaldehyde).

Introduction: The Challenge of Regioselectivity

The Reimer-Tiemann reaction is a cornerstone method for the ortho-formylation of phenols, a critical transformation in the synthesis of pharmaceuticals, fragrances, and other high-value chemical intermediates.[1][2] The reaction proceeds by treating a phenol with chloroform in a basic solution, generating dichlorocarbene as the key electrophilic species.[2][3] While generally favoring the ortho product, the reaction often yields a mixture of ortho and para isomers, with the p-hydroxybenzaldehyde byproduct complicating purification and reducing the overall yield of the desired this compound.[4][5]

This guide provides an in-depth analysis of the mechanistic factors governing regioselectivity and offers field-proven strategies to troubleshoot and optimize your experimental setup for maximal ortho-formylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of p-hydroxybenzaldehyde formation in the Reimer-Tiemann reaction?

The formation of p-hydroxybenzaldehyde occurs because the phenoxide ion, the reactive nucleophile in the reaction, has increased electron density at both the ortho and para positions due to resonance delocalization.[4] The electrophile, dichlorocarbene, can therefore attack either position, leading to a mixture of isomers.[6]

Q2: What is the single most effective way to increase the ortho to para product ratio?

Controlling the reaction conditions to favor a tight ion pair between the phenoxide anion and the alkali metal cation (e.g., Na⁺, K⁺) is the most critical factor. This proximity of the cation to the phenoxide oxygen creates a steric and electronic preference for the dichlorocarbene to attack the nearby ortho position.[7][8]

Q3: What is the optimal temperature range for this reaction?

The reaction is typically initiated with heating to around 60-70°C.[6] However, once initiated, the reaction can be highly exothermic.[2][3] Maintaining a stable temperature is crucial, as excessive heat can lead to side reactions and potentially decrease selectivity.

Q4: Can changing the base from NaOH to KOH affect the outcome?

Yes, the choice of base can influence the reaction. Using potassium hydroxide (KOH) can sometimes improve the yield of this compound compared to sodium hydroxide (NaOH).[9] This is attributed to differences in the cation's ability to coordinate and direct the electrophile.

Troubleshooting Guide: From Byproduct to Purity

This section addresses specific experimental issues in a detailed question-and-answer format, explaining the underlying chemical principles.

Problem: My reaction consistently produces a high percentage (>15%) of the p-hydroxybenzaldehyde byproduct. What mechanistic factors should I reconsider?

Answer: A high para-isomer yield indicates that the reaction conditions are not sufficiently promoting the kinetically favored ortho-attack pathway. The core of the issue lies in the interaction between the phenoxide ion, its counter-ion, and the dichlorocarbene electrophile.

The reaction mechanism involves two competing pathways, as illustrated below. The key to maximizing ortho-selectivity is to stabilize the transition state of the ortho-attack.

The accepted mechanism for ortho-selectivity involves an electrostatic interaction where the positive counter-ion (M⁺, from NaOH or KOH) of the phenoxide forms an ion-pair that directs the electron-deficient dichlorocarbene to the sterically accessible ortho position.[8][10] Conditions that disrupt this ion-pairing, such as highly polar protic solvents, will allow the dichlorocarbene to attack the electronically rich but more distant para position, increasing byproduct formation.

Problem: I am using a standard aqueous NaOH/chloroform system. How can I modify my solvent and catalyst choice to suppress the para byproduct?

Answer: The classic Reimer-Tiemann reaction is performed in a biphasic system because alkali hydroxides are insoluble in chloroform.[2][3] This phase separation can lead to inefficient mixing and limit the reaction rate.[11] Modifying the reaction medium is a powerful strategy to enhance ortho-selectivity.

  • Introduce a Phase-Transfer Catalyst (PTC): A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can transport the hydroxide ion (OH⁻) into the organic phase and the phenoxide ion into the organic phase where it can more readily react with the dichlorocarbene. This enhances the reaction rate and can improve selectivity by promoting a more controlled reaction environment.[4][10]

  • Use an Emulsifying Agent/Co-solvent: Adding a solvent like 1,4-dioxane or ethanol can help to homogenize the biphasic mixture, improving contact between the reagents.[4][10] An ethanol/water mixture is a commonly cited solvent system.[12]

  • Consider a Less Polar Solvent System: While seemingly counterintuitive for dissolving the base, running the reaction in a less polar aprotic solvent (if possible with a suitable base and PTC) can strengthen the ion-pairing between the phenoxide and its counter-ion, thereby physically blocking the para position and enhancing the directing effect toward the ortho position.

Problem: My yields are generally low and I observe significant tarring and dark coloration of the reaction mixture. What is causing this and how can I fix it?

Answer: Low yields and tar formation are typically indicative of thermal runaway and subsequent side reactions. The Reimer-Tiemann reaction can be highly exothermic once initiated.[2][10]

Troubleshooting Steps:

  • Control the Rate of Addition: Add the chloroform slowly and dropwise to the heated phenol and base solution. This allows the heat generated by the reaction to dissipate, preventing a sudden and uncontrolled temperature spike.

  • Maintain Strict Temperature Control: Use an oil bath or a temperature-controlled mantle to maintain the reaction temperature within the optimal 60-70°C range. Do not allow it to overheat.

  • Ensure Efficient Stirring: Vigorous stirring is essential, especially in a biphasic system, to ensure efficient heat transfer and mixing of reagents.[4] Inadequate stirring can create localized "hot spots" where decomposition and polymerization (tarring) can occur.

  • Workup Promptly: Once the reaction is complete (as determined by TLC analysis), cool the mixture and proceed with the workup without delay to prevent product degradation under the harsh basic conditions.

Optimized Protocol for Maximizing ortho-Selectivity

This protocol incorporates best practices to minimize the formation of p-hydroxybenzaldehyde.

Materials and Reagents:

  • Phenol

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Chloroform (CHCl₃)

  • Ethanol

  • Deionized Water

  • Diethyl Ether or Dichloromethane (for extraction)

  • Hydrochloric Acid (HCl), 1M

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-necked round-bottomed flask, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle/oil bath.

Procedure:

  • Reaction Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Purge the system with an inert gas like nitrogen or argon.

  • Base and Phenol Solution: In the flask, dissolve the phenol (1.0 equiv) in a 2:1 mixture of ethanol and water. Add sodium hydroxide (8.0 equiv) and heat the mixture to 65°C with vigorous stirring until all solids have dissolved.[12]

  • Chloroform Addition: Add chloroform (2.0 - 3.0 equiv) to the dropping funnel. Add the chloroform dropwise to the reaction mixture over a period of at least 1 hour, ensuring the internal temperature does not exceed 70°C.

  • Reaction Monitoring: After the addition is complete, maintain the mixture at 65-70°C for an additional 2-3 hours. Monitor the reaction's progress by taking small aliquots and analyzing them with Thin Layer Chromatography (TLC).

  • Workup and Neutralization: Once the reaction is complete, cool the flask to room temperature in an ice bath. Carefully neutralize the excess base by slowly adding 1M HCl until the solution is acidic (pH ~4-5).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by steam distillation. The o-hydroxybenzaldehyde is volatile with steam due to intramolecular hydrogen bonding, while the p-hydroxybenzaldehyde is not, allowing for effective separation.[4]

Summary of Factors Influencing ortho/para Selectivity

ParameterRecommended Condition for High ortho-SelectivityRationale / Mechanism of Action
Counter-ion K⁺ or Na⁺Forms a tight ion-pair with the phenoxide oxygen, sterically and electronically directing the electrophile to the proximal ortho position.[7][8]
Solvent System Biphasic with a PTC, or a co-solvent like Ethanol/H₂OA less polar environment strengthens the ion-pair. A PTC or co-solvent improves reaction kinetics in a biphasic system.[4][10][12]
Temperature 60-70°C (strictly controlled)Sufficient to initiate the reaction but low enough to prevent thermal runaway and side reactions that can decrease selectivity.[2][3]
Rate of Addition Slow, dropwise addition of chloroformPrevents a surge in the reaction rate and temperature, allowing for controlled formation of the desired product.[3]

Troubleshooting Logic Flowchart

G Start High p-Hydroxybenzaldehyde Byproduct Observed Check_Temp Is Temperature Control Strict? (60-70°C) Start->Check_Temp Check_Addition Is Chloroform Added Slowly? Check_Temp->Check_Addition Yes Fix_Temp Implement Precise Temp. Control (Oil Bath) Check_Temp->Fix_Temp No Check_Solvent Review Solvent System Check_Addition->Check_Solvent Yes Fix_Addition Use Dropping Funnel for Slow, Controlled Addition Check_Addition->Fix_Addition No Fix_Solvent Consider Adding a PTC or Ethanol Co-solvent Check_Solvent->Fix_Solvent No Success Ortho-Selectivity Improved Check_Solvent->Success Yes Fix_Temp->Check_Addition Fix_Addition->Check_Solvent Fix_Solvent->Success

References

Technical Support Center: Purification of Crude Salicylaldehyde by Steam Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of salicylaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are utilizing steam distillation to purify crude this compound, particularly from synthetic routes like the Reimer-Tiemann reaction. As a self-validating system, this document provides not only procedural steps but also the fundamental causality behind them, ensuring a deeper understanding and more effective troubleshooting.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during the steam distillation of this compound in a direct question-and-answer format.

Question: My this compound yield is extremely low or non-existent in the distillate. What went wrong?

Answer: Low or no yield is a common and frustrating issue that can typically be traced back to one of three areas: the pre-distillation reaction mixture, the distillation conditions, or post-distillation workup.

  • Cause 1: Incorrect pH of the Reaction Mixture: this compound is a phenolic compound. In a basic medium (high pH), the hydroxyl group is deprotonated to form the sodium phenoxide salt. This salt is non-volatile and will not distill with steam. This is a frequent oversight after a Reimer-Tiemann synthesis, which is conducted under strongly basic conditions.[1][2][3]

    • Solution: Before distillation, the reaction mixture must be acidified. Typically, dilute sulfuric acid or hydrochloric acid is added until the pH is acidic (pH ~5-6). This protonates the phenoxide, regenerating the volatile this compound.[2][4]

  • Cause 2: Incomplete Reaction: The initial synthesis may not have gone to completion, resulting in a low concentration of the desired product in the crude mixture.

    • Solution: Before proceeding to a large-scale purification, it is advisable to analyze a small sample of the crude product (e.g., by TLC or GC-MS) to confirm the presence of this compound.

  • Cause 3: Insufficient Steam Flow or Heat: The rate of distillation is dependent on the vapor pressures of the components. Insufficient heat on the distilling flask or a low rate of steam generation will result in an impractically slow distillation, which can be mistaken for low yield.[5]

    • Solution: Ensure the distilling flask is adequately heated (a heating mantle is preferred) to prevent condensation of the external steam. The steam flow should be brisk but not so vigorous that it causes bumping or carries over the crude mixture mechanically. Insulating the distillation head and neck with glass wool or aluminum foil can also prevent premature condensation and heat loss.[6]

  • Cause 4: Leaks in the Apparatus: Any leaks in the distillation setup will allow the steam and this compound vapor to escape, drastically reducing the amount of condensate collected.

    • Solution: Carefully check all glass joints and connections to ensure they are tightly sealed.

Question: The distillate is cloudy and/or has a reddish or yellow color. Is this normal and how can I fix it?

Answer: The distillate should ideally be a cloudy, biphasic mixture (an emulsion of this compound oil in water) that separates upon standing. A distinct color often indicates the presence of impurities.

  • Cause 1: Carryover of Phenolic Impurities: Unreacted phenol is steam-volatile and will co-distill with this compound.[7][8] Phenol is prone to oxidation, forming colored species (often red or brown) which can contaminate the distillate.

    • Solution: The most effective way to separate this compound from phenol is through the formation of a bisulfite addition product after distillation. This compound reacts with sodium bisulfite to form a solid adduct, while phenol does not.[8][9][10][11] This adduct can be filtered off and then decomposed with dilute acid or base to regenerate the pure aldehyde. See Protocol 2 for the detailed methodology.

  • Cause 2: Thermal Decomposition: Although steam distillation occurs at a temperature below the boiling point of water, prolonged heating can cause some degradation of the aldehyde or other impurities, leading to coloration.

    • Solution: Complete the distillation in a timely manner. Do not heat the mixture for an excessive period. Once the distillate runs clear and no more oily droplets are observed, the process is likely complete.

  • Cause 3: Tar Carryover: If the distillation is too vigorous, non-volatile tars or other by-products from the Reimer-Tiemann reaction can be mechanically carried over in the vapor stream.

    • Solution: Moderate the steam flow and ensure the liquid level in the distilling flask does not get too high. Using a Claisen adapter can help prevent splashing and carryover.

Question: The distillation started, but now it has slowed down or stopped completely.

Answer: A stalled distillation is usually due to an imbalance in heat input versus heat loss, or a blockage.

  • Cause 1: Premature Condensation: If the apparatus is not properly insulated, especially the distillation head, the steam can condense before reaching the condenser and flow back into the flask.[6]

    • Solution: Insulate the neck of the flask and the distillation head with glass wool or aluminum foil to minimize heat loss to the environment.

  • Cause 2: Blockage in the System: While rare with steam distillation, ensure the vapor path to the condenser is not obstructed.

    • Solution: Check that no solids have inadvertently been carried up into the distillation head. This is more of a concern if the crude product was not fully dissolved or if side-reactions created insoluble materials.

  • Cause 3: Depletion of Volatile Component: The distillation will naturally slow and eventually stop as the this compound is removed from the distilling flask.

    • Solution: Monitor the condensate. If it becomes clear (no oily droplets) for a sustained period, the purification is complete. Continuing the distillation will only collect more water.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the scientific principle of using steam distillation to purify this compound?

Steam distillation is a purification technique for temperature-sensitive, water-immiscible compounds. It operates on the principle that the total vapor pressure of a mixture of immiscible liquids is the sum of the individual vapor pressures of the components (Dalton's Law). The mixture will boil when this total vapor pressure equals the atmospheric pressure. Since this compound has an appreciable vapor pressure near 100 °C, the mixture boils at a temperature slightly below 100 °C, which is significantly lower than the normal boiling point of this compound (197 °C). This allows for the volatilization and purification of the aldehyde without the risk of thermal decomposition.[12]

Q2: Why is steam distillation preferred over fractional distillation for crude this compound from a Reimer-Tiemann reaction?

The crude product from a Reimer-Tiemann reaction contains this compound, the isomeric p-hydroxybenzaldehyde, unreacted phenol, and significant amounts of non-volatile tarry by-products.[1][13][14][15]

  • Separation from Tars: Simple or fractional distillation would require heating the entire mixture to a high temperature, which would decompose the tarry residues and the product itself. Steam distillation effectively separates the volatile this compound from these non-volatile materials.[12]

  • Separation from p-Hydroxybenzaldehyde: this compound exhibits intramolecular hydrogen bonding, which reduces its association with other molecules and makes it volatile. In contrast, p-hydroxybenzaldehyde exhibits extensive intermolecular hydrogen bonding, making it behave like a higher molecular weight compound with very low volatility in steam.[12][16][17] Steam distillation is therefore an excellent method to separate these two isomers.

Q3: How do I effectively separate the purified this compound from the aqueous distillate?

The distillate is an emulsion of this compound in water.

  • Solvent Extraction: Transfer the distillate to a separatory funnel and extract it with a water-immiscible organic solvent like dichloromethane (DCM) or diethyl ether.[4][7][10] this compound is much more soluble in these organic solvents than in water.

  • Drying: Collect the organic layers and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to remove residual water.[5][9]

  • Solvent Removal: Remove the solvent using a rotary evaporator to yield the purified this compound oil.

For the highest purity, especially to remove co-distilled phenol, a bisulfite adduct formation step is recommended after the initial extraction (See Protocol 2).[9][11][18]

Q4: What are the critical safety precautions for this procedure?

Handling the chemicals and performing the distillation requires strict adherence to safety protocols.

  • This compound: It is harmful if swallowed or in contact with skin and causes serious eye irritation.[19][20] Always handle it in a well-ventilated fume hood.[20][21][22]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles or a face shield, and a lab coat at all times.[21][22][23]

  • Apparatus: Never heat a closed system. Ensure there is an opening to the atmosphere at the end of the collection apparatus to prevent pressure buildup.

  • Handling: Avoid inhaling fumes.[21] Wash hands thoroughly after handling. Facilities should be equipped with an eyewash station and safety shower.

Q5: Is it possible to purify this compound if it solidifies in the condenser?

Yes, this can happen, especially with highly pure this compound or if the cooling water is excessively cold. This compound has a melting point of -7 °C (19.4 °F), but impurities can alter this. A patent for a related compound notes that solidification in the condenser can be an issue.[13][24]

  • Solution: If solidification occurs, you can temporarily stop the flow of cooling water to the condenser. The heat from the incoming steam will melt the solidified product, allowing it to flow into the receiving flask. Once the blockage is cleared, resume the coolant flow, perhaps at a slightly reduced rate.

Section 3: Experimental Protocols & Visualizations

Protocol 1: Step-by-Step Steam Distillation of Crude this compound
  • Apparatus Setup: Assemble the steam distillation apparatus as shown in the diagram below. The crude reaction mixture is placed in the distilling flask. Ensure all joints are secure.

  • Acidification: Cool the crude reaction mixture (e.g., from a Reimer-Tiemann synthesis) in an ice bath. Slowly and carefully add dilute acid (e.g., 10% H₂SO₄) with stirring until the solution is acidic to litmus paper.

  • Heating: Begin heating the distilling flask with a heating mantle to bring the mixture near its boiling point. This prevents the steam from condensing in the flask.

  • Introduce Steam: Begin passing steam from a steam generator or an external source into the bottom of the distilling flask.

  • Distillation: Adjust the steam flow and heating mantle to achieve a steady distillation rate. The this compound will co-distill with the water, appearing as oily droplets in the condenser and forming a cloudy emulsion in the receiving flask.

  • Completion: Continue distillation until the condensate running from the condenser is clear and no more oily droplets are visible.

  • Workup: Proceed with the separation of this compound from the distillate as described in the FAQs and Protocol 2.

SteamDistillationWorkflow cluster_prep Preparation cluster_distill Distillation cluster_purify Purification Crude Crude Reaction Mixture (Basic) Acidify Acidify Mixture (pH 5-6) Crude->Acidify Protonates Phenoxide DistillFlask Transfer to Distilling Flask Acidify->DistillFlask Steam Introduce Steam & Heat DistillFlask->Steam Condensate Collect Distillate (this compound + Water) Steam->Condensate Co-distillation Extract Solvent Extraction Condensate->Extract Separate from Water Purified Pure This compound Extract->Purified Dry & Evaporate Solvent TroubleshootingLogic Start Problem: Low Distillate Yield Check_pH Is the distillation pot mixture acidic? Start->Check_pH Check_Heat Is the apparatus insulated & heated properly? Check_pH->Check_Heat Yes Sol_Acidify Solution: Acidify the mixture to pH ~5-6 before distilling. Check_pH->Sol_Acidify No Check_Leaks Are all joints and seals tight? Check_Heat->Check_Leaks Yes Sol_Insulate Solution: Insulate flask neck/head. Ensure adequate steam flow. Check_Heat->Sol_Insulate No Sol_Seal Solution: Check and reseal all glassware connections. Check_Leaks->Sol_Seal No

References

Technical Support Center: Purification of Salicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are engaged in the synthesis of salicylaldehyde, particularly via the Reimer-Tiemann reaction, and are encountering challenges in its purification. The removal of unreacted phenol from the final product is a common yet critical hurdle to achieving high purity. This document provides in-depth, experience-based troubleshooting advice and detailed protocols to address these specific issues.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of unreacted phenol from this compound so challenging?

A1: The difficulty in separating unreacted phenol from this compound stems from their similar physical properties. Both are aromatic, polar molecules with close boiling points (Phenol: 181.7 °C, this compound: 197 °C). This proximity makes simple distillation inefficient, often resulting in co-distillation. Furthermore, both compounds exhibit some degree of solubility in similar organic solvents and in water, complicating liquid-liquid extractions.[1] Phenol and water can also form a minimum boiling point azeotrope, which can further complicate distillative separations if water is present.[2][3]

Q2: What is the underlying principle of the Reimer-Tiemann reaction, and how does it impact purification?

A2: The Reimer-Tiemann reaction is an ortho-formylation of phenols, converting phenol into this compound.[4][5] The reaction mechanism involves the generation of dichlorocarbene (:CCl₂) in a basic solution, which then acts as an electrophile attacking the electron-rich phenoxide ion.[6][7] The reaction is typically carried out in a two-phase system of aqueous hydroxide and an organic solvent like chloroform.[4] This environment, along with the reaction's nature, often leads to incomplete conversion of phenol and the formation of by-products, most notably p-hydroxybenzaldehyde, making subsequent purification essential.[8][9]

Q3: What are the primary methods for removing unreacted phenol?

A3: The main strategies for this purification challenge can be broadly categorized into three approaches:

  • Distillation Techniques: These include fractional distillation, steam distillation, and azeotropic distillation. These methods exploit differences in vapor pressures and the formation of azeotropes.[10][11][12]

  • Chemical Derivatization/Extraction: This involves selectively reacting the this compound with a reagent to form a derivative that is easily separated from phenol. The most common method is the formation of a water-soluble bisulfite adduct.[13][14][15]

  • Chromatographic Methods: Column chromatography can be employed to separate the components based on their differential adsorption to a stationary phase.[16][17]

Troubleshooting Guide: Common Issues in this compound Purification

This section addresses specific problems you might encounter during the purification process, offering probable causes and actionable solutions grounded in chemical principles.

Problem Probable Cause(s) Recommended Solution(s)
Low Purity After Fractional Distillation Boiling points of phenol and this compound are too close for efficient separation with a simple setup.Increase the number of theoretical plates in your distillation column by using a longer Vigreux or packed column.[12] Consider azeotropic distillation by adding water, which forms an azeotrope with this compound, effectively lowering its boiling point relative to phenol.[10]
Low Yield of Precipitated Bisulfite Adduct The bisulfite adduct of this compound may have some solubility in the reaction medium.[15] The sodium bisulfite solution may not be fresh or saturated, leading to incomplete reaction.[15] Steric hindrance around the aldehyde group can slow down or prevent adduct formation.[15]If the adduct is water-soluble, switch to a liquid-liquid extraction protocol to isolate the adduct in the aqueous phase instead of relying on precipitation.[18] Always use a freshly prepared, saturated solution of sodium bisulfite.[9] Ensure vigorous mixing to maximize contact between the aldehyde and the bisulfite solution.[16]
Solid Formation at the Interface During Extraction For highly non-polar aldehydes, the bisulfite adduct may be insoluble in both the aqueous and organic layers.[13]Filter the entire biphasic mixture through a pad of celite to remove the insoluble adduct before separating the layers.[13] The aldehyde can then be regenerated from the collected solid.
Decomposition of Aldehyde on Silica Gel Column Silica gel is acidic and can cause sensitive aldehydes to decompose.Deactivate the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[19] Alternatively, use a different stationary phase like alumina.
Emulsion Formation During Liquid-Liquid Extraction The presence of polar functional groups on both phenol and this compound can lead to the formation of stable emulsions, especially in basic or acidic aqueous solutions.Add a small amount of a saturated brine solution to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion. Gentle swirling instead of vigorous shaking can also minimize emulsion formation.

Detailed Experimental Protocols

Protocol 1: Purification via Sodium Bisulfite Adduct Formation (Liquid-Liquid Extraction Method)

This protocol is highly effective for selectively separating this compound from phenol by converting it into a water-soluble salt.[20]

Principle: Aldehydes react with sodium bisulfite to form α-hydroxysulfonic acid salts, known as bisulfite adducts.[14] These adducts are ionic and therefore soluble in water, while the unreacted phenol remains in the organic phase. The reaction is reversible, allowing for the regeneration of the pure aldehyde.[13][15]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture of this compound and phenol in a suitable organic solvent like diethyl ether or dichloromethane.

  • Adduct Formation & Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add a freshly prepared, saturated aqueous solution of sodium bisulfite. Use a volume approximately twice that of the organic layer.[9]

    • Shake the funnel vigorously for 2-5 minutes to ensure complete reaction. A white precipitate of the adduct may form.[21]

    • Allow the layers to separate. The aqueous layer now contains the this compound bisulfite adduct, while the organic layer contains the phenol.

  • Separation: Carefully drain the lower aqueous layer into a clean flask. The upper organic layer containing phenol can be set aside.

  • Washing: Wash the organic layer remaining in the funnel with a small amount of water and combine this with the aqueous layer from the previous step to ensure complete recovery of the adduct.

  • Regeneration of this compound:

    • Place the combined aqueous layers containing the adduct into a clean separatory funnel.

    • Add a fresh portion of diethyl ether or dichloromethane.

    • Slowly add a strong base, such as a 10% sodium hydroxide solution, or a strong acid, like dilute sulfuric acid, to the funnel while swirling.[9][13] This will reverse the adduct formation and regenerate the this compound, which will be extracted into the organic layer.

    • Continue adding the base or acid until no more aldehyde appears to be forming.

  • Final Purification: Separate the organic layer containing the purified this compound. Wash it with water, dry it over an anhydrous salt (e.g., anhydrous magnesium sulfate), and remove the solvent by rotary evaporation to yield pure this compound.

Protocol 2: Purification by Azeotropic Distillation

This method is particularly useful for larger-scale separations and leverages the formation of a water-salicylaldehyde azeotrope.

Principle: While phenol and this compound have close boiling points, adding water to the mixture alters the vapor-liquid equilibrium. This compound forms a minimum-boiling azeotrope with water, which has a lower boiling point than both pure this compound and phenol. This allows the this compound-water azeotrope to be distilled away from the higher-boiling phenol.[10]

Step-by-Step Methodology:

  • Dilution: In a round-bottom flask suitable for distillation, add the crude phenol-salicylaldehyde mixture. Add a significant amount of water. To effectively remove all the this compound as its azeotrope, the amount of water should be at least four times the weight of the this compound present.[10]

  • Fractional Distillation Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column to enhance separation efficiency.

  • Distillation:

    • Heat the mixture to boiling.

    • Collect the distillate that comes over at the boiling point of the water-salicylaldehyde azeotrope (below 100 °C). The condensate will separate into two layers: a lower layer of this compound and an upper aqueous layer.

  • Separation and Recovery:

    • Collect the two-phase distillate in a separatory funnel.

    • Separate the lower, this compound-rich layer.

    • The upper aqueous layer, which is saturated with this compound, can be returned to the distillation flask to minimize product loss.[10]

  • Final Drying: The collected this compound can be dried using a suitable drying agent to remove residual water.

Workflow and Logic Diagrams

To aid in the selection of the appropriate purification method, the following workflow diagram outlines a decision-making process based on the scale of the experiment and the purity requirements.

Purification_Workflow Decision Workflow for this compound Purification start Crude Product (Phenol + this compound) scale_check What is the scale of the reaction? start->scale_check small_scale Small Scale (< 5g) scale_check->small_scale Small large_scale Large Scale (> 5g) scale_check->large_scale Large purity_check_small High Purity Required? small_scale->purity_check_small purity_check_large High Purity Required? large_scale->purity_check_large bisulfite Protocol 1: Sodium Bisulfite Adduct Formation purity_check_small->bisulfite Yes chromatography Column Chromatography (Deactivated Silica) purity_check_small->chromatography Moderate purity_check_large->bisulfite Moderate distillation Protocol 2: Azeotropic Distillation purity_check_large->distillation Yes end_product Pure this compound bisulfite->end_product chromatography->end_product distillation->end_product

Caption: Decision workflow for selecting a purification method.

References

Technical Support Center: Optimization of Salicylaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for salicylaldehyde synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of this compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Section 1: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a cornerstone method for the ortho-formylation of phenols to produce this compound.[1][2] It involves the reaction of phenol with chloroform in the presence of a strong base.[3][4] While seemingly straightforward, its efficiency and selectivity are highly dependent on optimized reaction conditions.

Troubleshooting Guide: Reimer-Tiemann Reaction
Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield of this compound 1. Inefficient Dichlorocarbene Formation: The primary reactive species, dichlorocarbene (:CCl₂), may not be generated effectively.[1] 2. Suboptimal Reaction Temperature: The reaction is exothermic once initiated but requires initial heating.[1] 3. Poor Phase Mixing: In the biphasic system, inadequate mixing limits the interaction between the aqueous phenoxide and the organic chloroform/dichlorocarbene phase.[1][5] 4. Decomposition of Product: this compound can be sensitive to prolonged exposure to high temperatures and strong basic conditions.1. Base Concentration & Choice: Ensure a sufficiently high concentration of a strong base like NaOH or KOH to deprotonate both chloroform and phenol.[1][2] The use of excess base can help drive the reaction forward. 2. Temperature Control: Initiate the reaction by heating to 60-70°C.[6] Once the exothermic reaction begins, maintain this temperature range using a water bath to prevent overheating and potential side reactions.[6] 3. Enhanced Mixing & Catalysis: Employ vigorous mechanical stirring to create an emulsion.[3] Alternatively, introduce a phase-transfer catalyst (e.g., a quaternary ammonium salt) or an emulsifying agent like 1,4-dioxane to facilitate the transport of reactants across the phase boundary.[1][4] 4. Reaction Time: Monitor the reaction progress (e.g., by TLC) and quench it once the starting material is consumed to minimize product degradation. Typically, 1-3 hours is sufficient.[7]
Poor ortho:para Selectivity (High p-hydroxybenzaldehyde formation) 1. Steric Hindrance at ortho Position: Bulky substituents on the phenol ring can favor para-substitution. 2. Reaction Conditions Favoring Thermodynamic Product: While the ortho isomer is generally the kinetic product, certain conditions might favor the more thermodynamically stable para isomer.1. Solvent System Modification: It has been found that conducting the reaction in specific organic solvent mixtures, such as an alkanol and an aromatic solvent, can significantly increase the yield of this compound and reduce the formation of the p-hydroxybenzaldehyde by-product.[7] 2. Anhydrous Conditions: A modified, anhydrous Reimer-Tiemann reaction using a hydrocarbon diluent and an aprotic solvent catalyst (e.g., N,N-dimethylformamide) has been shown to be highly selective for the ortho product.[8]
Formation of Tarry Residues 1. Polymerization Reactions: Side reactions, including polymerization of the starting material or product, can occur under harsh basic conditions and elevated temperatures.1. Strict Temperature Control: Avoid exceeding the optimal temperature range. 2. Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may contribute to tar formation.
Difficulty in Product Purification 1. Co-distillation with Phenol: this compound and unreacted phenol have close boiling points, making simple distillation challenging.[9] 2. Presence of Isomeric By-products: Separating ortho and para isomers can be difficult.1. Steam Distillation: This is a common and effective method to separate the volatile this compound and phenol from non-volatile tars and salts.[7][10] 2. Bisulfite Adduct Formation: this compound forms a solid adduct with sodium bisulfite, which can be filtered off from the reaction mixture. The pure aldehyde can then be regenerated by treating the adduct with acid.[10][11] This method is also effective for separating it from p-hydroxybenzaldehyde.[10] 3. Metal Salt Precipitation: Crude this compound can be purified by reacting it with an alkaline earth metal compound, such as calcium hydroxide or hydrated magnesia, to precipitate the metal salt of this compound. This salt can then be separated and acidified to recover the purified product.[9]
Frequently Asked Questions (FAQs): Reimer-Tiemann Reaction

Q1: What is the key reactive intermediate in the Reimer-Tiemann reaction? A1: The principal reactive species is dichlorocarbene (:CCl₂), which is generated in situ from the deprotonation of chloroform by a strong base, followed by alpha-elimination.[1] This highly electron-deficient carbene is then attacked by the electron-rich phenoxide ion.[1]

Q2: Why is the ortho-product, this compound, the major product? A2: The high regioselectivity for the ortho position is attributed to the interaction between the hydroxyl group of the phenol and the incoming electrophile.[2] The delocalized negative charge on the phenoxide ion makes the aromatic ring highly nucleophilic, and the ortho position is electronically favored for electrophilic attack by the dichlorocarbene.[1]

Q3: Can other solvents be used in the Reimer-Tiemann reaction? A3: Yes, while a biphasic aqueous-organic system is traditional, research has shown that using certain organic solvent mixtures can improve yields and selectivity.[7] Anhydrous conditions with a hydrocarbon diluent have also been successfully employed to enhance ortho-selectivity.[8]

Q4: What happens if carbon tetrachloride is used instead of chloroform? A4: Substituting carbon tetrachloride for chloroform in the Reimer-Tiemann reaction leads to the formation of a carboxylic acid instead of an aldehyde.[1][12] For example, using phenol would yield salicylic acid.[1][4]

Section 2: Magnesium-Mediated ortho-Formylation (Duff Reaction and Modifications)

A highly efficient and regioselective method for the synthesis of salicylaldehydes involves the use of magnesium chloride, a base (like triethylamine), and paraformaldehyde.[13] This approach offers excellent yields and exclusively ortho-formylation, avoiding the formation of the para-isomer.[13]

Troubleshooting Guide: Magnesium-Mediated Formylation
Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Low or No Reaction 1. Reagent Quality: Anhydrous conditions are crucial. Moisture can deactivate the magnesium chloride and hinder the reaction. 2. Insufficient Reagent Stoichiometry: The molar ratios of the reagents are critical for optimal performance.1. Ensure Anhydrous Conditions: Use anhydrous magnesium chloride and dry solvents (e.g., THF, acetonitrile).[13] Dry paraformaldehyde over a desiccant before use.[13] 2. Optimize Reagent Ratios: The reaction typically requires at least two equivalents of magnesium dichloride and an excess of paraformaldehyde for a faster reaction and higher yield.[13]
Slow Reaction Rate 1. Suboptimal Temperature: The reaction requires heating to proceed at a reasonable rate. 2. Inefficient Mixing: Poor mixing can lead to localized concentration gradients and slow down the reaction.1. Maintain Reflux Temperature: Heat the reaction mixture to a gentle reflux, typically around 75°C in THF, for 2-4 hours.[13] 2. Adequate Stirring: Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture.
Formation of Side Products 1. Reaction with other Functional Groups: While generally selective, very reactive functional groups on the phenol substrate could potentially interfere.1. Protect Sensitive Groups: If the phenol substrate contains other reactive functional groups, consider protecting them before the formylation reaction.
Frequently Asked Questions (FAQs): Magnesium-Mediated Formylation

Q1: What is the role of magnesium chloride in this reaction? A1: Magnesium chloride acts as a Lewis acid, coordinating with the phenol and paraformaldehyde to facilitate the selective ortho-formylation. This chelation is believed to be key to the high regioselectivity of the reaction.

Q2: Can this method be used for a wide range of substituted phenols? A2: Yes, this method is effective for a variety of substituted phenols, including those with alkyl, alkoxy, and halogen substituents. It has also been successfully applied to the formylation of more complex molecules like naphthols and estrogens.

Q3: Is paraformaldehyde the only source of the formyl group that can be used? A3: Paraformaldehyde is the most commonly used and effective source of formaldehyde for this reaction.[13]

Section 3: this compound from Salicyl Alcohol

Another synthetic route to this compound is the selective oxidation of salicyl alcohol. This method is advantageous when salicyl alcohol is a readily available starting material.

Troubleshooting Guide: Oxidation of Salicyl Alcohol
Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Over-oxidation to Salicylic Acid 1. Use of a Strong Oxidizing Agent: Strong oxidizing agents can easily oxidize the aldehyde to a carboxylic acid.1. Select a Mild Oxidizing Agent: Employ mild and selective oxidizing agents such as manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or Dess-Martin periodinane.[14] Swern oxidation is also a viable option.[14]
Low Conversion 1. Insufficient Oxidant: The stoichiometry of the oxidizing agent is crucial for complete conversion. 2. Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact the efficiency of the oxidation.1. Optimize Stoichiometry: Use a slight excess of the mild oxidizing agent to ensure complete conversion of the alcohol. 2. Adjust Reaction Conditions: Monitor the reaction by TLC and adjust the temperature and reaction time as needed to drive the reaction to completion.
Complex Purification 1. Removal of Oxidant By-products: Some oxidizing agents, particularly chromium-based reagents, can lead to purification challenges.1. Choose Cleaner Oxidants: Consider using polymer-supported reagents like polymer-supported IBX for easier purification through simple filtration.[14] Catalytic methods using molecular oxygen or hydrogen peroxide with a suitable catalyst can also offer greener and cleaner alternatives.[15][16]
Frequently Asked Questions (FAQs): Oxidation of Salicyl Alcohol

Q1: Are there catalytic methods for the oxidation of salicyl alcohol? A1: Yes, various catalytic systems have been developed for the selective oxidation of salicyl alcohol to this compound. These include lipase-catalyzed oxidation and the use of gold-palladium nanoparticles on titanate nanotubes with O₂/H₂.[15][16] These methods often offer high yields and selectivities under mild conditions.[15]

Q2: What are the safety considerations when using chromium-based oxidizing agents? A2: Chromium(VI) compounds like PCC are toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.[14]

Section 4: Experimental Protocols & Visualizations

Protocol 1: Reimer-Tiemann Synthesis of this compound

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve phenol in an aqueous solution of sodium hydroxide.[3]

  • Heat the mixture to 60-65°C in a water bath.[6]

  • Slowly add chloroform dropwise to the stirred mixture over 30-60 minutes, maintaining the temperature between 65-70°C.[6][11]

  • After the addition is complete, continue to stir the mixture at this temperature for an additional 1-3 hours.[7]

  • Cool the reaction mixture and then acidify it with dilute hydrochloric acid until the pH is acidic.[3]

  • Perform steam distillation to separate the crude this compound and any unreacted phenol from the reaction mixture.[7]

  • Extract the distillate with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude this compound.

  • Further purification can be achieved through bisulfite adduct formation or column chromatography.[10]

Workflow Visualization

Reimer_Tiemann_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Phenol_NaOH Dissolve Phenol in aq. NaOH Heat Heat to 60-65°C Phenol_NaOH->Heat Add_CHCl3 Add Chloroform (65-70°C) Heat->Add_CHCl3 Stir Stir for 1-3h Add_CHCl3->Stir Cool_Acidify Cool & Acidify with HCl Stir->Cool_Acidify Steam_Distill Steam Distillation Cool_Acidify->Steam_Distill Extract Extract with Ether Steam_Distill->Extract Dry_Evaporate Dry & Evaporate Extract->Dry_Evaporate Purify Further Purification (e.g., Bisulfite Adduct) Dry_Evaporate->Purify

Caption: Reimer-Tiemann Synthesis Workflow.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield Issue Check_Temp Temperature Control? Was it maintained at 60-70°C? Start->Check_Temp Check_Mixing Phase Mixing? Vigorous stirring or phase-transfer catalyst used? Start->Check_Mixing Check_Base Base Strength? Sufficient concentration of strong base? Start->Check_Base Sol_Temp Optimize Temperature: Initiate with heat, then maintain. Check_Temp->Sol_Temp No Sol_Mixing Improve Mixing: Increase stirring speed or add phase-transfer catalyst. Check_Mixing->Sol_Mixing No Sol_Base Adjust Base: Ensure high concentration of NaOH/KOH. Check_Base->Sol_Base No

Caption: Troubleshooting Low Yields.

Section 5: Safety Precautions

The synthesis of this compound involves the use of hazardous chemicals, and appropriate safety measures must be strictly followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.[17][18]

  • Ventilation: All procedures should be carried out in a well-ventilated fume hood to avoid inhalation of harmful vapors from chloroform and other volatile reagents.[17][19]

  • Handling of Reagents:

    • Phenol: Is toxic and corrosive. Avoid skin contact.

    • Chloroform: Is a suspected carcinogen and is harmful if swallowed or inhaled.

    • Sodium Hydroxide: Is highly corrosive and can cause severe burns.

  • Fire Safety: Keep flammable solvents away from ignition sources.[20]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

This technical support guide provides a comprehensive overview of the optimization and troubleshooting of this compound synthesis. By understanding the underlying principles of the reactions and potential pitfalls, researchers can enhance the efficiency, selectivity, and safety of their synthetic procedures.

References

common side reactions in the formylation of phenol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Formylation of Phenols

Welcome to the Technical Support Center for troubleshooting side reactions in the formylation of phenols. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of hydroxyaryl aldehydes. This document provides in-depth, field-proven insights into managing the complexities of these crucial reactions.

Overview: The Challenge of Phenolic Formylation

The introduction of a formyl group (-CHO) onto a phenolic ring is a cornerstone of synthetic chemistry, providing key intermediates for pharmaceuticals, fragrances, and polymers.[1] However, the high reactivity of the phenol ring, driven by the powerful activating effect of the hydroxyl group, often leads to a variety of undesirable side reactions.[2] The hydroxyl group is a strong ortho-para director, making regioselectivity a primary challenge.[3] This guide addresses the most common side reactions—such as isomer formation, polysubstitution, and resinification—and provides structured troubleshooting advice for widely used formylation methods.

Part 1: General Troubleshooting & FAQs

This section covers broad issues applicable to most phenol formylation methods.

Q1: My reaction is producing a mixture of ortho and para isomers. How can I improve regioselectivity?

A1: The ortho/para ratio is a classic challenge in electrophilic aromatic substitution of phenols. While many methods inherently favor the ortho product due to chelation or specific intermediate interactions, several factors can be adjusted to enhance this selectivity.

  • Causality: The formation of the ortho isomer is often favored due to a stabilizing interaction between the hydroxyl group of the phenoxide and the incoming electrophile.[4][5] For instance, in the Reimer-Tiemann reaction, the electron-deficient dichlorocarbene intermediate is attracted to the electron-rich phenoxide, favoring ortho attack.[4] In magnesium-mediated formylations, coordination of formaldehyde to a magnesium counter-ion that is also bound to the phenoxide oxygen directs the reaction to the ortho position.[6] The para position is sterically more accessible and can become the major product if the ortho positions are blocked or under conditions that disrupt the ortho-directing interactions.[7]

  • Troubleshooting & Optimization:

    • Choice of Method: Some methods are inherently more ortho-selective. The Duff and magnesium-mediated formylations are known for their strong preference for the ortho position.[8][9] The Reimer-Tiemann reaction also typically favors the ortho product.[10]

    • Counter-ion Effects: In base-mediated reactions, the choice of cation can influence the ortho:para ratio. Cations that can coordinate with the phenoxide oxygen can enhance ortho selectivity.[11]

    • Solvent System: The polarity and coordinating ability of the solvent can affect the stability of the transition states leading to the different isomers. In biphasic systems like the Reimer-Tiemann reaction, the choice of phase-transfer catalyst can also play a role.[11]

    • Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically controlled product, which is often the ortho isomer due to the stabilizing interactions.

Q2: I am observing significant resin or tar formation, resulting in a low yield of my desired product. What is causing this and how can it be prevented?

A2: Resinification is a common and troublesome side reaction, particularly when using formaldehyde or its equivalents under harsh acidic or basic conditions.[11]

  • Causality: This occurs through a process similar to the formation of phenol-formaldehyde resins (Bakelite). The initial formylation product, a hydroxybenzaldehyde, is still an activated phenol and can react further with the formylating agent. This leads to repeated hydroxymethylation and subsequent condensation reactions, forming high-molecular-weight polymers or tars.[11] High temperatures and prolonged reaction times dramatically accelerate this process.[12][13]

  • Troubleshooting & Optimization:

    • Temperature Management: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Overheating is a primary cause of polymerization.[11]

    • Stoichiometry Control: Use a formaldehyde-to-phenol ratio of less than one if feasible to starve the reaction of the polymer-building component.[11]

    • Minimize Reaction Time: Monitor the reaction progress closely using techniques like TLC or HPLC and quench the reaction as soon as the desired product is maximized to prevent over-reaction.[11]

    • Inhibitors: In some industrial processes, inhibitors like NaHSO₃ have been used to suppress the catalytic effect of impurities that promote tar formation.[12]

Diagram: General Troubleshooting Workflow

G start Start: Undesired Side Reaction check_product Identify Side Product(s) (e.g., Isomers, Polymer, Di-substituted) start->check_product isomers Issue: Poor Regioselectivity (Ortho/Para Mixture) check_product->isomers Isomers polymer Issue: Resin/Tar Formation check_product->polymer Polymer/Tar polyform Issue: Di- or Poly-formylation check_product->polyform Polysubstitution solve_isomers Troubleshoot Isomers: - Change formylation method - Adjust base/counter-ion - Lower reaction temperature isomers->solve_isomers solve_polymer Troubleshoot Polymer: - Lower reaction temperature - Reduce reaction time - Control stoichiometry (<1:1 formylating agent) polymer->solve_polymer solve_polyform Troubleshoot Poly-formylation: - Reduce formylating agent stoichiometry (≤1:1) - Monitor reaction closely and quench early polyform->solve_polyform end Optimized Reaction solve_isomers->end solve_polymer->end solve_polyform->end G cluster_main Main Ortho-Formylation Pathway cluster_side Para-Isomer Side Reaction phenol Phenol + OH⁻ phenoxide Phenoxide Ion phenol->phenoxide intermediate Ortho-attack (Favored) phenoxide->intermediate Interaction favors ortho intermediate_p Para-attack (Sterically accessible) phenoxide->intermediate_p chloroform CHCl₃ + OH⁻ carbene Dichlorocarbene (:CCl₂) chloroform->carbene carbene->intermediate Interaction favors ortho carbene->intermediate_p product_o Salicylaldehyde (Ortho Product) intermediate->product_o Hydrolysis product_p p-Hydroxybenzaldehyde (Para Product) intermediate_p->product_p Hydrolysis

References

Technical Support Center: Salicylaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for salicylaldehyde synthesis. This document is designed for researchers and professionals in organic synthesis and drug development. Here, we move beyond simple protocols to address the nuanced challenges you may encounter in the lab. We will explore the causality behind common issues and provide field-tested solutions to optimize your synthetic outcomes.

Troubleshooting Guide: Common Synthesis Issues

This section addresses the most frequent problems encountered during the synthesis of this compound, primarily via the Reimer-Tiemann reaction.

Q1: My reaction yielded very little or no this compound. What went wrong?

Low or no yield is a common frustration, often stemming from issues with reagents, reaction conditions, or the reactive intermediate.

Possible Causes & Solutions:

  • Inefficient Dichlorocarbene Formation: The key electrophile, dichlorocarbene (:CCl₂), is generated in situ from chloroform and a strong base.[1][2] If the base is not strong enough or is of poor quality, carbene generation will be insufficient.

    • Solution: Use fresh, high-purity sodium hydroxide or potassium hydroxide. Ensure the concentration is adequate (typically 10-40% aqueous solution) to deprotonate both the phenol and the chloroform.[3]

  • Suboptimal Temperature Control: The Reimer-Tiemann reaction is highly exothermic once initiated.[1] If the temperature is too low, the reaction may not start. If it's too high, it can lead to the formation of tarry by-products and decomposition.

    • Solution: Maintain a steady reaction temperature, typically between 60-70°C.[4] Use a water bath for precise temperature control and be prepared to cool the flask if the reaction becomes too vigorous.[4]

  • Poor Mixing in the Biphasic System: The reaction is typically run in a biphasic system (aqueous NaOH and organic chloroform), which requires vigorous stirring to maximize the interfacial area where the reaction occurs.[2]

    • Solution: Use a mechanical stirrer to ensure efficient mixing and emulsification of the two phases. A simple magnetic stir bar is often insufficient.

  • Degraded Phenol: Phenol is susceptible to oxidation, often indicated by a pink or reddish color. Oxidized phenol can lead to complex side reactions and lower yields.

    • Solution: Use pure, colorless phenol. If your phenol is discolored, consider purifying it by distillation before use.

Troubleshooting Workflow: Low Yield

Below is a logical flow diagram to diagnose the cause of low product yield.

Caption: A logical workflow for troubleshooting low yields.

Q2: My final product is a mix of isomers. How can I improve the ortho-selectivity?

The primary by-product in the Reimer-Tiemann reaction is p-hydroxybenzaldehyde.[5] While the reaction favors the ortho product (this compound), the formation of the para isomer is common.[6][7]

Causality & Optimization:

  • Mechanism of Selectivity: The hydroxyl group of phenol is an ortho, para-director. The preference for ortho-formylation is attributed to a stabilizing interaction or coordination between the phenoxide oxygen and the electrophilic dichlorocarbene intermediate, which directs the attack to the adjacent position.[6][8]

  • Solvent Effects: The choice of solvent can influence the isomer ratio. Non-aqueous, aprotic solvents have been shown to significantly enhance ortho-selectivity by minimizing the formation of the para-isomer.[9]

  • Blocked Positions: If the ortho positions on the phenol are sterically hindered or blocked, formylation will preferentially occur at the para position.[10]

Solution:

  • Purification is Key: The most practical approach is to separate the isomers after the reaction. This compound is volatile with steam, whereas p-hydroxybenzaldehyde is not.[10] Steam distillation of the acidified reaction mixture is a highly effective method for isolating the ortho-isomer.[4][11]

  • Bisulfite Adduct Formation: For a more rigorous purification, this compound can be converted into a solid sodium bisulfite adduct. This adduct can be filtered from the reaction mixture (which contains the soluble para-isomer and unreacted phenol), washed, and then decomposed with acid to regenerate pure this compound.[4]

Q3: The reaction mixture turned into a dark, intractable tar. What happened?

The formation of a dark, resinous material is a frequent issue, especially in reactions that are overheated or have incorrect stoichiometry.

Causality & Prevention:

  • Base-Induced Polymerization: Under strongly basic conditions and at elevated temperatures, phenol and chloroform can undergo side reactions to form polymeric tars.[5]

  • Exothermic Reaction Runaway: The Reimer-Tiemann reaction is exothermic.[1] If chloroform is added too quickly, the temperature can spike uncontrollably, accelerating the formation of tar.

Preventative Measures:

  • Slow Reagent Addition: Add the chloroform dropwise or in small portions over a period of 30-60 minutes.[4] This allows you to maintain better control over the internal temperature of the reaction.

  • Strict Temperature Monitoring: Keep a thermometer in the reaction flask and actively manage the temperature with a water bath, ensuring it stays within the optimal 60-70°C range.[4]

  • Correct Stoichiometry: Use the recommended molar ratios of reactants. An excess of base or chloroform can promote side reactions. A common ratio is approximately 2-3 moles of phenol and 6 moles of sodium hydroxide per mole of chloroform.[11]

Frequently Asked Questions (FAQs)

Q1: Which synthesis method is better: Reimer-Tiemann or Duff?

The choice depends on your specific needs regarding scale, safety, and substrate. Both are common methods for the ortho-formylation of phenols.[5]

FeatureReimer-Tiemann ReactionDuff Reaction
Reagents Phenol, Chloroform, Strong Base (e.g., NaOH)Phenol, Hexamethylenetetramine (HMTA), Acid (e.g., Boric/Glycerol)
Key Intermediate Dichlorocarbene (:CCl₂)[2]Iminium Ion (CH₂⁺NR₂)[12]
Typical Yields Moderate (often 20-40%)[8]Moderate (often 15-25%)[13]
Selectivity Good ortho-selectivity, but para-isomer is a common by-product.[7]Excellent ortho-selectivity; para occurs only if ortho positions are blocked.[14]
Conditions Basic, often biphasic, 60-70°C.[1]Anhydrous, acidic, high temperature (150-160°C).[13]
Safety Concerns Uses chloroform (toxic, carcinogen). Exothermic reaction risk.[7]High temperatures. Uses corrosive acids.
Best For General purpose synthesis of this compound from simple phenols.[2]Substrates sensitive to strong bases; high ortho-selectivity is critical.[15]
Q2: What is the detailed mechanism of the Reimer-Tiemann reaction?

Understanding the mechanism is crucial for troubleshooting. It proceeds via an electrophilic aromatic substitution pathway.[3][6]

  • Generation of Dichlorocarbene: The strong base (hydroxide) deprotonates chloroform (CHCl₃) to form a trichloromethanide anion (⁻CCl₃). This anion rapidly undergoes alpha-elimination, losing a chloride ion to form the highly reactive electrophile, dichlorocarbene (:CCl₂).[1][2]

  • Formation of the Phenoxide Ion: The hydroxide also deprotonates phenol to form the sodium phenoxide ion. This deprotonation makes the aromatic ring significantly more electron-rich and thus more nucleophilic.[2]

  • Electrophilic Attack: The electron-rich phenoxide ring attacks the electron-deficient dichlorocarbene, preferentially at the ortho position, forming a dichloromethyl-substituted intermediate.[1]

  • Hydrolysis: Under the basic conditions, the dichloromethyl group is hydrolyzed to an aldehyde group.

  • Acidification: A final acidification step protonates the phenoxide to yield the final this compound product.[1]

Caption: The key stages of the Reimer-Tiemann reaction mechanism.

Experimental Protocol: Reimer-Tiemann Synthesis of this compound

This protocol is a standard laboratory procedure. Always perform a thorough safety assessment before beginning any experiment.

Materials:

  • Phenol (25 g)

  • Sodium Hydroxide (80 g)

  • Chloroform (60 g / 40.5 mL)

  • Deionized Water

  • Dilute Sulfuric Acid

  • Ether (for extraction)

  • Anhydrous Magnesium Sulfate (drying agent)

Procedure:

  • Setup: Equip a 1 L three-necked flask with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Prepare Base: In the flask, dissolve 80 g of sodium hydroxide in 80 mL of warm water. Add a solution of 25 g of phenol in 25 mL of water and stir.

  • Temperature Control: Adjust the internal temperature of the mixture to 60-65°C using a water bath.[4]

  • Chloroform Addition: Slowly add 60 g of chloroform in three portions over 30-40 minutes. Maintain the temperature between 65-70°C throughout the addition by cooling or heating the flask as needed.[4]

  • Reflux: After the addition is complete, heat the mixture on a boiling water bath for 1 hour to complete the reaction.[4]

  • Workup - Part 1 (Removal of Excess Chloroform): Remove the excess chloroform from the alkaline solution via steam distillation.[4]

  • Workup - Part 2 (Acidification & Product Distillation): Allow the mixture to cool. Cautiously acidify the orange-colored liquid with dilute sulfuric acid until it is acidic to litmus paper. The liquid should become almost colorless.

  • Workup - Part 3 (Isolation): Steam distill the acidified mixture until no more oily drops of this compound are collected in the distillate.[4][11] The residue in the flask can be retained to isolate the p-hydroxybenzaldehyde by-product.[4]

  • Purification: Extract the distillate with ether. Wash the ethereal solution with water, dry it over anhydrous magnesium sulfate, and remove the ether by rotary evaporation. The resulting oil is crude this compound, which can be further purified by vacuum distillation.

References

challenges in the purification of salicylaldehyde and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of salicylaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the purification of this versatile chemical intermediate.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing insights into their causes and offering step-by-step solutions.

Issue 1: The purified this compound is yellow or darkens over time.

Question: I've purified my this compound, but it has a distinct yellow tint and seems to be darkening upon storage. What's causing this, and how can I obtain a colorless, stable product?

Answer:

The yellowing and subsequent darkening of this compound is a common issue primarily caused by two factors: oxidation and polymerization. This compound is sensitive to both air and light.[1][2]

Causality Explained:

  • Oxidation: The aldehyde group (-CHO) in this compound is susceptible to oxidation, especially in the presence of air (oxygen). This process can convert the aldehyde to salicylic acid or other colored byproducts.[3][4] Phenolic compounds, in general, are prone to oxidation, which can lead to the formation of colored quinone-type structures.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, which are often catalyzed by acidic or basic impurities and can be accelerated by light and heat.[2] These reactions lead to the formation of higher molecular weight, colored compounds.

Solutions:

  • Minimize Air and Light Exposure:

    • Conduct purification steps, particularly distillation, under an inert atmosphere (e.g., nitrogen or argon).

    • Store the purified this compound in an amber-colored bottle to protect it from light.[5]

    • For long-term storage, consider flushing the headspace of the storage container with an inert gas before sealing.

  • Effective Purification to Remove Catalytic Impurities:

    • Vacuum Distillation: This is a highly effective method for removing non-volatile impurities and colored byproducts.[6][7] Distilling under reduced pressure lowers the boiling point, minimizing thermal stress on the compound and reducing the likelihood of degradation.

    • Bisulfite Adduct Formation: This classical chemical method is excellent for separating aldehydes from other organic compounds.[6][8][9] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from water-insoluble impurities. The aldehyde is then regenerated by adding an acid or base.[9][10]

Issue 2: Low yield after purification.

Question: My final yield of pure this compound is significantly lower than expected. What are the potential sources of product loss, and how can I improve my recovery?

Answer:

Low yields can be attributed to several factors, ranging from incomplete reactions during synthesis to losses during the workup and purification stages.

Causality Explained:

  • Incomplete Extraction: this compound has slight solubility in water.[1][2] During aqueous workups, multiple extractions with an appropriate organic solvent are necessary to ensure complete recovery from the aqueous phase.

  • Losses During Distillation: If distillation is performed at atmospheric pressure, the high temperature (boiling point ~197 °C) can lead to thermal degradation and polymerization.[1][2]

  • Inefficient Bisulfite Adduct Regeneration: If using the bisulfite adduct method, the regeneration of the aldehyde from the adduct may be incomplete if the pH is not sufficiently adjusted or if the extraction of the regenerated aldehyde is not thorough.[9][10]

  • Formation of Byproducts: In synthetic routes like the Reimer-Tiemann reaction, the formation of the isomeric p-hydroxybenzaldehyde is a common byproduct that reduces the yield of the desired o-isomer (this compound).[11][12][13]

Solutions:

  • Optimize Extraction:

    • Use a suitable organic solvent for extraction, such as dichloromethane or diethyl ether.[6]

    • Perform multiple extractions (at least 3) of the aqueous layer to maximize the recovery of this compound.

    • Consider saturating the aqueous layer with sodium chloride (brine) to decrease the solubility of this compound in the aqueous phase.

  • Refine Distillation Technique:

    • Always use vacuum distillation for the final purification of this compound to minimize thermal decomposition.[6]

  • Improve Bisulfite Adduct Method:

    • Ensure the sodium bisulfite solution is freshly prepared and saturated for efficient adduct formation.[10]

    • During regeneration, carefully adjust the pH to be strongly basic (e.g., pH 12 with NaOH) to ensure complete decomposition of the adduct.[9][10]

    • Thoroughly extract the regenerated aldehyde from the aqueous layer.

Issue 3: Presence of phenol impurity in the final product.

Question: After purification, I'm still detecting the presence of phenol in my this compound sample. How can I effectively remove this impurity?

Answer:

Phenol is a common starting material for the synthesis of this compound (e.g., via the Reimer-Tiemann reaction) and can be a persistent impurity due to its similar physical properties.[14]

Causality Explained:

  • Similar Boiling Points: Phenol (boiling point ~182 °C) and this compound (boiling point ~197 °C) have relatively close boiling points, making their separation by simple distillation challenging.[14]

  • Azeotrope Formation: Phenol and this compound can have a tendency to distill together, further complicating separation by distillation alone.[14]

Solutions:

  • Chemical Purification Methods:

    • Bisulfite Adduct Formation: This is a highly effective method for separating this compound from phenol. The aldehyde forms a water-soluble adduct, while the phenol remains in the organic phase or can be washed away.[6][9]

    • Alkaline Earth Metal Salt Precipitation: A patented method involves reacting impure this compound in an alkaline medium with an alkaline earth metal compound (e.g., calcium hydroxide or magnesium hydroxide).[14] This precipitates the this compound as its metal salt, leaving the phenol in the solution. The purified this compound can then be recovered by acidification.[14]

  • Chromatographic Separation:

    • Column Chromatography: For small-scale purifications or to achieve very high purity, column chromatography using silica gel can be employed.[15] A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) can effectively separate this compound from phenol.

II. Frequently Asked Questions (FAQs)

Q1: What is the best way to store purified this compound?

A1: Store this compound in a tightly sealed, amber glass bottle under an inert atmosphere (nitrogen or argon) and in a cool, dark place.[1][5] Storing below +30°C is recommended.[1] For longer-term storage, refrigeration is advisable.

Q2: Can I use crystallization to purify this compound?

A2: While crystallization can be a powerful purification technique, it is less commonly used for this compound due to its low melting point (1-2 °C).[1][2] This makes crystallization from a solvent at sub-ambient temperatures challenging. However, derivatives of this compound are often purified by crystallization.[16]

Q3: My this compound has polymerized. Can I reverse this?

A3: Generally, once significant polymerization has occurred, it is very difficult to reverse the process and recover pure this compound. The best approach is to prevent polymerization by following proper storage and handling procedures.

Q4: What are the main byproducts to expect from a Reimer-Tiemann synthesis of this compound?

A4: The primary byproduct of the Reimer-Tiemann reaction is p-hydroxybenzaldehyde.[11] Small amounts of other isomers and tar-like substances can also be formed.[6]

III. Experimental Protocols & Data

Table 1: Physical Properties of this compound and Common Impurities
CompoundBoiling Point (°C)Melting Point (°C)Water Solubility
This compound1971-2Slightly soluble[1][2]
Phenol181.740.5Soluble
p-HydroxybenzaldehydeDecomposes116-117Slightly soluble
Chloroform61.2-63.5Slightly soluble
Protocol 1: Purification of this compound via Bisulfite Adduct Formation

This protocol is adapted for the separation of this compound from non-aldehydic impurities like phenol.

  • Adduct Formation:

    • Dissolve the crude this compound mixture in a suitable solvent (e.g., diethyl ether or dichloromethane).

    • In a separatory funnel, add a freshly prepared saturated aqueous solution of sodium bisulfite.

    • Shake the funnel vigorously for 5-10 minutes. A white precipitate of the this compound-bisulfite adduct may form.[10]

  • Separation:

    • Allow the layers to separate. The aqueous layer will contain the dissolved or suspended bisulfite adduct. The organic layer will contain impurities such as phenol.

    • Separate the aqueous layer. If a solid precipitate is present at the interface, it can be collected by filtration.[9] Wash the organic layer with water and combine the aqueous washings with the initial aqueous layer containing the adduct.

  • Regeneration of this compound:

    • Place the aqueous solution containing the bisulfite adduct in a flask.

    • Add a suitable organic solvent for extraction (e.g., diethyl ether).

    • Slowly add a strong base (e.g., 50% sodium hydroxide solution) or a strong acid (e.g., dilute sulfuric acid) while stirring until the adduct decomposes and the aldehyde is liberated.[6][10] Monitor the pH to ensure complete regeneration.[10]

    • Transfer the mixture to a separatory funnel and separate the organic layer containing the purified this compound.

  • Final Workup:

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • For the highest purity, perform a final vacuum distillation of the resulting oil.[6]

Diagram 1: Workflow for this compound Purification via Bisulfite Adduct

G crude Crude this compound (with impurities like phenol) dissolve Dissolve in Organic Solvent crude->dissolve add_bisulfite Add Saturated Sodium Bisulfite (aq) dissolve->add_bisulfite shake Vigorous Shaking add_bisulfite->shake separate_layers Separate Layers shake->separate_layers aq_layer Aqueous Layer (contains bisulfite adduct) separate_layers->aq_layer Adduct org_layer Organic Layer (contains phenol, etc.) separate_layers->org_layer Impurities regenerate Regenerate Aldehyde (add acid/base) aq_layer->regenerate extract Extract with Organic Solvent regenerate->extract pure_org Organic Layer (with pure this compound) extract->pure_org dry Dry over MgSO4 pure_org->dry evaporate Solvent Evaporation dry->evaporate distill Vacuum Distillation evaporate->distill final_product Pure this compound distill->final_product G cluster_challenges Challenges cluster_solutions Solutions c1 Yellow/Dark Product s1 Inert Atmosphere & Light Protection c1->s1 prevents oxidation s2 Vacuum Distillation c1->s2 removes polymers c2 Low Yield c2->s2 prevents degradation s3 Optimize Extraction c2->s3 improves recovery c3 Phenol Impurity s4 Bisulfite Adduct Formation c3->s4 selective separation s5 Column Chromatography c3->s5 high purity separation

References

Navigating Salicylaldehyde Synthesis: A Technical Guide to Preventing Tar Formation

Author: BenchChem Technical Support Team. Date: January 2026

Ontario, CA – January 3, 2026 – For researchers and chemists engaged in the synthesis of salicylaldehyde, the formation of tarry byproducts presents a persistent challenge, often leading to reduced yields and complex purification processes. This technical support guide, developed for professionals in pharmaceutical development and scientific research, offers in-depth troubleshooting strategies and frequently asked questions to mitigate and avoid tar formation in common this compound synthesis routes.

Introduction to the Challenge of Tar Formation

This compound is a critical intermediate in the production of pharmaceuticals, fragrances, and chelating agents. The most common laboratory-scale synthetic routes are the Reimer-Tiemann and Duff reactions. While effective, both methods are susceptible to side reactions that produce complex, high-molecular-weight phenolic resins, colloquially known as "tar." These tars not only represent a loss of valuable starting material but also complicate the isolation and purification of the desired this compound product. Understanding the underlying mechanisms of tar formation is paramount to developing effective preventative strategies.

In the Reimer-Tiemann reaction, the highly reactive dichlorocarbene intermediate can lead to undesired side reactions if not properly controlled.[1] Similarly, the Duff reaction, which employs hexamethylenetetramine (HMTA) in an acidic medium, can promote phenol-formaldehyde-type polymerizations.[2] This guide will provide actionable insights into controlling these reactions to favor the formation of the desired ortho-formylated product while minimizing the generation of these problematic byproducts.

Troubleshooting Guide: Tackling Tar Formation Head-On

This section addresses specific issues encountered during this compound synthesis in a practical question-and-answer format, providing field-proven solutions.

Issue 1: Significant Tar Formation in a Reimer-Tiemann Reaction

  • Question: My Reimer-Tiemann reaction is producing a large amount of dark, viscous tar, and my this compound yield is very low. What are the likely causes and how can I fix this?

  • Answer: This is a classic problem in the Reimer-Tiemann synthesis and typically points to a few key areas. The reaction is highly exothermic, and poor temperature control is a primary contributor to tar formation.[3]

    • Causality: The generation of dichlorocarbene is rapid, and at elevated temperatures, its reaction with the phenoxide ion becomes less selective. Furthermore, side reactions, including the polymerization of intermediates, are accelerated at higher temperatures.[4]

    • Troubleshooting Steps:

      • Strict Temperature Control: Maintain the reaction temperature between 60-65°C. Use a water bath or an oil bath with a reliable temperature controller to prevent thermal runaways.[5]

      • Slow Reagent Addition: Add the chloroform dropwise to the alkaline phenol solution. This ensures that the concentration of dichlorocarbene at any given moment is low, which favors the desired mono-formylation over polymerization.

      • Vigorous Stirring: In a biphasic system (aqueous NaOH and chloroform), efficient mixing is crucial to ensure the transfer of reactants and intermediates between the phases.[3] The use of a phase-transfer catalyst can also be beneficial in this regard.

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Prolonged reaction times, even at the correct temperature, can lead to product degradation and tar formation. Quench the reaction as soon as the starting material is consumed.

Issue 2: Resin-like Polymer Formation in a Duff Reaction

  • Question: I'm attempting a Duff reaction, but I'm getting a significant amount of a solid, resinous precipitate instead of this compound. What's causing this polymerization?

  • Answer: The formation of a phenol-formaldehyde-type resin is a known side reaction in the Duff synthesis, especially under strongly acidic conditions and at elevated temperatures.[2]

    • Causality: The acidic medium can promote repeated hydroxymethylation of the phenol by formaldehyde (generated from HMTA), leading to the formation of methylene-bridged phenolic oligomers and polymers.

    • Troubleshooting Steps:

      • Moderate Reaction Temperature: Avoid excessively high temperatures which accelerate the polymerization process. A temperature range of 70-80°C is often a good starting point.[2]

      • Adjust Stoichiometry: Using a molar ratio of HMTA to phenol of less than one can sometimes mitigate polymerization, although this may also impact the overall yield of the desired product.[2]

      • Choice of Acid: While strong acids are needed, excessively harsh conditions can be detrimental. Trifluoroacetic acid (TFA) has been used effectively as both a solvent and a catalyst, often leading to cleaner reactions.[6]

      • Reaction Monitoring: Closely follow the reaction's progress and work it up as soon as a significant amount of product has formed to prevent further polymerization.

Issue 3: Low Yield and Tar with Electron-Withdrawing Groups on the Phenol

  • Question: I'm trying to synthesize a substituted this compound from a phenol with an electron-withdrawing group, and I'm getting very low yields and a lot of tar. Why is this happening and what can I do?

  • Answer: Phenols with electron-withdrawing substituents are less reactive towards electrophilic aromatic substitution, which is the key step in both the Reimer-Tiemann and Duff reactions. This lower reactivity often necessitates harsher reaction conditions (higher temperatures, longer reaction times), which in turn can promote tar formation.

    • Causality: The electron-withdrawing group deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards the electrophilic dichlorocarbene (in the Reimer-Tiemann reaction) or the iminium ion intermediate (in the Duff reaction).

    • Troubleshooting Steps:

      • Consider an Alternative Method: For deactivated phenols, the magnesium-mediated ortho-specific formylation is often a superior choice. This method involves the formation of a magnesium phenoxide, which then chelates with paraformaldehyde to direct formylation specifically to the ortho position, often under milder conditions and with higher yields.[7][8]

      • Optimize Conditions Carefully: If you must use the Reimer-Tiemann or Duff reaction, a careful optimization of reaction conditions is crucial. This may involve screening different solvents, bases (for Reimer-Tiemann), or acids (for Duff) to find a balance between reactivity and side reactions.

      • Use of Additives: In some cases, the addition of a phase-transfer catalyst in the Reimer-Tiemann reaction can improve the yield for less reactive substrates by facilitating the interaction between the aqueous and organic phases.[9]

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of the "tar" formed in these reactions?

A1: The tar is typically a complex mixture of high-molecular-weight phenolic resins. In the Duff reaction, it's primarily a phenol-formaldehyde type polymer formed through repeated electrophilic substitution of the phenol with formaldehyde equivalents. In the Reimer-Tiemann reaction, while the exact structure can be complex, it is believed to arise from polymerization of reactive intermediates and side products under the strongly basic and high-temperature conditions.

Q2: Can I remove the tar from my crude product?

A2: Yes, several purification techniques can be employed. Steam distillation is a classic and effective method for separating the volatile this compound from non-volatile tarry residues.[10] For smaller scale purifications, column chromatography on silica gel can be effective. Another approach involves the formation of a bisulfite adduct of this compound, which is soluble in water and can be separated from the insoluble tar. The this compound is then regenerated by acidification.[10]

Q3: Are there any "greener" alternatives to the traditional Reimer-Tiemann reaction to avoid chlorinated solvents?

A3: The magnesium-mediated ortho-specific formylation using paraformaldehyde is a greener alternative as it avoids the use of chloroform.[7][11] This method often provides higher yields and better regioselectivity for the ortho product, with minimal tar formation.[8]

Q4: How does the magnesium-mediated method prevent tar formation?

A4: In the magnesium-mediated method, the phenol is first converted to its magnesium salt. The magnesium ion then acts as a template, coordinating with both the phenoxide and the incoming formaldehyde. This chelation effect directs the formylation specifically to the ortho position and proceeds under milder conditions, thus avoiding the high temperatures and reactive intermediates that lead to polymerization and tar formation in other methods.[8]

Q5: What is the role of a phase-transfer catalyst in the Reimer-Tiemann reaction?

A5: The Reimer-Tiemann reaction is often carried out in a two-phase system (an aqueous solution of sodium hydroxide and an organic solution of chloroform and phenol). A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the hydroxide ions from the aqueous phase to the organic phase, where they can deprotonate the chloroform to generate the dichlorocarbene. This can lead to a more efficient and controlled reaction, potentially reducing side reactions and tar formation.[9][12]

Optimized Experimental Protocol: Magnesium-Mediated ortho-Formylation of Phenol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound with high ortho-selectivity and minimal tar formation.[7][8]

Materials:

  • Magnesium turnings

  • Anhydrous Methanol

  • Phenol

  • Paraformaldehyde

  • Toluene

  • Sulfuric Acid (20% aqueous solution)

  • Anhydrous Magnesium Sulfate

  • Diethyl ether or Dichloromethane (for extraction)

Procedure:

  • Preparation of Magnesium Methoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add magnesium turnings (1.0 eq) and a small crystal of iodine (as an initiator). Add anhydrous methanol and gently heat to initiate the reaction. Once the reaction starts, control the heating to maintain a steady reflux until all the magnesium has reacted to form a solution of magnesium methoxide.

  • Formation of Magnesium Phenoxide: To the freshly prepared magnesium methoxide solution, add a solution of phenol (1.0 eq) in toluene. Gradually increase the temperature to distill off the methanol-toluene azeotrope. Continue the distillation until the temperature of the vapor indicates that most of the methanol has been removed. This results in a slurry of magnesium phenoxide in toluene.

  • Formylation: Cool the reaction mixture to approximately 90°C. Add paraformaldehyde (1.5 - 2.0 eq) portion-wise over a period of 1-2 hours, maintaining the temperature between 90-100°C. After the addition is complete, continue stirring at this temperature for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up and Hydrolysis: Cool the reaction mixture to room temperature. Slowly and carefully add 20% aqueous sulfuric acid with vigorous stirring to hydrolyze the magnesium salt of this compound. The pH of the aqueous layer should be acidic.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether or dichloromethane (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude this compound.

  • Final Purification: The crude product can be further purified by vacuum distillation to yield pure this compound.

Table 1: Comparison of this compound Synthesis Methods

MethodTypical Yield (%)Key AdvantagesKey DisadvantagesTar Formation
Reimer-Tiemann30-50%Inexpensive reagents, one-pot reaction[13]Low to moderate yield, formation of para-isomer, use of chloroform, significant tar potential[1]High
Duff Reaction40-60%Good for ortho-formylation, avoids chloroform[14]Can lead to phenol-formaldehyde resin formation, sometimes requires harsh acidic conditions[2]Moderate to High
Magnesium-mediated70-90%High ortho-selectivity, high yield, avoids chloroform, minimal tar formation[7][15]Requires preparation of magnesium methoxide, anhydrous conditions are crucialLow

Visualizing Reaction Pathways and Troubleshooting

To further aid in understanding the chemical processes and decision-making during troubleshooting, the following diagrams illustrate the key reaction pathways and a logical workflow for addressing tar formation.

Reimer_Tiemann_Pathway phenol Phenol phenoxide Phenoxide Ion phenol->phenoxide Deprotonation intermediate Dichloromethyl Substituted Phenol phenoxide->intermediate Nucleophilic Attack tar Tar Formation (Polymerization) phenoxide->tar Uncontrolled Polymerization chloroform Chloroform dichlorocarbene Dichlorocarbene (:CCl2) chloroform->dichlorocarbene Deprotonation & α-elimination base Base (NaOH) base->phenol base->chloroform dichlorocarbene->intermediate This compound This compound (Product) intermediate->this compound Hydrolysis intermediate->tar Side Reactions (High Temp.)

Caption: Reaction pathway of the Reimer-Tiemann synthesis, highlighting the formation of the desired this compound and the competing pathway to tar formation.

Duff_Reaction_Pathway phenol Phenol benzylamine_int Benzylamine Intermediate phenol->benzylamine_int Electrophilic Aromatic Substitution resin Phenol-Formaldehyde Resin (Tar) phenol->resin Repeated Hydroxymethylation hmta HMTA iminium Iminium Ion Intermediate hmta->iminium Protonation & Ring Opening hmta->resin acid Acid (e.g., TFA) acid->hmta iminium->benzylamine_int This compound This compound (Product) benzylamine_int->this compound Intramolecular Redox & Hydrolysis

Caption: Simplified mechanism of the Duff reaction for this compound synthesis, illustrating the pathway to the desired product and the formation of phenolic resin.

Troubleshooting_Workflow start High Tar Formation Observed reaction_type Identify Reaction Type start->reaction_type rt Reimer-Tiemann reaction_type->rt Reimer-Tiemann duff Duff reaction_type->duff Duff check_temp_rt Check Temperature Control (60-65°C?) rt->check_temp_rt check_temp_duff Check Temperature Control (70-80°C?) duff->check_temp_duff check_addition_rt Check Reagent Addition Rate check_temp_rt->check_addition_rt check_stirring_rt Ensure Vigorous Stirring check_addition_rt->check_stirring_rt consider_alt Consider Alternative: Mg-mediated Synthesis check_stirring_rt->consider_alt check_stoich_duff Review HMTA: Phenol Ratio check_temp_duff->check_stoich_duff check_stoich_duff->consider_alt

Caption: A logical workflow for troubleshooting tar formation in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Spectral Characterization of Salicylaldehyde: An In-depth Analysis using NMR and IR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chemical entities is a foundational pillar of scientific rigor. Salicylaldehyde (2-hydroxybenzaldehyde), a key precursor in the synthesis of pharmaceuticals, agrochemicals, and ligands, presents a compelling case study for molecular characterization. Its structure is distinguished by a critical feature: a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the aldehydic carbonyl oxygen.

This guide provides an in-depth, comparative analysis of two cornerstone spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—for the comprehensive characterization of this compound. Moving beyond a mere recitation of data, we will explore the causality behind the spectral features, offering field-proven insights into how each technique provides unique and complementary evidence to construct a complete molecular portrait.

Infrared (IR) Spectroscopy: A Rapid Fingerprint of Functional Groups

Infrared (IR) spectroscopy is an indispensable technique for the rapid identification of functional groups within a molecule.[1][2][3] It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, its bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum that serves as a unique molecular fingerprint. For this compound, the IR spectrum provides immediate, albeit inferential, evidence of its key structural motifs.

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a preferred method for liquid samples like this compound due to its simplicity and minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂ and H₂O) absorptions from the sample spectrum.

  • Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal. Initiate the scan. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically background-corrected and displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Interpretation of the this compound IR Spectrum

The IR spectrum of this compound is dominated by features that point directly to its structure, particularly the intramolecular hydrogen bond.

  • O-H Stretching Vibration (Broad band, ~3200 cm⁻¹): A free, non-hydrogen-bonded hydroxyl group typically exhibits a sharp, distinct absorption band around 3600 cm⁻¹. In this compound, however, this band is observed as a very broad and intense absorption centered around 3200 cm⁻¹.[4] This significant shift to a lower frequency (red shift) and extensive broadening are classic indicators of strong hydrogen bonding, which weakens the O-H bond.

  • C=O Stretching Vibration (~1665 cm⁻¹): An aromatic aldehyde carbonyl group conjugated with the benzene ring typically absorbs near 1700-1705 cm⁻¹.[5][6] In this compound, this peak is shifted to a lower frequency of approximately 1665 cm⁻¹.[4][7] This shift is a direct consequence of the intramolecular hydrogen bond, which decreases the double-bond character of the carbonyl group through resonance and electron donation.

  • Aldehydic C-H Stretching (~2840 cm⁻¹ and ~2760 cm⁻¹): The presence of an aldehyde is confirmed by two medium-intensity C-H stretching bands.[5][8] The band around 2840 cm⁻¹ is often visible, while the one near 2760 cm⁻¹ can sometimes appear as a shoulder on a larger aliphatic C-H peak, but is typically distinct in aromatic systems.

  • Aromatic C=C Stretching (1450-1600 cm⁻¹): Multiple sharp bands in this region are characteristic of the C=C bond vibrations within the benzene ring, confirming the aromatic nature of the compound.[9]

Data Summary: Key IR Absorptions for this compound
Vibrational ModeTypical Frequency (cm⁻¹)AppearanceSignificance
O-H Stretch (H-bonded)~3200Broad, StrongStrong evidence for intramolecular hydrogen bonding.
Aromatic C-H Stretch>3000Medium, SharpConfirms aromatic protons.
Aldehydic C-H Stretch~2840, ~2760Medium, SharpDiagnostic for the aldehyde functional group.
C=O Stretch (H-bonded)~1665Strong, SharpConfirms conjugated carbonyl group involved in H-bonding.
Aromatic C=C Stretch1450-1600Medium-Strong, SharpConfirms the presence of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

While IR spectroscopy provides a functional group checklist, NMR spectroscopy delivers an exquisitely detailed map of the molecular structure by probing the chemical environment of individual nuclei, primarily ¹H (proton) and ¹³C.[1][10] It provides unambiguous information on the connectivity and spatial relationships of atoms.

Experimental Protocol: Acquiring a ¹H NMR Spectrum
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent. The magnetic field is then "shimmed" to optimize its homogeneity, ensuring sharp, well-resolved peaks.

  • Data Acquisition: Acquire the ¹H NMR spectrum. A standard experiment involves a short radiofrequency pulse followed by the acquisition of the free induction decay (FID).

  • Data Processing: The FID is converted into the frequency-domain spectrum via a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal at 0 ppm.

¹H NMR Spectral Interpretation: Conclusive Evidence of Intramolecular H-Bonding

The ¹H NMR spectrum of this compound provides irrefutable proof of its structure.

  • Phenolic Proton (-OH, ~11.0 ppm): The most striking feature is the singlet corresponding to the hydroxyl proton, which appears far downfield around 11.0 ppm.[11] This extreme deshielding is a direct and quantitative measure of the strong intramolecular hydrogen bond. The proton is held rigidly in the deshielding cone of the nearby carbonyl group, causing its resonance to shift dramatically. Crucially, the chemical shift of this proton shows negligible dependence on sample concentration, a hallmark of intramolecular (as opposed to intermolecular) hydrogen bonding.[12][13]

  • Aldehyde Proton (-CHO, ~9.9 ppm): The aldehyde proton appears as a sharp singlet around 9.9 ppm.[6][11] Its downfield position is characteristic of protons attached to a carbonyl carbon, which are strongly deshielded by the electronegative oxygen and magnetic anisotropy of the C=O bond.

  • Aromatic Protons (~6.9-7.6 ppm): The four protons on the benzene ring appear as a series of complex multiplets in the aromatic region. Their specific chemical shifts and coupling patterns (splitting) provide detailed information about the substitution pattern on the ring.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum further confirms the carbon skeleton.

  • Carbonyl Carbon (C=O, ~196.5 ppm): The aldehydic carbon is highly deshielded and appears significantly downfield.[14][15]

  • Phenolic Carbon (C-OH, ~162.2 ppm): The carbon atom bonded to the hydroxyl group is also strongly deshielded by the electronegative oxygen atom.[14]

  • Aromatic Carbons (~117-137 ppm): The remaining four aromatic carbons appear in this range, with their specific shifts determined by their position relative to the electron-withdrawing aldehyde and electron-donating hydroxyl groups.[14]

Data Summary: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

¹H NMR Data

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationSignificance
-OH~11.0Singlet1HExtreme downfield shift is conclusive proof of strong intramolecular H-bonding.
-CHO~9.9Singlet1HDiagnostic for the aldehyde proton.
Aromatic -CH~6.9 - 7.6Multiplet4HConfirms the four protons on the disubstituted benzene ring.

¹³C NMR Data

Carbon AssignmentChemical Shift (δ, ppm)Significance
C=O~196.5Confirms the aldehyde carbonyl carbon.
C-OH~162.2Confirms the carbon bearing the hydroxyl group.
Aromatic C-H & C-C~117 - 137Confirms the remaining four carbons of the benzene ring.

Visualizing the Characterization Workflow and Logic

logic cluster_IR_Evidence IR Evidence (Inferential) cluster_NMR_Evidence NMR Evidence (Conclusive) Structure Key Structural Feature: Intramolecular H-Bond IR1 Broad O-H Stretch (~3200 cm⁻¹) Structure->IR1 weakens O-H bond IR2 Shifted C=O Stretch (~1665 cm⁻¹) Structure->IR2 weakens C=O bond NMR1 Highly Deshielded -OH Proton (~11.0 ppm) Structure->NMR1 deshields -OH proton NMR2 Concentration Independent -OH Chemical Shift Structure->NMR2 confirms intramolecular nature

Comparative Analysis and Synergy

The true power in molecular characterization comes not from viewing these techniques in isolation, but from understanding their synergy.

FeatureInfrared (IR) SpectroscopyNuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Functional group identification.Detailed atomic connectivity and chemical environment.
H-Bond Evidence Inferential: Broad O-H and shifted C=O bands suggest H-bonding.Conclusive: Extreme downfield shift (~11 ppm) of the -OH proton is definitive proof.
Sensitivity High (microgram to nanogram scale).[16]Lower (milligram scale).[16]
Speed Very fast (seconds to minutes).Slower (minutes to hours).
Key Advantage Rapid, inexpensive confirmation of key functional groups.Unparalleled detail for unambiguous structure elucidation.

IR spectroscopy serves as an excellent first-pass analytical tool. In a quality control or reaction monitoring setting, the disappearance of a reactant's peak and the appearance of the characteristic this compound bands at ~3200 cm⁻¹ and ~1665 cm⁻¹ can quickly confirm the success of a synthesis.

However, for de novo structure confirmation or for meeting the rigorous standards of regulatory submission, NMR is non-negotiable. It moves beyond inference to provide a complete, high-resolution picture of the molecule. The observation of the -OH proton at ~11 ppm is the single most compelling piece of evidence for the intramolecularly hydrogen-bonded structure of this compound.

Conclusion

The spectral characterization of this compound is a textbook example of the complementary power of IR and NMR spectroscopy. IR provides a rapid and robust "fingerprint," confirming the presence of the essential hydroxyl, aldehyde, and aromatic functionalities and strongly suggesting the presence of an intramolecular hydrogen bond. NMR, in turn, provides the definitive "blueprint," elucidating the precise connectivity of the carbon-hydrogen framework and offering conclusive, quantitative evidence of this critical non-covalent interaction.

For the modern researcher, proficiency in interpreting both sets of data is essential. A combined approach, leveraging the speed of IR for initial assessment and the structural depth of NMR for ultimate confirmation, represents a self-validating and authoritative methodology for the comprehensive characterization of this compound and similarly complex molecules.

References

A Comparative Guide to the UV-Vis Spectroscopic Analysis of Salicylaldehyde Schiff Bases

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and material scientists, salicylaldehyde Schiff bases represent a versatile class of compounds with wide-ranging applications, from catalysis and sensing to pharmacology. Their rich electronic properties, readily tunable through synthetic modification, make them fascinating subjects for spectroscopic analysis. Among the array of characterization techniques, Ultraviolet-Visible (UV-Vis) spectroscopy stands out as a powerful, accessible, and informative tool for probing the structural and electronic intricacies of these molecules.

This guide provides an in-depth comparison of the UV-Vis spectroscopic behavior of various this compound Schiff bases. Moving beyond a simple recitation of facts, we will delve into the causality behind the observed spectral shifts, offering field-proven insights into how substituent effects, solvent polarity, pH, and metal ion coordination influence the electronic transitions. All experimental data is presented in a comparative format to support the discussion, and detailed protocols are provided to ensure the reproducibility of the findings.

The Foundation: Synthesis and Electronic Transitions

This compound Schiff bases are synthesized through the condensation reaction of this compound with a primary amine. The characteristic azomethine (-C=N-) group, or imine, is central to their electronic structure and spectroscopic properties.

The UV-Vis spectra of this compound Schiff bases are typically characterized by two main absorption bands. The first, appearing at shorter wavelengths (around 270 nm), is attributed to a π → π* transition within the aromatic rings. The second, at longer wavelengths (around 340 nm), corresponds to the n → π* transition of the imine group[1]. The precise position and intensity of these bands are highly sensitive to the molecular environment, a feature we will explore in detail.

G cluster_synthesis Synthesis Workflow cluster_analysis UV-Vis Analysis This compound This compound Reflux Reflux This compound->Reflux PrimaryAmine Primary Amine (e.g., Aniline) PrimaryAmine->Reflux Solvent Ethanol Solvent->Reflux SchiffBase This compound Schiff Base Reflux->SchiffBase SchiffBase_Sample Schiff Base in Solvent SchiffBase->SchiffBase_Sample Dissolve Spectrophotometer UV-Vis Spectrophotometer SchiffBase_Sample->Spectrophotometer Spectrum Absorption Spectrum (λmax vs. Absorbance) Spectrophotometer->Spectrum

Figure 1: Generalized workflow for the synthesis and UV-Vis analysis of this compound Schiff bases.

Comparative Analysis of UV-Vis Spectra

The Influence of Substituents on the Aniline Ring

The electronic nature of substituents on the amine precursor significantly modulates the UV-Vis absorption maxima (λmax) of the resulting Schiff base. This is a direct consequence of their effect on the electron density of the conjugated system.

  • Electron-Donating Groups (EDGs): Substituents such as methyl (-CH3) and methoxy (-OCH3) increase the electron density on the aniline ring. This facilitates the π → π* and n → π* transitions, resulting in a bathochromic (red) shift to longer wavelengths.

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2) and cyano (-CN) decrease the electron density, making the electronic transitions more energetic and causing a hypsochromic (blue) shift to shorter wavelengths[2].

Schiff Base (Salicylidene-X-aniline)Substituent (X)Natureλmax (nm) in MethanolReference
Salicylidene-aniline-HNeutral~340[3]
Salicylidene-p-toluidine-CH3EDG342[1]
Salicylidene-p-methoxyaniline-OCH3EDG~350[2]
Salicylidene-p-nitroaniline-NO2EWG~330[2]
Salicylidene-p-cyanoaniline-CNEWG~325[2]

Table 1: Comparison of λmax for this compound Schiff bases with different para-substituents on the aniline ring, demonstrating the effect of electron-donating and electron-withdrawing groups.

The Role of Solvent Polarity

The polarity of the solvent can have a profound impact on the UV-Vis spectra of this compound Schiff bases, a phenomenon known as solvatochromism. This is due to the differential stabilization of the ground and excited states of the molecule by the solvent molecules.

Generally, with increasing solvent polarity, a red shift (positive solvatochromism) is observed for the π → π* transitions, while a blue shift (negative solvatochromism) is often seen for n → π* transitions. This is because polar solvents stabilize the more polar excited state of the π → π* transition more than the ground state, thus lowering the energy gap. For n → π* transitions, the ground state is often more stabilized by hydrogen bonding with protic solvents, increasing the energy gap for the transition.

SolventDielectric Constantλmax (nm) of Salicylidene-aniline
n-Hexane1.88~335
Dichloromethane8.93~338
Acetone20.7~340
Ethanol24.55~342
Methanol32.7~340
DMSO46.7~345

Table 2: Effect of solvent polarity on the λmax of salicylidene-aniline. Data compiled from multiple sources for illustrative purposes[4][5].

The Dynamic Equilibrium: Keto-Enol Tautomerism

This compound Schiff bases can exist in two tautomeric forms: the enol-imine and the keto-enamine form. This equilibrium is influenced by factors such as solvent polarity and temperature. The enol form typically absorbs at shorter wavelengths (around 340-350 nm), while the keto form exhibits a characteristic absorption band at longer wavelengths (above 400 nm)[6]. The presence of both forms in solution can lead to the appearance of multiple absorption bands.

Figure 2: Keto-enol tautomerism in this compound Schiff bases and their characteristic UV-Vis absorption regions.

In non-polar solvents, the enol form is generally favored. As the polarity of the solvent increases, the equilibrium tends to shift towards the more polar keto form. This is reflected in the UV-Vis spectrum by an increase in the intensity of the absorption band above 400 nm.

The Impact of pH

The pH of the solution can significantly alter the UV-Vis spectrum of this compound Schiff bases due to the protonation or deprotonation of the phenolic hydroxyl group and the imine nitrogen. In acidic media, protonation of the imine nitrogen can occur, leading to a red shift in the absorption maximum. Conversely, in basic media, deprotonation of the phenolic hydroxyl group forms a phenolate anion, which also results in a bathochromic shift and an increase in the intensity of the absorption band[7]. The appearance of an isosbestic point in the spectra at varying pH values indicates a clear equilibrium between two species.

Coordination with Metal Ions: A Comparative Look

This compound Schiff bases are excellent chelating ligands, readily forming stable complexes with a variety of metal ions. This coordination invariably leads to significant changes in the UV-Vis spectrum. Upon complexation, the π → π* and n → π* transition bands of the free ligand are typically shifted. Furthermore, new absorption bands may appear in the visible region due to d-d transitions of the metal ion or charge-transfer transitions between the ligand and the metal.

CompoundSolventλmax (nm) of Ligandλmax (nm) of Metal Complex
Salicylidene-p-toluidineTHF / Methanol272, 342275, 380 (with Al³⁺)
This compound-thiosemicarbazoneMethanol-239, 209 (with Fe²⁺)
This compound-anilineDMF-Shifts observed with various metals
This compound-2-aminopyridineDMF345, 275Shifts observed with various metals

Table 3: Comparison of λmax of this compound Schiff bases and their corresponding metal complexes[1][8][9].

The shift in the ligand-based absorption bands upon complexation provides strong evidence of coordination. The nature and magnitude of this shift can offer insights into the geometry and electronic structure of the resulting metal complex.

Experimental Protocols

To ensure the integrity and reproducibility of the data presented, the following standardized protocols are recommended.

Protocol 1: Synthesis of a Representative this compound Schiff Base (N-salicylideneaniline)
  • Materials: this compound (1.22 g, 10 mmol), Aniline (0.93 g, 10 mmol), Absolute Ethanol (20 mL).

  • Procedure: a. Dissolve this compound in 10 mL of absolute ethanol in a 50 mL round-bottom flask. b. In a separate beaker, dissolve aniline in 10 mL of absolute ethanol. c. Add the aniline solution dropwise to the this compound solution while stirring. d. Reflux the reaction mixture for 2-3 hours. e. Allow the solution to cool to room temperature. Yellow crystals of N-salicylideneaniline will precipitate. f. Filter the crystals, wash with a small amount of cold ethanol, and dry in a vacuum desiccator. g. Recrystallize from ethanol to obtain pure product.

Protocol 2: UV-Vis Spectroscopic Analysis
  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Procedure: a. Prepare a stock solution of the Schiff base (e.g., 1 x 10⁻³ M) in the desired solvent (e.g., ethanol). b. Prepare a series of dilutions from the stock solution (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M). c. Record the UV-Vis spectrum of each solution from 200 to 600 nm, using the pure solvent as a reference. d. Identify the wavelength of maximum absorption (λmax) and record the corresponding absorbance value. e. For comparative studies, ensure that the concentration and the solvent are consistent across all measurements.

Conclusion

UV-Vis spectroscopy is an indispensable technique for the characterization of this compound Schiff bases. As demonstrated in this guide, the electronic absorption spectra of these compounds are a rich source of information about their structure, electronic properties, and interactions with their environment. By systematically comparing the effects of substituents, solvents, pH, and metal ion coordination, researchers can gain a deeper understanding of these versatile molecules. The provided protocols and comparative data serve as a valuable resource for scientists and professionals in drug development and materials science, enabling them to effectively utilize UV-Vis spectroscopy in their research endeavors.

References

A Comparative Guide to HPLC Methods for the Quantification of Salicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry, the precise quantification of salicylaldehyde is paramount across various sectors, including the pharmaceutical, fragrance, and polymer industries. As a key starting material and intermediate, its accurate measurement is crucial for quality control, reaction monitoring, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) stands out as a robust and versatile technique for this purpose. This guide provides an in-depth, objective comparison of various HPLC column technologies and pits HPLC against alternative analytical methods for the quantification of this compound, supported by experimental data and protocols. Our aim is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal analytical strategy for their specific needs.

The Central Role of HPLC in this compound Analysis

HPLC is a cornerstone technique for the analysis of moderately polar compounds like this compound due to its high resolution, sensitivity, and reproducibility. The choice of the stationary phase is a critical determinant of separation efficiency. In this guide, we will delve into the performance of the most commonly employed reversed-phase columns: C18, C8, and Phenyl.

Experimental Workflow for HPLC Analysis of this compound

The following diagram outlines a typical workflow for the quantification of this compound using HPLC.

HPLC Workflow for this compound Quantification cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare this compound Standard Solutions Filter Filter Samples and Standards (0.45 µm syringe filter) Standard->Filter Sample Prepare Sample Solution (e.g., dissolve in mobile phase) Sample->Filter Inject Inject into HPLC System Filter->Inject To HPLC Separate Chromatographic Separation (C18, C8, or Phenyl Column) Inject->Separate Detect UV Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Data Acquisition Quantify Quantify this compound in Sample Calibrate->Quantify

Caption: A generalized workflow for the quantification of this compound using HPLC, from sample preparation to data analysis.

Comparative Performance of HPLC Columns for this compound Analysis

The selection of the HPLC column is a pivotal decision that directly impacts retention, resolution, and peak shape. This compound, with its aromatic ring and polar aldehyde and hydroxyl groups, exhibits distinct interactions with different stationary phases.

Physicochemical Properties of this compound

Understanding the properties of this compound is key to interpreting its chromatographic behavior.

PropertyValueImplication for HPLC Analysis
Molecular Weight 122.12 g/mol Suitable for standard HPLC analysis.
pKa 8.37[1]At neutral or acidic pH, the phenolic hydroxyl group is protonated, influencing its polarity and retention.
Solubility Slightly soluble in water; soluble in alcohol and ether[1]Dictates the choice of solvent for sample preparation and mobile phase composition.
UV Absorbance Maximum absorbance in the UV region[2]Enables sensitive detection using a UV-Vis detector.
Head-to-Head Column Comparison

While a C18 column is a common starting point for many reversed-phase applications, C8 and Phenyl columns offer alternative selectivities that can be advantageous for optimizing the separation of this compound, especially in complex matrices.[3][4]

Stationary PhasePrinciple of SeparationExpected Performance for this compound
C18 (Octadecylsilane) Primarily hydrophobic (van der Waals) interactions.[4]Strong retention due to the interaction of the aromatic ring and the long alkyl chains. Provides good peak shape and is a robust, general-purpose choice.
C8 (Octylsilane) Less hydrophobic than C18.[1][5]Shorter retention times compared to C18, which can be beneficial for high-throughput analysis. May offer sufficient resolution for simpler sample matrices.
Phenyl π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of this compound, in addition to hydrophobic interactions.Can provide unique selectivity for aromatic compounds like this compound, potentially improving resolution from closely eluting impurities.

Experimental Data Synopsis:

Recommended Starting HPLC-UV Method Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

This method would serve as a benchmark to evaluate the performance of C8 and Phenyl columns by comparing the resulting retention time, peak asymmetry, and resolution from any matrix components.

HPLC vs. Alternative Quantification Techniques: A Comparative Analysis

While HPLC is a powerful tool, other analytical techniques can also be employed for the quantification of this compound. The choice of method often depends on factors such as the required sensitivity, sample matrix, and available instrumentation.

Decision-Making for Method Selection

The following diagram illustrates a logical approach to selecting the most appropriate analytical technique for this compound quantification.

Method Selection for this compound Quantification Start Start: Need to Quantify this compound Matrix What is the sample matrix? Start->Matrix Sensitivity What is the required sensitivity? Matrix->Sensitivity Complex Matrix Spectro UV-Vis Spectrophotometry Matrix->Spectro Simple, Clean Matrix Throughput Is high throughput required? Sensitivity->Throughput Low HPLC HPLC-UV Sensitivity->HPLC Moderate GCMS GC-MS Sensitivity->GCMS High (Trace Levels) Throughput->HPLC Yes Throughput->GCMS Moderate

Caption: A decision tree to guide the selection of an analytical method for this compound quantification based on key experimental considerations.

Performance Comparison: HPLC-UV vs. GC-MS vs. UV-Vis Spectrophotometry

The following table provides a comparative overview of these three techniques for the quantification of this compound.

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.Separation of volatile compounds in the gas phase followed by mass spectrometric detection.Measurement of light absorbance at a specific wavelength.
Specificity High (separation of analytes from matrix).Very High (separation and mass fragmentation).Low (potential for interference from other absorbing compounds).
Sensitivity (LOD/LOQ) Moderate (typically in the µg/mL to ng/mL range).High (can reach pg/mL levels).Low (generally in the µg/mL range).
Linearity (r²) Excellent (typically >0.999).Excellent (typically >0.99).Good (typically >0.99), but over a narrower range.
Sample Throughput Moderate to High (with autosamplers).Moderate.High (for simple samples).
Sample Preparation Simple (dissolution and filtration).May require derivatization for less volatile compounds, though likely not for this compound.Very simple (dissolution).
Instrumentation Cost Moderate.High.Low.
Key Advantage Robustness, versatility, and high precision for a wide range of samples.High sensitivity and specificity, excellent for trace analysis and identification.Simplicity, low cost, and high throughput for screening purposes.
Key Disadvantage Lower sensitivity compared to GC-MS.Not suitable for non-volatile or thermally labile compounds.Lack of specificity, prone to interference.

Experimental Data Insights:

  • HPLC-UV: Offers a balance of sensitivity, specificity, and throughput, making it a workhorse for routine quality control of this compound in various products.

  • GC-MS: While this compound is amenable to GC analysis, the higher sensitivity of GC-MS is often not required for typical quality control applications where concentrations are relatively high. However, for trace-level analysis, such as in environmental samples or biological matrices, GC-MS would be the superior choice.

  • UV-Vis Spectrophotometry: This technique is best suited for the analysis of pure or very simple mixtures of this compound where interfering substances are known to be absent. Its low cost and high speed make it a viable option for rapid screening.

Conclusion and Recommendations

The choice of an analytical method for the quantification of this compound is a critical decision that should be guided by the specific requirements of the analysis.

  • For routine quality control and quantification in most pharmaceutical and industrial applications, HPLC-UV with a C18 column is the recommended method . It provides a robust, reliable, and sufficiently sensitive approach with good throughput.

  • When higher throughput is a priority and the sample matrix is simple, a C8 column can be considered to shorten analysis times.

  • For complex matrices where co-eluting impurities are a concern, a Phenyl column may offer the necessary alternative selectivity to achieve adequate resolution.

  • For trace-level analysis or when definitive identification is required, GC-MS is the method of choice due to its superior sensitivity and specificity.

  • UV-Vis spectrophotometry is a cost-effective and rapid screening tool for pure or simple this compound samples but lacks the specificity required for complex matrices.

Ultimately, the development of a robust and reliable analytical method requires careful consideration of the analyte's properties, the sample matrix, and the desired performance characteristics. This guide provides a foundational framework and comparative data to aid in this critical decision-making process.

References

A Senior Application Scientist's Guide to the Spectroscopic Validation of Salicylaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of spectroscopic methods for the validation of synthesized salicylaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to product confirmation. We will explore the synthesis of this compound via two common pathways—the Reimer-Tiemann and Duff reactions—and detail the subsequent validation using Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Foundational Synthesis Strategies: A Comparative Overview

The synthesis of this compound (2-hydroxybenzaldehyde) from phenol is a cornerstone reaction in organic chemistry, primarily achieved through ortho-formylation. The choice of method impacts yield, selectivity, and the impurity profile, making rigorous spectroscopic validation essential.

The Reimer-Tiemann Reaction

This well-established method involves the reaction of phenol with chloroform (CHCl₃) in a strong basic solution, such as aqueous sodium hydroxide.[1][2][3] The reaction proceeds via an electrophilic aromatic substitution, where the key reactive intermediate is dichlorocarbene (:CCl₂).[2][3][4]

  • Mechanism: A strong base deprotonates chloroform to form a carbanion, which then undergoes alpha-elimination to generate the highly reactive dichlorocarbene.[2][3] The phenoxide ion, formed by the deprotonation of phenol, then attacks the electron-deficient carbene.[2] Subsequent hydrolysis of the resulting intermediate yields the aldehyde.

  • Selectivity: The reaction predominantly yields the ortho-isomer (this compound) over the para-isomer. This preference is attributed to the interaction between the hydroxyl group of the phenoxide and the incoming electrophile, which favors substitution at the adjacent position.[1] However, the formation of the para-hydroxybenzaldehyde by-product is a common challenge that necessitates careful purification and validation.[5]

The Duff Reaction

The Duff reaction offers an alternative route, employing hexamine (hexamethylenetetramine) as the formylating agent in the presence of an acid, often followed by acidic hydrolysis.[6][7][8] This method is particularly effective for phenols and other electron-rich aromatic compounds.[7]

  • Mechanism: The electrophilic species in the Duff reaction is an iminium ion, generated from the protonated hexamine.[6][7][8] This electrophile attacks the electron-rich phenol ring, leading to an intermediate that, upon hydrolysis, yields the aldehyde.

  • Selectivity: The Duff reaction is known for its high ortho-selectivity, especially when the reaction conditions are carefully controlled.[7][9] Para-formylation typically only occurs if the ortho positions are blocked.[7]

The workflow for synthesizing and validating this compound is a multi-step process requiring careful execution and analysis at each stage.

Synthesis_Validation_Workflow cluster_synthesis Synthesis Stage cluster_validation Validation Stage Reactants Phenol + Reagents (e.g., CHCl3, NaOH) Reaction Ortho-Formylation Reaction (e.g., Reimer-Tiemann) Reactants->Reaction Workup Acidification & Quenching Reaction->Workup Purification Steam Distillation / Extraction Workup->Purification Product Crude this compound Purification->Product Analysis Spectroscopic Analysis Product->Analysis FTIR FTIR Spectroscopy Analysis->FTIR Functional Groups NMR NMR (¹H & ¹³C) Analysis->NMR Connectivity & Environment MS Mass Spectrometry Analysis->MS Molecular Weight & Formula Confirmation Structure & Purity Confirmed FTIR->Confirmation NMR->Confirmation MS->Confirmation

Caption: A generalized workflow from synthesis to spectroscopic confirmation.

Experimental Protocols

Trustworthy data originates from meticulous experimental execution. The following protocols provide a framework for synthesis and sample preparation for analysis.

Synthesis via Reimer-Tiemann Reaction (Illustrative Protocol)
  • Preparation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 10 g of phenol in 40 mL of 20% aqueous sodium hydroxide solution.

  • Reaction: Heat the mixture to 60-65°C in a water bath. Add 25 mL of chloroform dropwise through the dropping funnel over approximately 30 minutes while stirring vigorously.

  • Reflux: After the addition is complete, continue to heat and stir the mixture under reflux for 1 hour. The mixture will become a thick, dark-colored mass.

  • Workup: Cool the reaction mixture and remove the excess chloroform by distillation.

  • Acidification: Carefully acidify the remaining alkaline solution with dilute sulfuric acid until it is acidic to litmus paper. This step hydrolyzes the reaction intermediate and neutralizes excess base.

  • Purification: Subject the acidified mixture to steam distillation. This compound, being volatile in steam, will co-distill with water. Collect the milky distillate.[10]

  • Extraction: Extract the collected distillate with a suitable organic solvent like diethyl ether. Dry the organic layer over anhydrous sodium sulfate and remove the solvent by evaporation to yield crude this compound.

Sample Preparation for Spectroscopic Analysis
  • FTIR (ATR): Place one drop of the purified liquid this compound directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Record the spectrum.

  • NMR: Dissolve approximately 10-20 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • Mass Spectrometry (GC-MS): Dilute a small sample of the product in a volatile solvent (e.g., dichloromethane or methanol). Inject an aliquot into the Gas Chromatography-Mass Spectrometry (GC-MS) system.

The Spectroscopic Validation Gauntlet

No single technique provides a complete picture. A multi-faceted spectroscopic approach is required for unambiguous structural confirmation and purity assessment. This process forms a logical, self-validating system.

Validation_Logic cluster_primary Primary Validation cluster_secondary Secondary & Isomer Validation Start Synthesized Product MassSpec Mass Spectrometry Is the molecular weight 122.12 g/mol? Start->MassSpec FTIR FTIR Spectroscopy Are -OH and -CHO groups present? Start->FTIR H_NMR ¹H NMR Does the aromatic splitting pattern match an ortho-disubstituted ring? MassSpec->H_NMR Correct Mass FTIR->H_NMR Correct Functional Groups C_NMR ¹³C NMR Are there 7 distinct carbon signals in the expected regions? H_NMR->C_NMR Correct Connectivity Conclusion Identity Confirmed: This compound C_NMR->Conclusion Correct Carbon Skeleton

Caption: The logical flow of spectroscopic validation for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is the first line of inquiry, used to rapidly confirm the presence of key functional groups. For this compound, the intramolecular hydrogen bond between the phenolic -OH and the aldehyde C=O is a defining feature, significantly influencing the spectrum.

Functional GroupExpected Wavenumber (cm⁻¹)Experimental Data (Typical)Rationale for Peak Position/Shape
Phenolic O-H Stretch3200-3000 (Broad)~3180 (Broad)The broadness and shift to a lower frequency from the typical ~3400 cm⁻¹ is definitive proof of strong intramolecular hydrogen bonding.
Aldehydic C-H Stretch2850-2820 & 2750-2720~2840, ~2745The presence of two distinct, albeit weaker, peaks is characteristic of an aldehyde C-H bond (Fermi resonance).
Carbonyl C=O Stretch1680-1660~1665[11]Conjugation with the aromatic ring and the intramolecular hydrogen bond lowers the frequency from a typical aldehyde C=O stretch (~1725 cm⁻¹).[11][12]
Aromatic C=C Bends1600-1450~1580, ~1490Multiple sharp peaks in this region confirm the presence of the benzene ring.
C-O Stretch1300-1200~1280[11]Corresponds to the stretching vibration of the phenolic C-O bond.
¹H NMR Spectroscopy

¹H NMR provides precise information about the electronic environment and connectivity of protons. It is the most powerful tool for distinguishing between the desired ortho-product and the para-isomer by-product.

Proton AssignmentExpected δ (ppm)MultiplicityExperimental Data (Typical)Rationale and Isomer Differentiation
Phenolic (-OH)11.0 - 11.1Singlet (s)11.07[13]The strong downfield shift is due to the proton being deshielded by the intramolecular hydrogen bond with the carbonyl oxygen.
Aldehydic (-CHO)9.8 - 9.9Singlet (s)9.89[13]Aldehyde protons are highly deshielded by the electronegative oxygen and appear in this characteristic downfield region.
Aromatic (H6)7.55 - 7.65Doublet of doublets (dd)7.60Ortho-coupled to H5 and meta-coupled to H4. Its position adjacent to the electron-withdrawing CHO group shifts it downfield.
Aromatic (H4)7.45 - 7.55Doublet of triplets (dt)7.52Coupled to H3 (ortho), H5 (ortho), and H6 (meta).
Aromatic (H3)6.95 - 7.05Doublet (d)7.01Ortho-coupled to H4. Its position adjacent to the electron-donating OH group shifts it upfield.
Aromatic (H5)6.90 - 7.00Triplet (t)6.95Coupled to H4 (ortho) and H6 (ortho).

Comparative Insight: The para-isomer (p-hydroxybenzaldehyde) would show a much simpler aromatic region with only two doublets, reflecting the symmetry of the molecule. The complex splitting pattern observed above (dd, dt, d, t) is unequivocal proof of the 1,2- (ortho) disubstitution pattern.

¹³C NMR Spectroscopy

¹³C NMR complements ¹H NMR by providing a map of the carbon skeleton. The synthesis of this compound should result in seven distinct carbon signals.

Carbon AssignmentExpected δ (ppm)Experimental Data (Typical)Rationale for Chemical Shift
Aldehydic (C=O)196 - 197196.5The carbonyl carbon is highly deshielded and appears furthest downfield.
C2 (-OH)161 - 162161.4The carbon directly attached to the electronegative hydroxyl oxygen is significantly deshielded.
C4136 - 137136.8Aromatic CH carbon.
C6133 - 134133.5Aromatic CH carbon, deshielded by the adjacent aldehyde group.
C1 (-CHO)124 - 125124.7The carbon to which the aldehyde group is attached.
C5119 - 120119.8Aromatic CH carbon.
C3117 - 118117.6Aromatic CH carbon, shielded by the adjacent hydroxyl group.
Mass Spectrometry (MS)

Mass spectrometry provides the definitive molecular weight and offers clues to the structure through fragmentation patterns. For this compound (C₇H₆O₂), the expected molecular weight is 122.12 g/mol .

m/zIon IdentityExperimental Data (Typical Rel. Abundance)Fragmentation Rationale
122[M]⁺100%The molecular ion peak, confirming the molecular weight.[14]
121[M-H]⁺93%Loss of a single hydrogen atom, a very common fragmentation for aldehydes, resulting in a stable acylium ion.[14]
93[M-CHO]⁺17%Loss of the formyl radical (-CHO), a characteristic fragmentation pathway for benzaldehydes.
65[C₅H₅]⁺31%Subsequent fragmentation of the aromatic ring after loss of the formyl group, often corresponding to the cyclopentadienyl cation.

The presence of a strong molecular ion peak at m/z 122 and a prominent [M-H]⁺ peak at m/z 121 are hallmark indicators of a successful this compound synthesis.[14][15]

Conclusion

References

A Comparative Guide to Aromatic Formylation: Reimer-Tiemann vs. Duff Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical synthesis, drug development, and materials science, the introduction of a formyl group onto an aromatic ring is a fundamental transformation, unlocking pathways to a vast array of valuable aldehydes. Among the classical methods for achieving this, the Reimer-Tiemann and Duff reactions are venerable, yet distinct, approaches for the formylation of phenols. This guide provides an in-depth, objective comparison of these two reactions, delving into their mechanisms, operational efficiencies, and practical considerations to aid researchers in selecting the optimal method for their specific synthetic challenges.

Mechanistic Underpinnings: Two Divergent Paths to Formylation

The core difference between the Reimer-Tiemann and Duff reactions lies in the nature of the electrophile and the conditions under which it is generated and attacks the phenolic substrate.

The Reimer-Tiemann Reaction: A Dichlorocarbene Pathway

The Reimer-Tiemann reaction proceeds under strongly basic conditions, utilizing chloroform (CHCl₃) as the carbon source for the formyl group.[1][2][3] The mechanism is initiated by the deprotonation of both the phenol and the chloroform by a strong hydroxide base.[1][2][4]

  • Generation of the Electrophile: The hydroxide base abstracts a proton from chloroform to form the trichloromethanide anion (⁻CCl₃). This anion rapidly undergoes alpha-elimination, expelling a chloride ion to generate the highly reactive and electron-deficient electrophile: dichlorocarbene (:CCl₂).[1][2][5]

  • Electrophilic Attack: Simultaneously, the phenol is deprotonated to the more nucleophilic phenoxide ion. The electron density of the phenoxide is delocalized into the aromatic ring, activating it for electrophilic attack.[1][5] The dichlorocarbene is attracted to the electron-rich ring, attacking preferentially at the ortho position to form a dichloromethyl-substituted intermediate.[1][5]

  • Hydrolysis: This intermediate undergoes hydrolysis under the basic conditions, replacing the chlorine atoms with hydroxyl groups, which then tautomerizes and, upon acidic workup, yields the final hydroxybenzaldehyde product.[1][6]

The preference for ortho-substitution is a key feature, often attributed to a stabilizing interaction between the phenolic oxygen and the incoming dichlorocarbene.[5]

Reimer_Tiemann_Mechanism Reimer-Tiemann Reaction Mechanism cluster_electrophile Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution CHCl3 Chloroform (CHCl₃) CCl3_anion Trichloromethanide Anion (⁻CCl₃) CHCl3->CCl3_anion + OH⁻ OH_minus OH⁻ Dichlorocarbene Dichlorocarbene (:CCl₂) CCl3_anion->Dichlorocarbene - Cl⁻ Cl_minus Cl⁻ Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide + OH⁻ Intermediate Dichloromethyl Intermediate Phenoxide->Intermediate + :CCl₂ (ortho attack) Product Salicylaldehyde Intermediate->Product Hydrolysis + H₃O⁺ workup

Caption: Mechanism of the Reimer-Tiemann Reaction.

The Duff Reaction: An Iminium Ion Pathway

In contrast, the Duff reaction operates under acidic conditions and employs hexamethylenetetramine (HMTA or (CH₂)₆N₄) as the formylating agent.[7][8][9] This method is generally selective for the ortho position in phenols.[7][8]

  • Generation of the Electrophile: In an acidic medium (e.g., acetic acid, trifluoroacetic acid), HMTA becomes protonated. The protonated HMTA is unstable and undergoes ring-opening to generate an iminium ion electrophile (R₂N=CH₂⁺).[7][10]

  • Electrophilic Attack: The electron-rich phenol attacks the iminium ion, typically at the ortho position, in a Mannich-type reaction.[10] This forms an aminomethylated phenol intermediate.

  • Oxidation and Hydrolysis: The reaction proceeds through a complex series of steps involving an intramolecular redox reaction, where the benzylic carbon is oxidized to the aldehyde oxidation state.[7] The final step is an acidic hydrolysis of the resulting imine species to liberate the aldehyde and an ammonium salt.[7][11] Theoretical studies suggest the reaction's high ortho-selectivity is governed by a hydrogen bond that stabilizes a cyclohexa-2,4-dienone intermediate.[10][12][13]

Duff_Reaction_Mechanism Duff Reaction Mechanism cluster_electrophile Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution HMTA HMTA ((CH₂)₆N₄) Iminium Iminium Ion (Electrophile) HMTA->Iminium + H⁺ (acid) H_plus H⁺ Phenol Phenol Aminomethyl_Intermediate Aminomethyl Intermediate Phenol->Aminomethyl_Intermediate + Iminium Ion (ortho attack) Imine_Intermediate Imine Intermediate Aminomethyl_Intermediate->Imine_Intermediate Intramolecular Redox Product This compound Imine_Intermediate->Product Hydrolysis (H₃O⁺) Reimer_Tiemann_Workflow Reimer-Tiemann Experimental Workflow A Dissolve Phenol in aq. NaOH B Heat to 60-70°C with vigorous stirring A->B C Add Chloroform dropwise over 1h B->C D Stir for 3h at 70°C (reflux) C->D E Cool and remove excess Chloroform D->E F Acidify with HCl to pH 4-5 E->F G Extract with Ethyl Acetate F->G H Purify via Distillation/Chromatography G->H

References

A Comparative Guide to Salicylaldehyde Derivatives as Metal Ion Ligands

Author: BenchChem Technical Support Team. Date: January 2026

In the vast and intricate world of coordination chemistry, the quest for versatile, tunable, and efficient ligands is perpetual. Among the myriad of organic molecules employed for this purpose, salicylaldehyde and its derivatives have carved a significant niche. Their facile synthesis, rich coordination chemistry, and the profound influence of substituents on their properties make them an exemplary class of ligands for researchers, medicinal chemists, and materials scientists. This guide provides an in-depth, comparative analysis of this compound derivatives as metal ion ligands, grounded in experimental data and practical insights.

The Enduring Appeal of the this compound Scaffold

This compound, or 2-hydroxybenzaldehyde, is more than just a simple aromatic aldehyde. The strategic ortho positioning of a hydroxyl group to the aldehyde functionality is the key to its remarkable chelating ability. Upon deprotonation, the phenolate oxygen and the carbonyl oxygen (or, more commonly, the imine nitrogen in its Schiff base derivatives) form a stable five- or six-membered chelate ring with a metal ion. This inherent chelating capacity is the foundation upon which a diverse family of ligands is built.

The true power of this scaffold, however, lies in its amenability to synthetic modification. The aldehyde group serves as a versatile handle for the introduction of a vast array of functionalities through condensation reactions, most notably with primary amines to form Schiff bases (imines). This reaction is not only efficient but also allows for the systematic tuning of the ligand's electronic and steric properties. By judiciously selecting the amine precursor, one can modulate the denticity, coordination geometry, and ultimately, the function of the resulting metal complex.[1]

Synthesis of this compound-Based Ligands: A Practical Overview

The synthesis of this compound-based ligands, particularly Schiff bases, is often straightforward, making them accessible to a wide range of researchers. The general approach involves the condensation of this compound or a substituted this compound with a primary amine.

Experimental Protocol: Synthesis of a this compound-Aniline Schiff Base

This protocol describes a general method for the synthesis of a bidentate Schiff base ligand derived from this compound and aniline.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • Ethanol (as solvent)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of ethanol in a round-bottom flask.

  • To this solution, add aniline (1.0 eq), also dissolved in a small amount of ethanol.

  • Add a few drops of glacial acetic acid to catalyze the reaction.[2]

  • Stir the reaction mixture at room temperature for 2-4 hours or reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3][4]

  • Upon completion, the Schiff base product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Green Synthesis Approach: For a more environmentally friendly procedure, the reaction can be carried out in water, sometimes with microwave irradiation, which can significantly reduce reaction times and improve yields.[3][5]

Coordination Chemistry: The Dance of Ligands and Metals

This compound derivatives can coordinate to metal ions in various modes, with the most common being bidentate (O,N), tridentate (O,N,O or O,N,N), and tetradentate (O,N,N,O). The resulting metal complexes exhibit a range of coordination geometries, including square planar, tetrahedral, and octahedral, depending on the metal ion and the ligand's structure.

Characterization of Metal Complexes

The formation of a metal complex with a this compound-based ligand can be confirmed through various spectroscopic techniques:

  • FT-IR Spectroscopy: A key indicator of Schiff base formation is the appearance of a strong absorption band in the range of 1600-1630 cm⁻¹, corresponding to the C=N (azomethine) stretching vibration. Upon coordination to a metal ion, this band typically shifts to a lower or higher frequency, indicating the involvement of the imine nitrogen in coordination.[6] The C-O stretching vibration of the phenolic group also shifts upon coordination.

  • UV-Vis Spectroscopy: The electronic spectra of the ligands and their metal complexes provide information about the electronic transitions. Ligands typically exhibit π-π* and n-π* transitions. Upon complexation, new bands may appear in the visible region, corresponding to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) bands.

  • ¹H NMR Spectroscopy: In the ¹H NMR spectrum of a Schiff base ligand, the azomethine proton (-CH=N-) typically appears as a singlet in the range of 8-9 ppm. The phenolic proton (-OH) is also observable. Changes in the chemical shifts of these protons upon the addition of a diamagnetic metal ion can confirm coordination.

Comparative Analysis of this compound Derivatives

The performance of a this compound-based ligand is critically dependent on the nature and position of substituents on both the this compound and the amine-derived portions of the molecule. These substituents exert their influence through electronic and steric effects.

Influence of Substituents on Ligand Properties
  • Electron-Donating Groups (EDGs): Substituents like -OH, -OCH₃, and -N(CH₃)₂ increase the electron density on the donor atoms (phenolic oxygen and imine nitrogen), thereby enhancing their basicity and coordination ability. This often leads to the formation of more stable metal complexes.[7]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like -NO₂, -Cl, and -CN decrease the electron density on the donor atoms, which can lead to the formation of less stable complexes.[7] However, in the context of fluorescent sensors, EWGs can play a crucial role in modulating the photophysical properties.

The following diagram illustrates the workflow for synthesizing and characterizing this compound-based metal complexes.

experimental_workflow cluster_synthesis Ligand Synthesis cluster_complexation Complexation cluster_characterization Characterization This compound This compound Derivative Reaction Condensation Reaction (e.g., Reflux in Ethanol) This compound->Reaction Amine Primary Amine Amine->Reaction SchiffBase Schiff Base Ligand Reaction->SchiffBase ComplexationReaction Complexation Reaction SchiffBase->ComplexationReaction MetalComplex Metal Complex MetalSalt Metal Salt MetalSalt->ComplexationReaction ComplexationReaction->MetalComplex FTIR FT-IR Spectroscopy MetalComplex->FTIR UVVis UV-Vis Spectroscopy MetalComplex->UVVis NMR NMR Spectroscopy MetalComplex->NMR

Caption: Workflow for the synthesis and characterization of metal complexes with this compound-based Schiff base ligands.

Case Study: this compound Derivatives as Fluorescent Metal Ion Sensors

A significant application of this compound derivatives is in the development of fluorescent chemosensors for the detection of metal ions. The fluorescence properties of these ligands can be dramatically altered upon coordination to a metal ion, leading to a "turn-on" or "turn-off" response. This phenomenon is often governed by mechanisms such as Excited-State Intramolecular Proton Transfer (ESIPT), which can be disrupted or enhanced by metal ion binding.[8]

For example, a Schiff base derived from this compound can exhibit ESIPT, where a proton is transferred from the phenolic hydroxyl group to the imine nitrogen in the excited state. This process can be inhibited upon coordination of a metal ion to the phenolic oxygen and imine nitrogen, leading to a significant change in the fluorescence emission.

The following table provides a comparison of different this compound derivatives as fluorescent probes for the detection of Al³⁺ and Zn²⁺.

Ligand DerivativeTarget IonDetection Limit (LOD)Fluorescence ChangeReference
5-Methyl this compound-based Schiff BaseAl³⁺2.81 x 10⁻⁷ MTurn-on[8]
This compoundZn²⁺-Enhancement[9][10]

Note: The binding affinity of this compound itself for Zn²⁺ is relatively low, but its derivatives can be designed to have higher selectivity and sensitivity.[10]

The logical relationship for the design of a fluorescent sensor based on a this compound derivative can be visualized as follows:

sensor_design_logic Start Design Goal: Selective Metal Ion Sensor LigandDesign Ligand Design: This compound Schiff Base Start->LigandDesign Fluorophore Incorporate Fluorophore in Amine Moiety LigandDesign->Fluorophore Substituents Introduce Substituents to Tune Properties LigandDesign->Substituents Synthesis Synthesize Ligand Fluorophore->Synthesis Substituents->Synthesis Complexation Complexation with Target Metal Ion Synthesis->Complexation Sensing Fluorescence Sensing Complexation->Sensing

Caption: Logical workflow for the design of a fluorescent metal ion sensor using a this compound-based Schiff base ligand.

Conclusion and Future Perspectives

This compound and its derivatives continue to be a cornerstone in the design of metal ion ligands. Their synthetic accessibility, coupled with the vast possibilities for structural and electronic tuning, ensures their relevance in diverse fields, from medicinal chemistry to materials science. The ability to systematically modify their properties through the introduction of various functional groups allows for the rational design of ligands with tailored affinities and selectivities for specific metal ions.

Future research in this area will likely focus on the development of more sophisticated ligand architectures for applications in catalysis, bioimaging, and theranostics. The integration of this compound-based ligands into supramolecular assemblies and nanomaterials also holds immense promise for the creation of advanced functional materials.

References

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Salicylaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Analytical Imperative for Salicylaldehyde and Its Derivatives

This compound, a phenolic aldehyde, and its vast family of derivatives are cornerstone molecules in pharmaceuticals, agrochemicals, and materials science. Their biological and chemical significance stems from their versatile reactivity, often serving as precursors to complex Schiff bases, chelating agents, and other bioactive compounds. For researchers, scientists, and drug development professionals, the ability to accurately and sensitively detect, identify, and quantify these compounds in complex matrices is paramount. Mass spectrometry (MS) stands as the preeminent analytical technique for this purpose, offering unparalleled specificity and sensitivity.

This guide provides an in-depth, comparative analysis of mass spectrometry-based approaches for this compound and its derivatives. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, empowering you to develop robust, self-validating analytical systems.

Part 1: The Ionization Crossroads — A Comparative Analysis

The journey of an analyte through a mass spectrometer begins at the ionization source. The choice of ionization technique is perhaps the most critical decision in method development, as it dictates the efficiency of ion generation and influences the propensity for fragmentation. For this compound and its derivatives, the selection hinges on the polarity, thermal lability, and molecular weight of the specific analyte.

Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar and thermally labile molecules, making it a workhorse for many this compound derivatives, especially those modified to be more soluble in common LC-MS solvents.

  • Mechanism of Action: ESI generates ions from a liquid phase. A solution of the analyte is passed through a heated, charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.

  • Strengths for this compound Derivatives:

    • Soft Ionization: Preserves the molecular ion, which is crucial for accurate molecular weight determination.

    • High Sensitivity: Capable of achieving very low limits of detection (LOD), often in the picogram to femtogram range. A study on phenolic compounds demonstrated that ESI-MS/MS can achieve concentrations approximately 180-fold lower than traditional diode array detection.[1]

    • LC-MS Compatibility: Seamlessly couples with liquid chromatography for the separation of complex mixtures prior to analysis.[1][2]

  • Causality in Practice: ESI is the method of choice for analyzing this compound-derived Schiff bases or metal complexes in biological fluids.[3][4] The inherent polarity of these compounds and the aqueous-organic mobile phases used in their chromatographic separation are perfectly suited for the ESI process. Negative ion mode is often preferred for phenolic compounds, as the acidic phenolic proton is readily lost to form a [M-H]⁻ ion.[1][2]

Atmospheric Pressure Chemical Ionization (APCI)

APCI is a more energetic ionization technique than ESI and is well-suited for less polar, more volatile compounds that are not easily ionized by ESI.

  • Mechanism of Action: The analyte solution is nebulized into a heated tube, where the solvent and analyte are vaporized. A corona discharge needle creates a plasma of reagent gas ions (e.g., from the solvent), which then transfer charge to the analyte molecules through chemical reactions.

  • Strengths for this compound Derivatives:

    • Analyzes Less Polar Compounds: Can effectively ionize less polar derivatives of this compound that may not perform well with ESI.

    • Reduced Matrix Effects: Often less susceptible to ion suppression from complex matrices compared to ESI.[5]

  • Causality in Practice: Consider APCI when analyzing a library of this compound derivatives with a wide range of polarities, or when dealing with "dirty" sample matrices like crude reaction mixtures or environmental samples where matrix effects can be problematic.

Matrix-Assisted Laser Desorption/Ionization (MALDI)

MALDI is a soft ionization technique primarily used for large, non-volatile molecules like proteins and polymers, but it can be applied to smaller molecules under the right conditions.

  • Mechanism of Action: The analyte is co-crystallized with a large excess of a matrix compound on a sample plate. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte with it into the gas phase.

  • Strengths for this compound Derivatives:

    • High Mass Range: While not always necessary for this compound itself, it is beneficial for analyzing polymeric or aggregated derivatives.

    • High Throughput: Allows for the rapid analysis of many samples spotted on a single target plate.

  • Causality in Practice: MALDI-TOF MS is particularly useful for the rapid screening of synthetic libraries of this compound derivatives or for imaging mass spectrometry applications to visualize the spatial distribution of these compounds in tissue sections.[2][6]

Comparative Performance Summary
Parameter Electrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Matrix-Assisted Laser Desorption/Ionization (MALDI)
Analyte Polarity High to MediumMedium to LowBroad Range (Matrix Dependent)
Thermal Lability Suitable for labile compoundsRequires thermal stabilitySuitable for labile compounds
Molecular Weight < 2000 Da (typical)< 2000 Da> 100,000 Da
LC Coupling ExcellentGoodNot directly coupled
Matrix Effects Can be significant[5]Generally lower than ESICan be significant[6]
Typical Application LC-MS/MS of polar derivatives, biological samplesLC-MS of less polar derivatives, complex mixturesHigh-throughput screening, imaging MS

Part 2: Deciphering the Fingerprint — Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation pattern that serves as a structural fingerprint.

Fragmentation of this compound

Under electron ionization (EI), a hard ionization technique often used with gas chromatography (GC-MS), this compound exhibits a predictable fragmentation pattern. The mass spectrum shows a strong molecular ion peak at m/z 122.[7] Key fragments include:

  • m/z 121 [M-H]⁺: Loss of a hydrogen radical from the aldehyde group.[8]

  • m/z 93 [M-CHO]⁺: Loss of the formyl group (CHO).[8]

  • m/z 65: Arises from the subsequent fragmentation of the phenyl ring.

Fragmentation of this compound Derivatives: A Case Study of a Schiff Base

Schiff bases, formed by the condensation of this compound with a primary amine, are a common and important class of derivatives. Their fragmentation in ESI-MS/MS is highly diagnostic. For example, a Schiff base formed from this compound and aniline would be expected to fragment via cleavage of the imine bond, as well as through rearrangements. Diagnostic MS/MS fragmentation patterns can be used to distinguish between Schiff bases and their rearrangement products.[9] At low collision energies, diagnostic ions can be formed from the Schiff base precursor.[9]

Below is a proposed fragmentation pathway for a generic this compound Schiff base derivative.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma, Urine) Spike Spike Internal Standard Sample->Spike Extract Protein Precipitation & Centrifugation Spike->Extract Evap Evaporate & Reconstitute Extract->Evap LC HPLC Separation Evap->LC MS Tandem MS (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Construction Integration->Calibration Quant Quantification Calibration->Quant

References

Safety Operating Guide

Section 1: Hazard Profile and Regulatory Imperatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that excellence in the lab goes beyond the synthesis of novel compounds; it extends to the responsible management of every chemical we handle. Salicylaldehyde is a valuable precursor in many synthetic pathways, but its hazardous properties necessitate a rigorous and well-understood disposal protocol. This guide is designed to provide you, my fellow researchers and drug development professionals, with a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of our personnel and the protection of our environment.

This is not merely a checklist. It is a system built on the principles of chemical causality and regulatory compliance, designed to integrate seamlessly into your laboratory's safety culture.

Before we can manage a chemical, we must understand its nature. This compound is not benign; it is a combustible liquid that poses significant health and environmental risks. Its disposal is therefore governed by stringent regulations.

Table 1: this compound Hazard Summary

Hazard CategorySpecific HazardGHS Hazard StatementRationale & Impact on Disposal
Health Acute ToxicityH302+H312: Harmful if swallowed or in contact with skin.[1]Direct contact with waste must be avoided through rigorous use of Personal Protective Equipment (PPE). Contaminated materials become hazardous waste.
Skin/Eye IrritationH315: Causes skin irritation. H319: Causes serious eye irritation.[1][2]Mandates the use of chemical-resistant gloves and safety glasses or goggles during all handling and disposal steps.
MutagenicityH341: Suspected of causing genetic defects.[1][2]This long-term health risk underscores why uncontrolled release (e.g., via drains or evaporation) is unacceptable. All waste must be contained.
Physical CombustibilityH227: Combustible liquid.[3]Waste must be stored away from heat, sparks, and open flames.[4][5] Spill cleanup procedures must eliminate ignition sources.[2]
Environmental Aquatic ToxicityH411: Toxic to aquatic life with long lasting effects.[2][3]This is the primary reason sewer disposal is strictly forbidden. Environmental discharge must be prevented.[2][6]
Regulatory Framework: The Non-Negotiable Standard

The disposal of this compound falls under the purview of national and local hazardous waste regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) in the United States.[7][8] The fundamental principle is that this compound and materials contaminated with it are classified as hazardous waste .[6] This classification dictates that its entire lifecycle, from use to disposal, must be documented and managed by authorized personnel.

Section 2: The Core Directive: Prohibited Disposal Methods

To ensure safety and compliance, it is critical to first establish what is expressly forbidden. The following methods of disposal are unsafe, non-compliant, and must never be used for this compound waste.

  • DO NOT Dispose Down the Drain: this compound's high aquatic toxicity means that even small amounts can cause long-term adverse effects in aquatic ecosystems.[2][9] Sewer disposal is a direct violation of environmental regulations.[1][6]

  • DO NOT Dispose in Regular Trash: Mixing chemical waste with municipal solid waste is prohibited.[1] This practice risks exposure to sanitation workers and can lead to environmental contamination through landfill leachate.

  • DO NOT Allow Evaporation as a Disposal Method: Intentionally evaporating chemical waste, even in a fume hood, is not a compliant disposal method and can lead to the release of hazardous vapors into the atmosphere and exposure to personnel.[10][11]

Section 3: Standard Operating Procedure (SOP) for this compound Waste Management

This protocol outlines the validated, step-by-step process for managing this compound waste from the point of generation to its final disposition.

Step 1: Waste Characterization and Segregation
  • Causality: Proper characterization is the foundation of safe disposal.

  • Action: Immediately upon generation, any waste containing this compound (including pure substance, reaction mixtures, and contaminated materials) must be declared hazardous waste. This waste stream must be segregated from incompatible chemicals, particularly strong oxidizing agents, strong acids, strong bases, and metals, to prevent violent reactions.[4][7][11][12]

Step 2: Container Selection and Labeling
  • Causality: The container is the primary barrier preventing release and exposure.

  • Action:

    • Select a container made of chemically compatible material (e.g., glass or high-density polyethylene) that is in good condition with a secure, leak-proof closure.[7][8]

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[10][13]

    • The label must clearly identify the contents, including "this compound" and all other components and their approximate concentrations.[11]

Step 3: Accumulation and Storage
  • Causality: Safe temporary storage prevents accidents and ensures regulatory compliance.

  • Action:

    • Keep the waste container closed at all times except when adding waste.[10][11]

    • Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[13]

    • The storage area must be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[1][2][4]

    • Ensure secondary containment (e.g., a larger, chemically resistant bin) is used to capture any potential leaks.[7][14]

    • Do not accumulate more than 55 gallons of hazardous waste in the SAA.[10][13]

Step 4: Final Disposal
  • Causality: The hazards of this compound require destruction by specialized, high-temperature methods.

  • Action: The sole approved method for final disposal is to offer the waste to a licensed professional waste disposal company .[2][15] This material will be destroyed via controlled chemical incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[2][5][15] Your institution's Environmental Health & Safety (EHS) office will manage the collection and transfer of the waste to the licensed contractor.[10]

Section 4: Emergency Protocol: Managing this compound Spills

All personnel who handle this compound must be trained and equipped to manage a small, contained spill. For large or uncontrolled spills, evacuate the area and contact your institution's emergency response team immediately.

Step-by-Step Spill Cleanup Protocol
  • ASSESS & ALERT: Immediately alert others in the area.[16] If the spill is large or involves volatile vapors, evacuate and call for emergency assistance.[17]

  • DON PPE: At a minimum, don a lab coat, safety goggles, and chemical-resistant gloves.[18] For significant spills, respiratory protection may be necessary.[2]

  • CONTROL & CONTAIN: If flammable, eliminate all sources of ignition.[2][16] Confine the spill by surrounding it with a non-flammable, inert absorbent material like sand, diatomaceous earth, or vermiculite.[1][6][19]

  • ABSORB & COLLECT: Cover the spill with the absorbent material. Once fully absorbed, use non-sparking tools to carefully scoop the material into a designated, sealable container for hazardous waste.[2][6]

  • DECONTAMINATE: Clean the spill area with soap and plenty of water.[1] Collect the cleaning materials and rinsate as hazardous waste.

  • PACKAGE & LABEL: Seal the container of spill debris. Label it as "Hazardous Waste - this compound Spill Debris" and list all components.[16]

  • DISPOSE: Manage the sealed container as hazardous waste according to the SOP in Section 3. Report the incident to your supervisor and EHS office.[19]

Section 5: this compound Waste Management Workflow

The following diagram provides a visual representation of the decision-making process for handling this compound from the moment it becomes waste.

Salicylaldehyde_Disposal_Workflow This compound Waste Management Workflow start This compound Waste Generated is_spill Is the waste from a spill? start->is_spill characterize Step 1: Characterize as Hazardous Waste & Segregate is_spill->characterize No assess Step A: Assess, Alert & Don Appropriate PPE is_spill->assess Yes containerize Step 2: Use Labeled, Compatible Container characterize->containerize store Step 3: Store in SAA with Secondary Containment containerize->store dispose Step 4: Arrange Pickup by EHS for Professional Incineration store->dispose contain Step B: Control Ignition Sources & Contain Spill assess->contain collect Step C: Absorb & Collect Spill Debris contain->collect decontaminate Step D: Decontaminate Area & Package Waste collect->decontaminate decontaminate->containerize  Package debris as  hazardous waste

Caption: Decision workflow for routine and emergency disposal of this compound.

By adhering to this comprehensive guide, you are not only ensuring regulatory compliance but are actively participating in a culture of safety and environmental stewardship. Trust in these protocols is trust in a safer, more responsible scientific community.

References

A Researcher's Guide to the Safe Handling of Salicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Laboratory Professionals

Salicylaldehyde, a key aromatic aldehyde in organic synthesis, demands meticulous handling due to its inherent chemical properties and potential health risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals in its safe utilization. By understanding the causality behind safety protocols, laboratory personnel can foster a culture of proactive risk mitigation and ensure personal and environmental well-being.

Understanding the Risks: The Chemical Profile of this compound

This compound is a combustible liquid that is harmful if swallowed or in contact with skin.[1][2][3] It is a known skin and serious eye irritant.[1][2][3][4] Furthermore, it is suspected of causing genetic defects.[1][3][4] Understanding these hazards is the foundational step in establishing safe handling practices. The chemical's properties necessitate a multi-faceted approach to personal protection, focusing on preventing exposure through all primary routes: dermal, ocular, and inhalation.

Table 1: Hazard Profile of this compound

Hazard ClassificationDescription
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1][2][3][5]
Skin Irritation (Category 2)Causes skin irritation.[1][2][3][4]
Serious Eye Irritation (Category 2)Causes serious eye irritation.[1][2][3][4]
Germ Cell Mutagenicity (Category 2)Suspected of causing genetic defects.[1][3][4]
Aquatic Hazard (Chronic, Category 2)Toxic to aquatic life with long-lasting effects.[3][5][6]

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical barrier between the researcher and the potential hazards of this compound. The following recommendations are based on a thorough risk assessment of its chemical properties.

Eye and Face Protection: The First Line of Defense

Given that this compound causes serious eye irritation, robust eye and face protection is non-negotiable.[1][2][3][4]

  • Chemical Splash Goggles: These should be the minimum requirement for any procedure involving this compound. They provide a seal around the eyes, protecting against splashes from all angles.

  • Face Shield: For procedures with a higher risk of splashing, such as transfers of large volumes or reactions under pressure, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[3]

The rationale for this dual-layer protection in high-risk scenarios is to mitigate the danger of significant facial exposure, which could lead to both severe eye damage and skin irritation.

Skin Protection: Choosing the Right Gloves and Apparel

Direct skin contact with this compound can cause irritation and is a route for systemic exposure.[1][2] Therefore, appropriate gloves and protective clothing are mandatory.

  • Gloves: The choice of glove material is critical for adequate protection. Safety data sheets consistently recommend gloves made of butyl rubber or Viton .[1] These materials have demonstrated low degradation and permeation rates when exposed to aromatic aldehydes. It is imperative to inspect gloves for any signs of damage before each use and to practice proper removal techniques to avoid contaminating the skin.[3]

  • Laboratory Coat: A standard lab coat is sufficient for most bench-scale operations.[7] For larger scale work or situations with a high risk of splashes, a chemically resistant apron or a full suit may be necessary.[7]

  • Protective Clothing: Wear appropriate protective gloves and clothing to prevent skin exposure.[8]

Respiratory Protection: When Engineering Controls are Not Enough

Engineering controls, such as fume hoods, are the primary means of controlling inhalation exposure.[2][7] However, in certain situations, respiratory protection may be required.

  • Vapor Respirator: In cases of inadequate ventilation or during spill cleanup, an approved vapor respirator with organic vapor cartridges is necessary.[7]

  • Self-Contained Breathing Apparatus (SCBA): For major spills or in emergency situations where the concentration of this compound vapor is high, a self-contained breathing apparatus (SCBA) should be used.[1][9]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound minimizes the risk of exposure and accidents.

Pre-Experiment Preparations
  • Designate a Work Area: All work with this compound should be conducted in a well-ventilated chemical fume hood.[2][7]

  • Assemble all Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.

  • Review Safety Data Sheet (SDS): Always review the most current SDS for this compound before use to be aware of all hazards and handling precautions.[1][2][3][4][5]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Work in Fume Hood prep_ppe->prep_hood handle_transfer Transfer this compound prep_hood->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_ppe Remove PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Standard workflow for handling this compound.

Post-Experiment Procedures
  • Decontamination: All glassware and equipment that have come into contact with this compound should be decontaminated. Rinsing with a suitable solvent (e.g., ethanol) in a fume hood is a common practice.

  • Waste Disposal: All this compound waste, including contaminated consumables, must be disposed of as hazardous waste according to institutional and local regulations.[2]

Emergency and Disposal Plans

Spill Response

In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

G cluster_immediate Immediate Actions cluster_cleanup Cleanup Procedure cluster_disposal Disposal spill_start Spill Occurs action_evacuate Evacuate Area spill_start->action_evacuate action_alert Alert Others action_evacuate->action_alert action_ppe Don Appropriate PPE action_alert->action_ppe cleanup_contain Contain Spill with Absorbent action_ppe->cleanup_contain cleanup_collect Collect Absorbed Material cleanup_contain->cleanup_collect cleanup_decontaminate Decontaminate Spill Area cleanup_collect->cleanup_decontaminate disposal_waste Dispose of as Hazardous Waste cleanup_decontaminate->disposal_waste

Caption: Emergency response plan for a this compound spill.

For small spills, use an inert absorbent material like sand or vermiculite to contain the liquid.[1] For large spills, evacuate the area and contact the institution's emergency response team.[7]

First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek medical attention.[7]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[2] Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[3] If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]

Disposal Plan

This compound and any materials contaminated with it are considered hazardous waste.

  • Waste Collection: Collect all this compound waste in a designated, properly labeled, and sealed container.

  • Disposal Method: Disposal must be carried out by a licensed waste disposal company.[3] Chemical incineration with an afterburner and scrubber is a common method.[4] Do not dispose of this compound down the drain.[2]

Conclusion

The safe handling of this compound is a matter of informed precaution. By understanding its hazardous properties and adhering to the detailed PPE, operational, and emergency protocols outlined in this guide, researchers can confidently and safely utilize this important chemical in their work. A commitment to these practices not only ensures personal safety but also upholds the principles of responsible scientific conduct and environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.